Hygromycin B
Descripción
Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus which kills bacteria, fungi and higher eukaryotic cells by inhibiting protein synthesis.
Aminoglycoside produced by Streptomyces hygroscopicus. It is used as an anthelmintic against swine infections by large roundworms, nodular worms, and whipworms.
Propiedades
IUPAC Name |
(3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18-,19+,20?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRNUXAQVGOGFE-HUCHGKBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)[C@@H]([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | HYGROMYCIN B | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20515 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041045 | |
| Record name | Hygromycin B | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amorphous solid or tan powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | HYGROMYCIN B | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20515 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Freely soluble (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | HYGROMYCIN B | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20515 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
31282-04-9 | |
| Record name | HYGROMYCIN B | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20515 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hygromycin B | |
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| Record name | Hygromycin B | |
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| Record name | Hygromycin B | |
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| Record name | Hygromycin B | |
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| Record name | Hygromycin B | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.935 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYGROMYCIN B | |
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Melting Point |
320 to 356 °F (decomposes) (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | HYGROMYCIN B | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20515 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Hygromycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus with potent activity against a broad spectrum of cell types, including bacteria, fungi, and higher eukaryotes. Its primary mechanism of action involves the inhibition of protein synthesis, making it a valuable tool for molecular biology research, particularly as a selection agent for cells expressing the hygromycin resistance gene (hph). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, detailing its interaction with the ribosome, its impact on translational processes, and the cellular stress responses it elicits. This document is intended to serve as a resource for researchers utilizing this compound in their experimental workflows and for professionals in drug development exploring aminoglycoside antibiotics.
Core Mechanism: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Its action is multifaceted, primarily interfering with the elongation stage of translation.
Binding to the Ribosomal Subunit
This compound binds to the small ribosomal subunit. In prokaryotes, this is the 30S subunit, and in eukaryotes, it is the 40S subunit.[1][2] Crystallographic studies of the E. coli 70S ribosome in complex with this compound have revealed that it binds to a single site within helix 44 (h44) of the 16S rRNA in the 30S subunit.[1] This binding site is strategically located near the decoding center, where the interaction between the mRNA codon and the tRNA anticodon occurs.[1] The unique structure of this compound, featuring a fourth, five-membered ring, allows it to span a significant distance on the small subunit, interacting with regions near the A (aminoacyl), P (peptidyl), and E (exit) sites.[3][4]
Interference with Ribosomal Translocation
The principal mechanism of this compound-mediated inhibition of protein synthesis is the potent blockage of ribosomal translocation.[1][2][5] Translocation is the process by which the ribosome moves one codon down the mRNA, allowing the next tRNA to enter the A-site. This compound's binding to h44 induces a conformational change in the ribosome that is distinct from that caused by other aminoglycosides.[1] This conformational change is thought to physically impede the movement of the mRNA and tRNAs through the ribosome.[1][2] Specifically, it has been shown to flip a key 16S rRNA nucleotide (A1493) between the A and P sites, creating a steric block.[2] This inhibition of translocation is a key differentiator from many other aminoglycosides that primarily cause misreading. While this compound does have a subtle effect on decoding fidelity, its primary inhibitory action is the halting of the elongation cycle.[1][6]
Stabilization of Peptidyl-tRNA at the A-Site
In eukaryotes, this compound has been shown to stabilize the binding of peptidyl-tRNA to the ribosomal acceptor (A) site.[5][6] This increased stability of the peptidyl-tRNA in the A-site further contributes to the inhibition of translocation, as the ribosome is unable to move the tRNA to the P-site.
Inhibition of a Ribosomal ATPase
In E. coli, this compound has been found to selectively inhibit the activity of a ribosomal ATPase known as RbbA.[2] RbbA is associated with the 30S subunit and is thought to play a role in protein synthesis. This compound can inhibit 75-80% of RbbA's ATPase activity, which may contribute to its overall inhibitory effect on translation.[2]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Organism/System | Value | Reference(s) |
| IC50 (Protein Synthesis Inhibition) | Escherichia coli | 10 µM | [2] |
| Escherichia coli | 16 µg/ml | [3] | |
| IC50 (Ribosomal Subunit Formation) | Escherichia coli (30S subunit) | 65 µg/ml | [3][4] |
| IC50 (ATPase Activity Inhibition) | Escherichia coli (RbbA) | 20 µM | [2] |
| Yeast Cell Growth Inhibition | Saccharomyces cerevisiae | 0.38 mM | [5][6] |
Cellular Stress Responses to this compound
The inhibition of protein synthesis by this compound induces a variety of cellular stress responses as the cell attempts to cope with the disruption of proteostasis.
The Unfolded Protein Response (UPR)
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) due to translational stress triggers the Unfolded Protein Response (UPR). The UPR is a complex signaling network aimed at restoring ER homeostasis. While direct studies on this compound's activation of all UPR branches are limited, the general mechanism of protein synthesis inhibition suggests the involvement of the following pathways:
-
PERK Pathway: The PKR-like endoplasmic reticulum kinase (PERK) is activated upon ER stress. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is another ER stress sensor. Upon activation, its endoribonuclease activity splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved. The cleaved ATF6 fragment acts as a transcription factor to induce the expression of ER chaperones.
Amino Acid Starvation Response (GCN2 Pathway)
The stalling of ribosomes due to this compound can mimic a state of amino acid starvation. This can lead to the activation of the General Control Nonderepressible 2 (GCN2) kinase. Uncharged tRNAs that accumulate due to stalled translation can bind to and activate GCN2. Activated GCN2 then phosphorylates eIF2α, converging on the same downstream pathway as PERK, leading to the upregulation of ATF4 and the expression of genes involved in amino acid biosynthesis and transport.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Structural basis for this compound inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Ribosomal ATPase Is a Target for this compound Inhibition on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 6. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Hygromycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus with potent activity against a broad spectrum of cell types, including bacteria, fungi, and higher eukaryotes. Its primary mechanism of action involves the inhibition of protein synthesis, making it a valuable tool for molecular biology research, particularly as a selection agent for cells expressing the hygromycin resistance gene (hph). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, detailing its interaction with the ribosome, its impact on translational processes, and the cellular stress responses it elicits. This document is intended to serve as a resource for researchers utilizing this compound in their experimental workflows and for professionals in drug development exploring aminoglycoside antibiotics.
Core Mechanism: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Its action is multifaceted, primarily interfering with the elongation stage of translation.
Binding to the Ribosomal Subunit
This compound binds to the small ribosomal subunit. In prokaryotes, this is the 30S subunit, and in eukaryotes, it is the 40S subunit.[1][2] Crystallographic studies of the E. coli 70S ribosome in complex with this compound have revealed that it binds to a single site within helix 44 (h44) of the 16S rRNA in the 30S subunit.[1] This binding site is strategically located near the decoding center, where the interaction between the mRNA codon and the tRNA anticodon occurs.[1] The unique structure of this compound, featuring a fourth, five-membered ring, allows it to span a significant distance on the small subunit, interacting with regions near the A (aminoacyl), P (peptidyl), and E (exit) sites.[3][4]
Interference with Ribosomal Translocation
The principal mechanism of this compound-mediated inhibition of protein synthesis is the potent blockage of ribosomal translocation.[1][2][5] Translocation is the process by which the ribosome moves one codon down the mRNA, allowing the next tRNA to enter the A-site. This compound's binding to h44 induces a conformational change in the ribosome that is distinct from that caused by other aminoglycosides.[1] This conformational change is thought to physically impede the movement of the mRNA and tRNAs through the ribosome.[1][2] Specifically, it has been shown to flip a key 16S rRNA nucleotide (A1493) between the A and P sites, creating a steric block.[2] This inhibition of translocation is a key differentiator from many other aminoglycosides that primarily cause misreading. While this compound does have a subtle effect on decoding fidelity, its primary inhibitory action is the halting of the elongation cycle.[1][6]
Stabilization of Peptidyl-tRNA at the A-Site
In eukaryotes, this compound has been shown to stabilize the binding of peptidyl-tRNA to the ribosomal acceptor (A) site.[5][6] This increased stability of the peptidyl-tRNA in the A-site further contributes to the inhibition of translocation, as the ribosome is unable to move the tRNA to the P-site.
Inhibition of a Ribosomal ATPase
In E. coli, this compound has been found to selectively inhibit the activity of a ribosomal ATPase known as RbbA.[2] RbbA is associated with the 30S subunit and is thought to play a role in protein synthesis. This compound can inhibit 75-80% of RbbA's ATPase activity, which may contribute to its overall inhibitory effect on translation.[2]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Organism/System | Value | Reference(s) |
| IC50 (Protein Synthesis Inhibition) | Escherichia coli | 10 µM | [2] |
| Escherichia coli | 16 µg/ml | [3] | |
| IC50 (Ribosomal Subunit Formation) | Escherichia coli (30S subunit) | 65 µg/ml | [3][4] |
| IC50 (ATPase Activity Inhibition) | Escherichia coli (RbbA) | 20 µM | [2] |
| Yeast Cell Growth Inhibition | Saccharomyces cerevisiae | 0.38 mM | [5][6] |
Cellular Stress Responses to this compound
The inhibition of protein synthesis by this compound induces a variety of cellular stress responses as the cell attempts to cope with the disruption of proteostasis.
The Unfolded Protein Response (UPR)
The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) due to translational stress triggers the Unfolded Protein Response (UPR). The UPR is a complex signaling network aimed at restoring ER homeostasis. While direct studies on this compound's activation of all UPR branches are limited, the general mechanism of protein synthesis inhibition suggests the involvement of the following pathways:
-
PERK Pathway: The PKR-like endoplasmic reticulum kinase (PERK) is activated upon ER stress. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.
-
IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is another ER stress sensor. Upon activation, its endoribonuclease activity splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved. The cleaved ATF6 fragment acts as a transcription factor to induce the expression of ER chaperones.
Amino Acid Starvation Response (GCN2 Pathway)
The stalling of ribosomes due to this compound can mimic a state of amino acid starvation. This can lead to the activation of the General Control Nonderepressible 2 (GCN2) kinase. Uncharged tRNAs that accumulate due to stalled translation can bind to and activate GCN2. Activated GCN2 then phosphorylates eIF2α, converging on the same downstream pathway as PERK, leading to the upregulation of ATF4 and the expression of genes involved in amino acid biosynthesis and transport.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Structural basis for this compound inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Ribosomal ATPase Is a Target for this compound Inhibition on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 6. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Hygromycin B: A Technical Guide to its Discovery, Mechanism, and Application in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hygromycin B, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, has played a pivotal role in the advancement of molecular biology and genetic engineering. Initially identified for its anthelmintic properties, its potent inhibitory effect on protein synthesis in a wide range of organisms—from bacteria to mammalian cells—led to its adoption as a powerful selective agent for genetically modified cells. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance, its mechanism of action, and detailed protocols for its application in research, with a focus on quantitative data and experimental workflows.
Discovery and Historical Significance
This compound was first isolated in the 1950s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus.[1] Its initial applications were in veterinary medicine as an anthelmintic agent in swine and poultry feed to control parasitic worms.[1] The true significance of this compound in the realm of scientific research was not fully realized until the discovery of the this compound phosphotransferase (hph) gene in the early 1980s.[1] This gene confers resistance to the antibiotic, and its discovery transformed this compound into a widely used selectable marker for the isolation and maintenance of genetically modified prokaryotic and eukaryotic cells. This development was a significant milestone, providing researchers with a robust tool to ensure the successful integration and expression of foreign genes in a variety of organisms.
Mechanism of Action
This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. It is a member of the aminoglycoside class of antibiotics, which are known to target ribosomal function. The primary mechanism of action of this compound is its binding to the 30S ribosomal subunit in prokaryotes and the 40S ribosomal subunit in eukaryotes. This binding event has two main consequences:
-
Inhibition of Translocation: this compound interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. It effectively locks the peptidyl-tRNA in the A-site of the ribosome, preventing its movement to the P-site.
-
Induction of mRNA Misreading: By distorting the ribosomal A-site, this compound reduces the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
The combination of these effects leads to the production of truncated and non-functional proteins, ultimately resulting in cell death.
dot
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
The resistance to this compound is conferred by the this compound phosphotransferase (hph) gene. This gene encodes an enzyme that inactivates this compound through phosphorylation, preventing it from binding to the ribosome.
dot
Caption: Mechanism of this compound resistance conferred by the hph gene.
Quantitative Data: Efficacy of this compound
The effective concentration of this compound varies significantly depending on the target organism and cell type. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for a range of organisms and cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Organism/Cell Line | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | - | 150 | |
| Saccharomyces cerevisiae | - | 200 | [2] |
| Pichia pastoris | - | 200-1000 | [3][4] |
| Lactobacillus acidophilus | - | >100 (resistant) | |
| Mycobacterium smegmatis | mc²155 | 10-20 | [5] |
Table 2: 50% Inhibitory Concentration (IC50) of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| HeLa | Human Cervical Cancer | ~200-500 | [6] |
| CHO (Chinese Hamster Ovary) | Hamster Ovary | ~200 | [6] |
| HEK293 | Human Embryonic Kidney | Varies | [7] |
| 3T3 | Mouse Embryo Fibroblast | Varies | [8] |
| BHK-21 | Baby Hamster Kidney | Varies | [8] |
Experimental Protocols
Determination of Optimal this compound Concentration: The Kill Curve Assay
A critical step before using this compound for selection is to determine the minimum concentration required to kill non-transfected cells. This is achieved by performing a "kill curve" or dose-response assay.
Objective: To determine the lowest concentration of this compound that effectively kills the parental (non-transfected) cell line within a desired timeframe (typically 7-14 days).
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 50 mg/mL)
-
24-well or 96-well cell culture plates
-
Trypan blue solution or a viability assay kit (e.g., MTT, XTT)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Plate the parental cells at a low density (e.g., 20-25% confluency) in a 24-well or 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
-
Viability Assessment:
-
After 7-14 days, determine the percentage of viable cells in each well. This can be done by:
-
Trypan Blue Exclusion: Trypsinize the cells, stain with trypan blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Viability Assays: Use a metabolic assay such as MTT or XTT to quantify cell viability.
-
-
-
Data Analysis:
-
Plot the percentage of viable cells against the this compound concentration.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death within the desired timeframe.
-
dot
Caption: Workflow for a kill curve assay to determine optimal this compound concentration.
General Protocol for Cloning the this compound Resistance (hph) Gene
The hph gene is a valuable selectable marker that can be cloned into an expression vector to confer this compound resistance to a target organism.
Objective: To clone the hph gene into a suitable expression vector.
Materials:
-
DNA source for the hph gene (e.g., a plasmid containing the gene)
-
Expression vector with a multiple cloning site (MCS)
-
Restriction enzymes
-
T4 DNA ligase and ligase buffer
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic for vector selection
-
PCR reagents (if amplifying the gene)
-
DNA purification kits (for PCR products and plasmids)
Procedure:
-
Gene Amplification (if necessary):
-
Design PCR primers with appropriate restriction sites at the 5' ends to facilitate cloning into the expression vector's MCS.
-
Perform PCR to amplify the hph gene from the source DNA.
-
Run the PCR product on an agarose (B213101) gel to confirm the correct size.
-
Purify the PCR product.
-
-
Restriction Digest:
-
Digest both the purified hph gene (or the plasmid containing it) and the expression vector with the chosen restriction enzymes.
-
Heat-inactivate the enzymes or purify the digested DNA fragments.
-
-
Ligation:
-
Set up a ligation reaction with the digested hph gene fragment, the linearized expression vector, T4 DNA ligase, and ligase buffer.
-
Incubate at the appropriate temperature and time for ligation.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the antibiotic for which the vector carries a resistance gene (e.g., ampicillin).
-
Incubate overnight at 37°C.
-
-
Screening and Verification:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate plasmid DNA from the cultures (miniprep).
-
Verify the presence and correct orientation of the hph insert by:
-
Restriction Digest Analysis: Digest the recombinant plasmid with the same or different restriction enzymes to confirm the expected fragment sizes.
-
PCR Screening: Use primers specific to the hph gene or a combination of a vector primer and a gene-specific primer.
-
DNA Sequencing: Sequence the insert to confirm its identity and integrity.
-
-
dot
Caption: General workflow for cloning the this compound resistance (hph) gene.
Conclusion
This compound has evolved from a veterinary anthelmintic to an indispensable tool in molecular biology and biotechnology. Its well-characterized mechanism of action and the availability of a robust resistance gene have solidified its position as a primary selectable marker for genetic modification in a vast array of organisms. This technical guide provides a comprehensive overview of the key aspects of this compound, from its historical context to practical experimental protocols. By understanding the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can effectively harness the power of this compound to advance their scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound resistance as dominant selectable marker in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hygromycin-resistance vectors for gene expression in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Hygromycin B: A Technical Guide to its Discovery, Mechanism, and Application in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hygromycin B, an aminoglycoside antibiotic produced by Streptomyces hygroscopicus, has played a pivotal role in the advancement of molecular biology and genetic engineering. Initially identified for its anthelmintic properties, its potent inhibitory effect on protein synthesis in a wide range of organisms—from bacteria to mammalian cells—led to its adoption as a powerful selective agent for genetically modified cells. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance, its mechanism of action, and detailed protocols for its application in research, with a focus on quantitative data and experimental workflows.
Discovery and Historical Significance
This compound was first isolated in the 1950s from the fermentation broth of the soil bacterium Streptomyces hygroscopicus.[1] Its initial applications were in veterinary medicine as an anthelmintic agent in swine and poultry feed to control parasitic worms.[1] The true significance of this compound in the realm of scientific research was not fully realized until the discovery of the this compound phosphotransferase (hph) gene in the early 1980s.[1] This gene confers resistance to the antibiotic, and its discovery transformed this compound into a widely used selectable marker for the isolation and maintenance of genetically modified prokaryotic and eukaryotic cells. This development was a significant milestone, providing researchers with a robust tool to ensure the successful integration and expression of foreign genes in a variety of organisms.
Mechanism of Action
This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. It is a member of the aminoglycoside class of antibiotics, which are known to target ribosomal function. The primary mechanism of action of this compound is its binding to the 30S ribosomal subunit in prokaryotes and the 40S ribosomal subunit in eukaryotes. This binding event has two main consequences:
-
Inhibition of Translocation: this compound interferes with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. It effectively locks the peptidyl-tRNA in the A-site of the ribosome, preventing its movement to the P-site.
-
Induction of mRNA Misreading: By distorting the ribosomal A-site, this compound reduces the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
The combination of these effects leads to the production of truncated and non-functional proteins, ultimately resulting in cell death.
dot
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
The resistance to this compound is conferred by the this compound phosphotransferase (hph) gene. This gene encodes an enzyme that inactivates this compound through phosphorylation, preventing it from binding to the ribosome.
dot
Caption: Mechanism of this compound resistance conferred by the hph gene.
Quantitative Data: Efficacy of this compound
The effective concentration of this compound varies significantly depending on the target organism and cell type. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for a range of organisms and cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Organism/Cell Line | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | - | 150 | |
| Saccharomyces cerevisiae | - | 200 | [2] |
| Pichia pastoris | - | 200-1000 | [3][4] |
| Lactobacillus acidophilus | - | >100 (resistant) | |
| Mycobacterium smegmatis | mc²155 | 10-20 | [5] |
Table 2: 50% Inhibitory Concentration (IC50) of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| HeLa | Human Cervical Cancer | ~200-500 | [6] |
| CHO (Chinese Hamster Ovary) | Hamster Ovary | ~200 | [6] |
| HEK293 | Human Embryonic Kidney | Varies | [7] |
| 3T3 | Mouse Embryo Fibroblast | Varies | [8] |
| BHK-21 | Baby Hamster Kidney | Varies | [8] |
Experimental Protocols
Determination of Optimal this compound Concentration: The Kill Curve Assay
A critical step before using this compound for selection is to determine the minimum concentration required to kill non-transfected cells. This is achieved by performing a "kill curve" or dose-response assay.
Objective: To determine the lowest concentration of this compound that effectively kills the parental (non-transfected) cell line within a desired timeframe (typically 7-14 days).
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 50 mg/mL)
-
24-well or 96-well cell culture plates
-
Trypan blue solution or a viability assay kit (e.g., MTT, XTT)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Plate the parental cells at a low density (e.g., 20-25% confluency) in a 24-well or 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A typical range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
-
Viability Assessment:
-
After 7-14 days, determine the percentage of viable cells in each well. This can be done by:
-
Trypan Blue Exclusion: Trypsinize the cells, stain with trypan blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Viability Assays: Use a metabolic assay such as MTT or XTT to quantify cell viability.
-
-
-
Data Analysis:
-
Plot the percentage of viable cells against the this compound concentration.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death within the desired timeframe.
-
dot
Caption: Workflow for a kill curve assay to determine optimal this compound concentration.
General Protocol for Cloning the this compound Resistance (hph) Gene
The hph gene is a valuable selectable marker that can be cloned into an expression vector to confer this compound resistance to a target organism.
Objective: To clone the hph gene into a suitable expression vector.
Materials:
-
DNA source for the hph gene (e.g., a plasmid containing the gene)
-
Expression vector with a multiple cloning site (MCS)
-
Restriction enzymes
-
T4 DNA ligase and ligase buffer
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic for vector selection
-
PCR reagents (if amplifying the gene)
-
DNA purification kits (for PCR products and plasmids)
Procedure:
-
Gene Amplification (if necessary):
-
Design PCR primers with appropriate restriction sites at the 5' ends to facilitate cloning into the expression vector's MCS.
-
Perform PCR to amplify the hph gene from the source DNA.
-
Run the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product.
-
-
Restriction Digest:
-
Digest both the purified hph gene (or the plasmid containing it) and the expression vector with the chosen restriction enzymes.
-
Heat-inactivate the enzymes or purify the digested DNA fragments.
-
-
Ligation:
-
Set up a ligation reaction with the digested hph gene fragment, the linearized expression vector, T4 DNA ligase, and ligase buffer.
-
Incubate at the appropriate temperature and time for ligation.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the antibiotic for which the vector carries a resistance gene (e.g., ampicillin).
-
Incubate overnight at 37°C.
-
-
Screening and Verification:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate plasmid DNA from the cultures (miniprep).
-
Verify the presence and correct orientation of the hph insert by:
-
Restriction Digest Analysis: Digest the recombinant plasmid with the same or different restriction enzymes to confirm the expected fragment sizes.
-
PCR Screening: Use primers specific to the hph gene or a combination of a vector primer and a gene-specific primer.
-
DNA Sequencing: Sequence the insert to confirm its identity and integrity.
-
-
dot
Caption: General workflow for cloning the this compound resistance (hph) gene.
Conclusion
This compound has evolved from a veterinary anthelmintic to an indispensable tool in molecular biology and biotechnology. Its well-characterized mechanism of action and the availability of a robust resistance gene have solidified its position as a primary selectable marker for genetic modification in a vast array of organisms. This technical guide provides a comprehensive overview of the key aspects of this compound, from its historical context to practical experimental protocols. By understanding the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can effectively harness the power of this compound to advance their scientific endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound resistance as dominant selectable marker in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hygromycin-resistance vectors for gene expression in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Chemical Structure and Properties of Hygromycin B
For Researchers, Scientists, and Drug Development Professionals
Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selective agent in molecular biology and a subject of interest in drug development. This guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action, along with detailed experimental protocols.
Chemical Structure and Identification
This compound is a complex molecule characterized by a unique aminocyclitol core. Its structure is distinct from many other aminoglycosides, which contributes to its specific mode of action.
IUPAC Name: (3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)-tetrahydro-3aH-spiro[[1][2]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Synonyms: Hygrovetine, Antihelmycin, Hygromix
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₂₀H₃₇N₃O₁₃ |
| Molecular Weight | 527.52 g/mol |
| Appearance | Amorphous solid or tan powder |
| Melting Point | 160-180 °C (decomposes)[3] |
| Solubility | Soluble in water (>50 mg/mL) and methanol |
| pKa | 7.1 and 8.8 in water[4] |
| Purity (commercial) | Typically >90% |
Mechanism of Action
This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. Its primary target is the ribosome, and its mechanism is multifaceted, involving the disruption of key steps in translation.
This compound binds to the 30S subunit of the 70S ribosome in prokaryotes and the small ribosomal subunit of the 80S ribosome in eukaryotes.[1][5][6] It specifically interacts with the A site on the ribosome, which is crucial for the binding of aminoacyl-tRNA. This interaction strengthens the binding of tRNA in the A site, which in turn inhibits the translocation of the peptidyl-tRNA from the A site to the P site, a critical step in peptide chain elongation.[2][3] This disruption of the translocation process ultimately leads to the cessation of protein synthesis and cell death.[4] Furthermore, this compound can cause mistranslation of the mRNA template.[6]
Cellular and Signaling Effects
Beyond its direct impact on protein synthesis, this compound can induce broader cellular stress responses. In plant cells, exposure to this compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to cell death.[1] Studies in yeast have indicated that cells with defects in vacuolar trafficking and function exhibit hypersensitivity to this compound, suggesting a role for the vacuole in mitigating the antibiotic's toxicity.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - "Kill Curve"
To effectively use this compound as a selective agent, it is crucial to first determine the optimal concentration that kills non-transfected cells. This is achieved by generating a "kill curve."
Objective: To identify the lowest concentration of this compound that causes complete cell death of the parental (non-resistant) cell line within a desired timeframe (typically 7-14 days).[8][9]
Methodology:
-
Cell Plating: Seed the parental cell line in a multi-well plate (e.g., 24-well or 96-well) at a low density (e.g., 20-25% confluency) to allow for proliferation.[9] Prepare a sufficient number of wells to test a range of this compound concentrations and a no-antibiotic control.
-
Antibiotic Addition: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. A typical concentration range to test for mammalian cells is 50 to 1000 µg/mL.[10] Include a control well with no this compound.
-
Incubation and Observation: Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration and replenish nutrients.
-
Data Analysis: Monitor cell viability over a period of 7-14 days. The lowest concentration that results in complete cell death within this timeframe is the optimal concentration for selection experiments.[8]
Selection of Stably Transfected Cells
Once the optimal MIC is determined, this compound can be used to select for cells that have been successfully transfected with a plasmid containing the this compound resistance gene (hph).
Objective: To isolate a population of cells that have stably integrated the gene of interest along with the hph resistance marker.
Methodology:
-
Transfection: Transfect the target cell line with the expression vector containing the gene of interest and the this compound resistance gene.
-
Recovery Period: After transfection, allow the cells to recover and express the resistance protein by culturing them in non-selective medium for 24-48 hours.
-
Initiation of Selection: Replace the medium with fresh culture medium containing the predetermined optimal concentration of this compound.
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Non-transfected cells will gradually die off.
-
Colony Formation: Over a period of 1-3 weeks, resistant cells will proliferate and form visible colonies.
-
Isolation of Clones: Once colonies are of a sufficient size, they can be individually isolated (e.g., using cloning cylinders or by manual picking) and expanded into clonal cell lines.
-
Expansion and Maintenance: Expand the isolated clones and maintain them in a culture medium containing a maintenance concentration of this compound (often the same as or slightly lower than the selection concentration) to prevent the loss of the integrated plasmid.[11]
Resistance Mechanism
Resistance to this compound is conferred by the hph gene, which encodes an enzyme called this compound phosphotransferase.[11] This enzyme inactivates this compound by catalyzing the phosphorylation of the antibiotic, thereby preventing it from binding to the ribosome. This mechanism of resistance is highly effective and has made the hph gene a widely used selectable marker in molecular biology for bacteria, fungi, plants, and mammalian cells.[5][9]
References
- 1. This compound-induced cell death is partly mediated by reactive oxygen species in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Genomic analysis of severe hypersensitivity to this compound reveals linkage to vacuolar defects and new vacuolar gene functions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kB Transcription Factors | Boston University [bu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of NF-κB signalling by microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hygromycin-B kinase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Structure and Properties of Hygromycin B
For Researchers, Scientists, and Drug Development Professionals
Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selective agent in molecular biology and a subject of interest in drug development. This guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action, along with detailed experimental protocols.
Chemical Structure and Identification
This compound is a complex molecule characterized by a unique aminocyclitol core. Its structure is distinct from many other aminoglycosides, which contributes to its specific mode of action.
IUPAC Name: (3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-4-{[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)-tetrahydro-3aH-spiro[[1][2]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Synonyms: Hygrovetine, Antihelmycin, Hygromix
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₂₀H₃₇N₃O₁₃ |
| Molecular Weight | 527.52 g/mol |
| Appearance | Amorphous solid or tan powder |
| Melting Point | 160-180 °C (decomposes)[3] |
| Solubility | Soluble in water (>50 mg/mL) and methanol |
| pKa | 7.1 and 8.8 in water[4] |
| Purity (commercial) | Typically >90% |
Mechanism of Action
This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. Its primary target is the ribosome, and its mechanism is multifaceted, involving the disruption of key steps in translation.
This compound binds to the 30S subunit of the 70S ribosome in prokaryotes and the small ribosomal subunit of the 80S ribosome in eukaryotes.[1][5][6] It specifically interacts with the A site on the ribosome, which is crucial for the binding of aminoacyl-tRNA. This interaction strengthens the binding of tRNA in the A site, which in turn inhibits the translocation of the peptidyl-tRNA from the A site to the P site, a critical step in peptide chain elongation.[2][3] This disruption of the translocation process ultimately leads to the cessation of protein synthesis and cell death.[4] Furthermore, this compound can cause mistranslation of the mRNA template.[6]
Cellular and Signaling Effects
Beyond its direct impact on protein synthesis, this compound can induce broader cellular stress responses. In plant cells, exposure to this compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to cell death.[1] Studies in yeast have indicated that cells with defects in vacuolar trafficking and function exhibit hypersensitivity to this compound, suggesting a role for the vacuole in mitigating the antibiotic's toxicity.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - "Kill Curve"
To effectively use this compound as a selective agent, it is crucial to first determine the optimal concentration that kills non-transfected cells. This is achieved by generating a "kill curve."
Objective: To identify the lowest concentration of this compound that causes complete cell death of the parental (non-resistant) cell line within a desired timeframe (typically 7-14 days).[8][9]
Methodology:
-
Cell Plating: Seed the parental cell line in a multi-well plate (e.g., 24-well or 96-well) at a low density (e.g., 20-25% confluency) to allow for proliferation.[9] Prepare a sufficient number of wells to test a range of this compound concentrations and a no-antibiotic control.
-
Antibiotic Addition: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. A typical concentration range to test for mammalian cells is 50 to 1000 µg/mL.[10] Include a control well with no this compound.
-
Incubation and Observation: Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Medium Replacement: Replace the selective medium every 2-3 days to maintain the antibiotic concentration and replenish nutrients.
-
Data Analysis: Monitor cell viability over a period of 7-14 days. The lowest concentration that results in complete cell death within this timeframe is the optimal concentration for selection experiments.[8]
Selection of Stably Transfected Cells
Once the optimal MIC is determined, this compound can be used to select for cells that have been successfully transfected with a plasmid containing the this compound resistance gene (hph).
Objective: To isolate a population of cells that have stably integrated the gene of interest along with the hph resistance marker.
Methodology:
-
Transfection: Transfect the target cell line with the expression vector containing the gene of interest and the this compound resistance gene.
-
Recovery Period: After transfection, allow the cells to recover and express the resistance protein by culturing them in non-selective medium for 24-48 hours.
-
Initiation of Selection: Replace the medium with fresh culture medium containing the predetermined optimal concentration of this compound.
-
Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Non-transfected cells will gradually die off.
-
Colony Formation: Over a period of 1-3 weeks, resistant cells will proliferate and form visible colonies.
-
Isolation of Clones: Once colonies are of a sufficient size, they can be individually isolated (e.g., using cloning cylinders or by manual picking) and expanded into clonal cell lines.
-
Expansion and Maintenance: Expand the isolated clones and maintain them in a culture medium containing a maintenance concentration of this compound (often the same as or slightly lower than the selection concentration) to prevent the loss of the integrated plasmid.[11]
Resistance Mechanism
Resistance to this compound is conferred by the hph gene, which encodes an enzyme called this compound phosphotransferase.[11] This enzyme inactivates this compound by catalyzing the phosphorylation of the antibiotic, thereby preventing it from binding to the ribosome. This mechanism of resistance is highly effective and has made the hph gene a widely used selectable marker in molecular biology for bacteria, fungi, plants, and mammalian cells.[5][9]
References
- 1. This compound-induced cell death is partly mediated by reactive oxygen species in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Genomic analysis of severe hypersensitivity to this compound reveals linkage to vacuolar defects and new vacuolar gene functions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kB Transcription Factors | Boston University [bu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of NF-κB signalling by microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hygromycin-B kinase - Wikipedia [en.wikipedia.org]
Hygromycin B: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the aminoglycoside antibiotic, its mechanisms, applications, and associated protocols.
Introduction
Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It exhibits a broad spectrum of activity, inhibiting the growth of prokaryotic (bacteria) and eukaryotic (fungi, protozoans, and higher eukaryotic) cells.[2][3] This activity is achieved through the potent inhibition of protein synthesis.[1] Discovered in the 1950s, this compound was initially used as an anthelmintic agent in veterinary medicine.[1] However, with the discovery of the hygromycin resistance gene (hph), it has become an invaluable tool in molecular biology and biotechnology as a selective agent for genetically modified cells.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, antimicrobial spectrum, resistance mechanisms, and detailed protocols for its use in research settings.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting protein synthesis in both prokaryotic and eukaryotic ribosomes. Its primary mode of action involves binding to the ribosomal subunits and interfering with key steps in translation.
-
Inhibition of Translocation: this compound binds to the 70S (in prokaryotes) and 80S (in eukaryotes) ribosomes, where it interferes with the translocation step of elongation.[3][4] This prevents the ribosome from moving along the mRNA, thereby halting the polypeptide chain elongation.
-
Induction of Miscoding: Similar to other aminoglycosides, this compound can induce misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] This results in the production of non-functional or toxic proteins.
-
Strengthening tRNA Binding: It strengthens the interaction of tRNA binding in the ribosomal A-site, further disrupting the normal cycle of protein synthesis.[1]
The culmination of these effects is a complete shutdown of protein synthesis, leading to cell death.[3]
Antimicrobial Spectrum and Efficacy
This compound is effective against a wide range of organisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values and typical working concentrations for various organisms and cell lines.
| Organism/Cell Line | Type | MIC / Working Concentration (µg/mL) | Reference(s) |
| Escherichia coli | Bacterium | 150 | [5][6] |
| Saccharomyces cerevisiae | Fungus (Yeast) | 200 | [7] |
| Aspergillus nidulans | Fungus (Mold) | 300 (hypersensitive strains) | [8] |
| CHO (Chinese Hamster Ovary) | Mammalian Cell | 50 - 250 | [9] |
| HeLa (Human Cervical Cancer) | Mammalian Cell | 500 | [10] |
| HEK293 (Human Embryonic Kidney) | Mammalian Cell | 400 | [9] |
| Jurkat (Human T-lymphocyte) | Mammalian Cell | 1500 | [11] |
Resistance Mechanisms
The primary mechanism of resistance to this compound is enzymatic inactivation by the this compound phosphotransferase (Hph) enzyme.[1] This enzyme is encoded by the hph gene, which was originally isolated from Streptomyces hygroscopicus. The Hph enzyme catalyzes the phosphorylation of this compound, converting it into a biologically inactive form that can no longer bind to the ribosome.[2] This resistance mechanism is the basis for the use of this compound as a selectable marker in genetic engineering. Vectors containing the hph gene are used to transfect cells, and only the cells that have successfully incorporated the vector will be able to survive and proliferate in the presence of this compound.
Toxicology and Safety
This compound is a potent cytotoxic agent and should be handled with care. The following table summarizes available toxicity data.
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 13 mg/kg | [12] |
| Lethal Dose (approx.) | Mouse | - | 89-fold increase in resistant mice | [13] |
In vivo studies in mice have shown that lethal doses of this compound can cause liver and kidney damage, leading to acute tubular nephrosis in wild-type mice.[13]
Applications in Research and Biotechnology
The most common application of this compound in a research setting is as a selective agent for the generation and maintenance of stable cell lines. Following transfection with a plasmid containing the hygromycin resistance gene, cells are cultured in a medium containing a predetermined concentration of this compound. This process eliminates untransfected cells, allowing for the isolation and propagation of cells that have successfully integrated the gene of interest.
Experimental Protocols
Determination of Optimal this compound Concentration (Kill Curve)
Before selecting for stable transfectants, it is crucial to determine the minimum concentration of this compound that is lethal to the parental (untransfected) cell line. This is achieved by performing a "kill curve" or dose-response assay.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 50 mg/mL)
-
24-well or 96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution (for viability assessment)
Procedure:
-
Cell Seeding: Seed the parental cells into the wells of a multi-well plate at a density that will not lead to confluence during the course of the experiment.
-
Antibiotic Addition: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing a range of this compound concentrations. A typical starting range for mammalian cells is 50-1000 µg/mL. Include a no-antibiotic control.
-
Incubation and Observation: Incubate the plates under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Medium Replacement: Replace the medium with fresh, antibiotic-containing medium every 2-3 days.
-
Viability Assessment: After 7-14 days, assess cell viability in each well. This can be done by trypan blue exclusion and cell counting, or by using a viability assay such as MTT.
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration of this compound that results in complete cell death within the desired timeframe (typically 7-10 days).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a generalized method for determining the MIC of this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be achieved by suspending bacterial colonies in sterile saline or broth and adjusting the turbidity.
-
Antibiotic Dilution Series: Prepare a serial two-fold dilution of this compound in the growth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the antibiotic concentrations.
-
Controls: Include a positive control well (medium and inoculum, no antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for E. coli) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Signaling Pathways and Cellular Effects
Beyond its direct impact on protein synthesis, this compound can induce distinct cell death pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis in mammalian cells. This process is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Notably, this apoptotic pathway can be independent of the tumor suppressor protein p53. The pro-survival protein Bcl-2 has been shown to suppress this compound-induced apoptosis, suggesting the involvement of the intrinsic apoptotic pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. stemcell.com [stemcell.com]
- 4. Structural basis for this compound inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound resistance as dominant selectable marker in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newprairiepress.org [newprairiepress.org]
- 9. gentarget.com [gentarget.com]
- 10. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
- 11. A Jurkat transcriptional reporter cell line for high-throughput analysis of the Nuclear Factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Expression of hygR in transgenic mice causes resistance to toxic effects of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Hygromycin B: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the aminoglycoside antibiotic, its mechanisms, applications, and associated protocols.
Introduction
Hygromycin B is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It exhibits a broad spectrum of activity, inhibiting the growth of prokaryotic (bacteria) and eukaryotic (fungi, protozoans, and higher eukaryotic) cells.[2][3] This activity is achieved through the potent inhibition of protein synthesis.[1] Discovered in the 1950s, this compound was initially used as an anthelmintic agent in veterinary medicine.[1] However, with the discovery of the hygromycin resistance gene (hph), it has become an invaluable tool in molecular biology and biotechnology as a selective agent for genetically modified cells.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, antimicrobial spectrum, resistance mechanisms, and detailed protocols for its use in research settings.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting protein synthesis in both prokaryotic and eukaryotic ribosomes. Its primary mode of action involves binding to the ribosomal subunits and interfering with key steps in translation.
-
Inhibition of Translocation: this compound binds to the 70S (in prokaryotes) and 80S (in eukaryotes) ribosomes, where it interferes with the translocation step of elongation.[3][4] This prevents the ribosome from moving along the mRNA, thereby halting the polypeptide chain elongation.
-
Induction of Miscoding: Similar to other aminoglycosides, this compound can induce misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] This results in the production of non-functional or toxic proteins.
-
Strengthening tRNA Binding: It strengthens the interaction of tRNA binding in the ribosomal A-site, further disrupting the normal cycle of protein synthesis.[1]
The culmination of these effects is a complete shutdown of protein synthesis, leading to cell death.[3]
Antimicrobial Spectrum and Efficacy
This compound is effective against a wide range of organisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values and typical working concentrations for various organisms and cell lines.
| Organism/Cell Line | Type | MIC / Working Concentration (µg/mL) | Reference(s) |
| Escherichia coli | Bacterium | 150 | [5][6] |
| Saccharomyces cerevisiae | Fungus (Yeast) | 200 | [7] |
| Aspergillus nidulans | Fungus (Mold) | 300 (hypersensitive strains) | [8] |
| CHO (Chinese Hamster Ovary) | Mammalian Cell | 50 - 250 | [9] |
| HeLa (Human Cervical Cancer) | Mammalian Cell | 500 | [10] |
| HEK293 (Human Embryonic Kidney) | Mammalian Cell | 400 | [9] |
| Jurkat (Human T-lymphocyte) | Mammalian Cell | 1500 | [11] |
Resistance Mechanisms
The primary mechanism of resistance to this compound is enzymatic inactivation by the this compound phosphotransferase (Hph) enzyme.[1] This enzyme is encoded by the hph gene, which was originally isolated from Streptomyces hygroscopicus. The Hph enzyme catalyzes the phosphorylation of this compound, converting it into a biologically inactive form that can no longer bind to the ribosome.[2] This resistance mechanism is the basis for the use of this compound as a selectable marker in genetic engineering. Vectors containing the hph gene are used to transfect cells, and only the cells that have successfully incorporated the vector will be able to survive and proliferate in the presence of this compound.
Toxicology and Safety
This compound is a potent cytotoxic agent and should be handled with care. The following table summarizes available toxicity data.
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 13 mg/kg | [12] |
| Lethal Dose (approx.) | Mouse | - | 89-fold increase in resistant mice | [13] |
In vivo studies in mice have shown that lethal doses of this compound can cause liver and kidney damage, leading to acute tubular nephrosis in wild-type mice.[13]
Applications in Research and Biotechnology
The most common application of this compound in a research setting is as a selective agent for the generation and maintenance of stable cell lines. Following transfection with a plasmid containing the hygromycin resistance gene, cells are cultured in a medium containing a predetermined concentration of this compound. This process eliminates untransfected cells, allowing for the isolation and propagation of cells that have successfully integrated the gene of interest.
Experimental Protocols
Determination of Optimal this compound Concentration (Kill Curve)
Before selecting for stable transfectants, it is crucial to determine the minimum concentration of this compound that is lethal to the parental (untransfected) cell line. This is achieved by performing a "kill curve" or dose-response assay.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 50 mg/mL)
-
24-well or 96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution (for viability assessment)
Procedure:
-
Cell Seeding: Seed the parental cells into the wells of a multi-well plate at a density that will not lead to confluence during the course of the experiment.
-
Antibiotic Addition: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing a range of this compound concentrations. A typical starting range for mammalian cells is 50-1000 µg/mL. Include a no-antibiotic control.
-
Incubation and Observation: Incubate the plates under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Medium Replacement: Replace the medium with fresh, antibiotic-containing medium every 2-3 days.
-
Viability Assessment: After 7-14 days, assess cell viability in each well. This can be done by trypan blue exclusion and cell counting, or by using a viability assay such as MTT.
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration of this compound that results in complete cell death within the desired timeframe (typically 7-10 days).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a generalized method for determining the MIC of this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be achieved by suspending bacterial colonies in sterile saline or broth and adjusting the turbidity.
-
Antibiotic Dilution Series: Prepare a serial two-fold dilution of this compound in the growth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the antibiotic concentrations.
-
Controls: Include a positive control well (medium and inoculum, no antibiotic) and a negative control well (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for E. coli) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Signaling Pathways and Cellular Effects
Beyond its direct impact on protein synthesis, this compound can induce distinct cell death pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis in mammalian cells. This process is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Notably, this apoptotic pathway can be independent of the tumor suppressor protein p53. The pro-survival protein Bcl-2 has been shown to suppress this compound-induced apoptosis, suggesting the involvement of the intrinsic apoptotic pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. stemcell.com [stemcell.com]
- 4. Structural basis for this compound inhibition of protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound resistance as dominant selectable marker in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newprairiepress.org [newprairiepress.org]
- 9. gentarget.com [gentarget.com]
- 10. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
- 11. A Jurkat transcriptional reporter cell line for high-throughput analysis of the Nuclear Factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Expression of hygR in transgenic mice causes resistance to toxic effects of this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hygromycin B in Stable Cell Line Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] Its mechanism of action involves binding to the 80S ribosome, which disrupts translocation and leads to mistranslation, ultimately causing cell death.[1] Resistance to this compound is conferred by the hph gene, which encodes a phosphotransferase that inactivates the antibiotic through phosphorylation.[2] This characteristic makes this compound a widely used selective agent for establishing stable mammalian cell lines that have been successfully transfected with a plasmid carrying the hph resistance gene alongside a gene of interest.
The generation of stable cell lines is a critical step in various research and drug development applications, including the study of gene function, recombinant protein production, and high-throughput screening assays. This document provides a detailed protocol for using this compound to generate stable mammalian cell lines, including the essential preliminary step of determining the optimal antibiotic concentration through a kill curve analysis.
Data Presentation: this compound Concentrations for Mammalian Cell Lines
The optimal concentration of this compound for selection is highly dependent on the specific cell line, as sensitivity can vary significantly.[3] It is always recommended to perform a kill curve experiment to determine the lowest concentration of this compound that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[4][5][6] The following table provides a summary of suggested this compound concentrations for various commonly used mammalian cell lines as a starting point for optimization.
| Cell Line | Description | Recommended this compound Concentration (µg/mL) | Reference(s) |
| HEK293 | Human Embryonic Kidney | 100 - 400 | [7][8] |
| A549 | Human Lung Carcinoma | 200 - 300 | [9][10] |
| MCF7 | Human Breast Adenocarcinoma | 100 - 200 | [11][12][13] |
| U2OS | Human Osteosarcoma | 200 - 500 | [14][15] |
| Jurkat | Human T-cell Lymphoma | 300 - 1000 | [1][16] |
| NIH3T3 | Mouse Embryonic Fibroblast | 50 - 500 | [17] |
| CHO | Chinese Hamster Ovary | ~250 | [1][18] |
| HeLa | Human Cervical Adenocarcinoma | ~550 | [1][18] |
| HT1080 | Human Fibrosarcoma | 400 | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of this compound are crucial for consistent results.
Materials:
-
This compound powder
-
Sterile, deionized, and distilled water (ddH₂O) or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
In a sterile environment, dissolve the this compound powder in sterile ddH₂O or PBS to a final concentration of 50 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at 4°C for up to two years. Avoid freezing the solution as it may lead to loss of activity.[3][4]
Protocol 2: Determination of Optimal this compound Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of this compound required to kill non-transfected cells of your specific cell line.[5][6]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound stock solution (50 mg/mL)
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the parental cells into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5 x 10⁴ to 2 x 10⁵ cells/mL).[4] Prepare enough wells to test a range of this compound concentrations in duplicate or triplicate, including a no-antibiotic control.
-
Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[4]
-
After 24 hours, aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells and monitor their viability every 2-3 days under a microscope.
-
Observe the cells for 7 to 14 days. The optimal concentration is the lowest concentration of this compound that results in complete cell death of the non-transfected cells within this timeframe.[4][6]
Protocol 3: Generation of Stable Cell Lines
Once the optimal this compound concentration is determined, you can proceed with generating your stable cell line.
Materials:
-
Host cell line
-
Expression vector containing the gene of interest and the this compound resistance gene (hph)
-
Transfection reagent
-
Complete cell culture medium
-
This compound stock solution
-
Cloning cylinders or limiting dilution supplies
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Transfection: Transfect the host cell line with the expression vector using your preferred transfection method. It is advisable to include a negative control (e.g., mock transfection or a vector without the resistance gene).
-
Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a complete, non-selective medium.
-
Selection: After the recovery period, passage the cells and re-plate them in a complete medium containing the predetermined optimal concentration of this compound.
-
Maintenance: Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.[19]
-
Colony Formation: Over the next 1-3 weeks, non-transfected cells will die, while resistant cells will proliferate and form distinct colonies.
-
Isolation of Clones: Once colonies are visible, they can be isolated using cloning cylinders or by performing limiting dilution to establish monoclonal cell populations.
-
Expansion and Validation: Expand the isolated clones and validate the expression of your gene of interest through methods such as Western blotting, qPCR, or functional assays.
-
Cryopreservation: Once validated, cryopreserve the stable cell lines for long-term storage. For maintenance, it is recommended to culture the cells in a medium containing a maintenance concentration of this compound (typically the selection concentration or slightly lower) to prevent the loss of the integrated plasmid.
Visualizations
References
- 1. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mpbio.com [mpbio.com]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An innovative cell selection approach in developing human cells overexpressing aspartyl/asparaginyl β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Establishment of the cell line that human lung adenocarcinoma can stably express luciferase which is absent of nm23-H1 expression and detecting its luminescence in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nibsc.org [nibsc.org]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. genecopoeia.com [genecopoeia.com]
- 13. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 14. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 15. biorxiv.org [biorxiv.org]
- 16. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 17. NIH-3T3 drug test [bio.net]
- 18. gentarget.com [gentarget.com]
- 19. goldbio.com [goldbio.com]
Application Notes and Protocols for Hygromycin B in Stable Cell Line Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] Its mechanism of action involves binding to the 80S ribosome, which disrupts translocation and leads to mistranslation, ultimately causing cell death.[1] Resistance to this compound is conferred by the hph gene, which encodes a phosphotransferase that inactivates the antibiotic through phosphorylation.[2] This characteristic makes this compound a widely used selective agent for establishing stable mammalian cell lines that have been successfully transfected with a plasmid carrying the hph resistance gene alongside a gene of interest.
The generation of stable cell lines is a critical step in various research and drug development applications, including the study of gene function, recombinant protein production, and high-throughput screening assays. This document provides a detailed protocol for using this compound to generate stable mammalian cell lines, including the essential preliminary step of determining the optimal antibiotic concentration through a kill curve analysis.
Data Presentation: this compound Concentrations for Mammalian Cell Lines
The optimal concentration of this compound for selection is highly dependent on the specific cell line, as sensitivity can vary significantly.[3] It is always recommended to perform a kill curve experiment to determine the lowest concentration of this compound that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[4][5][6] The following table provides a summary of suggested this compound concentrations for various commonly used mammalian cell lines as a starting point for optimization.
| Cell Line | Description | Recommended this compound Concentration (µg/mL) | Reference(s) |
| HEK293 | Human Embryonic Kidney | 100 - 400 | [7][8] |
| A549 | Human Lung Carcinoma | 200 - 300 | [9][10] |
| MCF7 | Human Breast Adenocarcinoma | 100 - 200 | [11][12][13] |
| U2OS | Human Osteosarcoma | 200 - 500 | [14][15] |
| Jurkat | Human T-cell Lymphoma | 300 - 1000 | [1][16] |
| NIH3T3 | Mouse Embryonic Fibroblast | 50 - 500 | [17] |
| CHO | Chinese Hamster Ovary | ~250 | [1][18] |
| HeLa | Human Cervical Adenocarcinoma | ~550 | [1][18] |
| HT1080 | Human Fibrosarcoma | 400 | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of this compound are crucial for consistent results.
Materials:
-
This compound powder
-
Sterile, deionized, and distilled water (ddH₂O) or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
In a sterile environment, dissolve the this compound powder in sterile ddH₂O or PBS to a final concentration of 50 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at 4°C for up to two years. Avoid freezing the solution as it may lead to loss of activity.[3][4]
Protocol 2: Determination of Optimal this compound Concentration (Kill Curve)
A kill curve is essential to determine the minimum concentration of this compound required to kill non-transfected cells of your specific cell line.[5][6]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound stock solution (50 mg/mL)
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the parental cells into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5 x 10⁴ to 2 x 10⁵ cells/mL).[4] Prepare enough wells to test a range of this compound concentrations in duplicate or triplicate, including a no-antibiotic control.
-
Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare a series of dilutions of this compound in complete culture medium. A common starting range is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[4]
-
After 24 hours, aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells and monitor their viability every 2-3 days under a microscope.
-
Observe the cells for 7 to 14 days. The optimal concentration is the lowest concentration of this compound that results in complete cell death of the non-transfected cells within this timeframe.[4][6]
Protocol 3: Generation of Stable Cell Lines
Once the optimal this compound concentration is determined, you can proceed with generating your stable cell line.
Materials:
-
Host cell line
-
Expression vector containing the gene of interest and the this compound resistance gene (hph)
-
Transfection reagent
-
Complete cell culture medium
-
This compound stock solution
-
Cloning cylinders or limiting dilution supplies
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Transfection: Transfect the host cell line with the expression vector using your preferred transfection method. It is advisable to include a negative control (e.g., mock transfection or a vector without the resistance gene).
-
Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a complete, non-selective medium.
-
Selection: After the recovery period, passage the cells and re-plate them in a complete medium containing the predetermined optimal concentration of this compound.
-
Maintenance: Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.[19]
-
Colony Formation: Over the next 1-3 weeks, non-transfected cells will die, while resistant cells will proliferate and form distinct colonies.
-
Isolation of Clones: Once colonies are visible, they can be isolated using cloning cylinders or by performing limiting dilution to establish monoclonal cell populations.
-
Expansion and Validation: Expand the isolated clones and validate the expression of your gene of interest through methods such as Western blotting, qPCR, or functional assays.
-
Cryopreservation: Once validated, cryopreserve the stable cell lines for long-term storage. For maintenance, it is recommended to culture the cells in a medium containing a maintenance concentration of this compound (typically the selection concentration or slightly lower) to prevent the loss of the integrated plasmid.
Visualizations
References
- 1. Selection Antibiotics | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mpbio.com [mpbio.com]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An innovative cell selection approach in developing human cells overexpressing aspartyl/asparaginyl β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Establishment of the cell line that human lung adenocarcinoma can stably express luciferase which is absent of nm23-H1 expression and detecting its luminescence in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nibsc.org [nibsc.org]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. genecopoeia.com [genecopoeia.com]
- 13. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 14. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 15. biorxiv.org [biorxiv.org]
- 16. cell-lines.toku-e.com [cell-lines.toku-e.com]
- 17. NIH-3T3 drug test [bio.net]
- 18. gentarget.com [gentarget.com]
- 19. goldbio.com [goldbio.com]
Determining the Optimal Hygromycin B Concentration for Mammalian Cell Selection
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the effective working concentration of Hygromycin B for the selection and maintenance of genetically modified mammalian cells. Adherence to these protocols is crucial for the successful establishment of stable cell lines expressing a gene of interest alongside the hygromycin resistance gene (hph).
This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in prokaryotic and eukaryotic cells, making it a widely used selectable marker in molecular biology research.[1][2] Its mechanism of action involves binding to the 80S ribosomal subunit, which disrupts translocation and leads to mistranslation, ultimately resulting in cell death.[3][4][5] Cells that have been successfully transfected with a plasmid containing the hygromycin resistance gene (hph) express a phosphotransferase that inactivates this compound by phosphorylation, allowing them to proliferate in its presence.[5][6][7]
The optimal concentration of this compound for selection varies significantly among different mammalian cell lines and is influenced by factors such as metabolic rate, growth conditions, and media composition.[7][8] Therefore, it is imperative to perform a dose-response experiment, commonly known as a "kill curve," to determine the minimum concentration of the antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[7][9][10]
Key Considerations Before Starting
-
Cell Line Specificity: Each cell line exhibits a unique sensitivity to this compound. A concentration that is effective for one cell line may be too high or too low for another.
-
Media Composition: The pH and salt concentration of the culture medium can influence the activity of this compound. Higher pH can increase sensitivity.[9][11]
-
Cell Density: The density at which cells are plated can impact the effectiveness of the antibiotic. Higher cell densities may require higher concentrations of this compound for efficient selection.[7][11]
-
This compound Quality: The potency of this compound can vary between lots and manufacturers. It is recommended to perform a kill curve with each new batch of antibiotic.[10]
Quantitative Data Summary
The following tables provide a summary of typical working concentrations of this compound for the selection and maintenance of various mammalian cell lines. These values should be used as a starting point for optimization using a kill curve assay.
Table 1: Recommended this compound Concentration Ranges for Mammalian Cell Selection
| Cell Line Type | Typical Concentration Range (µg/mL) |
| General Mammalian Cells | 50 - 1000[6][11] |
| Adherent Cells | 100 - 500[12][13] |
| Suspension Cells | May require higher concentrations[9] |
Table 2: Suggested Starting Concentrations for Specific Cell Lines
| Cell Line | Suggested Starting Concentration (µg/mL) |
| CHO | 200[14] |
| HeLa | 200 - 500[14] |
| SH-SY5Y | 200[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
It is crucial to handle this compound with care as it is a hazardous compound.[11] Always wear appropriate personal protective equipment (PPE).
-
Determine Required Concentration: Stock solutions are typically prepared at 50 to 100 mg/mL.[6]
-
Reconstitution: If working with a powdered form, dissolve this compound in sterile, nuclease-free water or 1X PBS to the desired concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter. Do not autoclave this compound solutions , as heat can inactivate the antibiotic.[9][15]
-
Storage: Store the stock solution at 4°C for up to two years.[7][11] Avoid repeated freeze-thaw cycles.[11]
Protocol 2: Performing a this compound Kill Curve Assay
This protocol is designed to determine the optimal concentration of this compound for selecting stably transfected cells.
Materials:
-
Parental (non-transfected) mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
24-well or 96-well cell culture plates
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
The day before starting the assay, seed the parental cells into a 24-well plate at a density that allows them to be approximately 20-25% confluent on the following day.[7] For adherent cells, a typical seeding density is 0.8-3.0 x 10⁵ cells/mL.[12][13] For suspension cells, a density of 2.5-5.0 x 10⁵ cells/mL is recommended.[12][13]
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested range of final concentrations to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[10] It is recommended to prepare duplicate or triplicate wells for each concentration.
-
-
Treatment:
-
After 24 hours of incubation, carefully remove the existing medium from the wells.
-
Add the medium containing the different concentrations of this compound to the corresponding wells.
-
-
Incubation and Observation:
-
Data Collection:
-
Continue the assay for 7 to 14 days.[10]
-
Assess cell viability at regular intervals (e.g., every 2-3 days). This can be done by visual inspection, trypan blue exclusion assay, or a metabolic-based assay such as MTT.
-
-
Determination of Working Concentration:
-
The optimal working concentration is the lowest concentration of this compound that results in complete cell death of the non-transfected cells within 7-14 days.[10]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a this compound kill curve assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. agscientific.com [agscientific.com]
- 8. astralscientific.com.au [astralscientific.com.au]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. 101.200.202.226 [101.200.202.226]
- 12. takara.co.kr [takara.co.kr]
- 13. tools.mirusbio.com [tools.mirusbio.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
Determining the Optimal Hygromycin B Concentration for Mammalian Cell Selection
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the effective working concentration of Hygromycin B for the selection and maintenance of genetically modified mammalian cells. Adherence to these protocols is crucial for the successful establishment of stable cell lines expressing a gene of interest alongside the hygromycin resistance gene (hph).
This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in prokaryotic and eukaryotic cells, making it a widely used selectable marker in molecular biology research.[1][2] Its mechanism of action involves binding to the 80S ribosomal subunit, which disrupts translocation and leads to mistranslation, ultimately resulting in cell death.[3][4][5] Cells that have been successfully transfected with a plasmid containing the hygromycin resistance gene (hph) express a phosphotransferase that inactivates this compound by phosphorylation, allowing them to proliferate in its presence.[5][6][7]
The optimal concentration of this compound for selection varies significantly among different mammalian cell lines and is influenced by factors such as metabolic rate, growth conditions, and media composition.[7][8] Therefore, it is imperative to perform a dose-response experiment, commonly known as a "kill curve," to determine the minimum concentration of the antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 7-14 days).[7][9][10]
Key Considerations Before Starting
-
Cell Line Specificity: Each cell line exhibits a unique sensitivity to this compound. A concentration that is effective for one cell line may be too high or too low for another.
-
Media Composition: The pH and salt concentration of the culture medium can influence the activity of this compound. Higher pH can increase sensitivity.[9][11]
-
Cell Density: The density at which cells are plated can impact the effectiveness of the antibiotic. Higher cell densities may require higher concentrations of this compound for efficient selection.[7][11]
-
This compound Quality: The potency of this compound can vary between lots and manufacturers. It is recommended to perform a kill curve with each new batch of antibiotic.[10]
Quantitative Data Summary
The following tables provide a summary of typical working concentrations of this compound for the selection and maintenance of various mammalian cell lines. These values should be used as a starting point for optimization using a kill curve assay.
Table 1: Recommended this compound Concentration Ranges for Mammalian Cell Selection
| Cell Line Type | Typical Concentration Range (µg/mL) |
| General Mammalian Cells | 50 - 1000[6][11] |
| Adherent Cells | 100 - 500[12][13] |
| Suspension Cells | May require higher concentrations[9] |
Table 2: Suggested Starting Concentrations for Specific Cell Lines
| Cell Line | Suggested Starting Concentration (µg/mL) |
| CHO | 200[14] |
| HeLa | 200 - 500[14] |
| SH-SY5Y | 200[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
It is crucial to handle this compound with care as it is a hazardous compound.[11] Always wear appropriate personal protective equipment (PPE).
-
Determine Required Concentration: Stock solutions are typically prepared at 50 to 100 mg/mL.[6]
-
Reconstitution: If working with a powdered form, dissolve this compound in sterile, nuclease-free water or 1X PBS to the desired concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter. Do not autoclave this compound solutions , as heat can inactivate the antibiotic.[9][15]
-
Storage: Store the stock solution at 4°C for up to two years.[7][11] Avoid repeated freeze-thaw cycles.[11]
Protocol 2: Performing a this compound Kill Curve Assay
This protocol is designed to determine the optimal concentration of this compound for selecting stably transfected cells.
Materials:
-
Parental (non-transfected) mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
24-well or 96-well cell culture plates
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
The day before starting the assay, seed the parental cells into a 24-well plate at a density that allows them to be approximately 20-25% confluent on the following day.[7] For adherent cells, a typical seeding density is 0.8-3.0 x 10⁵ cells/mL.[12][13] For suspension cells, a density of 2.5-5.0 x 10⁵ cells/mL is recommended.[12][13]
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested range of final concentrations to test is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[10] It is recommended to prepare duplicate or triplicate wells for each concentration.
-
-
Treatment:
-
After 24 hours of incubation, carefully remove the existing medium from the wells.
-
Add the medium containing the different concentrations of this compound to the corresponding wells.
-
-
Incubation and Observation:
-
Data Collection:
-
Continue the assay for 7 to 14 days.[10]
-
Assess cell viability at regular intervals (e.g., every 2-3 days). This can be done by visual inspection, trypan blue exclusion assay, or a metabolic-based assay such as MTT.
-
-
Determination of Working Concentration:
-
The optimal working concentration is the lowest concentration of this compound that results in complete cell death of the non-transfected cells within 7-14 days.[10]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a this compound kill curve assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. agscientific.com [agscientific.com]
- 8. astralscientific.com.au [astralscientific.com.au]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. 101.200.202.226 [101.200.202.226]
- 12. takara.co.kr [takara.co.kr]
- 13. tools.mirusbio.com [tools.mirusbio.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Performing a Hygromycin B Kill Curve
Introduction
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is widely utilized in molecular biology and cell culture applications as a selective agent for cells that have been successfully transfected or transduced with a vector containing the hygromycin resistance gene (hph).[1][2] This gene encodes a phosphotransferase that inactivates this compound through phosphorylation.[1][2] The antibiotic kills bacteria, fungi, and eukaryotic cells by inhibiting protein synthesis.[3][4] Specifically, it interferes with translocation and causes mistranslation at the ribosome.[2]
The optimal concentration of this compound required for the selection of resistant cells varies significantly depending on the cell line, media, growth conditions, and even the specific batch of the antibiotic.[5] Therefore, it is crucial to perform a kill curve (also known as a dose-response curve) for each new cell type to determine the minimum concentration of this compound that effectively kills all non-resistant cells within a reasonable timeframe, typically 7 to 14 days.[5][6] This ensures the efficient selection of stably transfected cells without causing undue stress or off-target effects from excessively high antibiotic concentrations.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a powder or a concentrated liquid solution.
-
If using powder:
-
Storage:
This compound Kill Curve Protocol for Adherent Mammalian Cells
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Parental (non-transfected) cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 50 mg/mL)
-
24-well tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
The day before starting the experiment, seed the parental cells into the wells of a 24-well plate at a density that will result in 25-50% confluency on the following day.[1][8] The seeding density will need to be optimized for your specific cell line's growth rate.
-
Incubate the plate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of this compound Dilutions:
-
On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. A common starting range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[5] This range may need to be adjusted based on the known sensitivity of your cell line.[2] It is advisable to perform the experiment in duplicate or triplicate for each concentration.[9]
-
-
Treatment of Cells:
-
Carefully aspirate the existing medium from each well.
-
Add the medium containing the different concentrations of this compound to the corresponding wells. Include a "no antibiotic" control well (0 µg/mL).
-
-
Incubation and Observation:
-
Data Collection and Analysis:
Data Presentation
The following table provides a summary of suggested this compound concentrations for the selection of various cell types. It is important to note that these are starting points, and the optimal concentration should always be determined empirically through a kill curve experiment.
| Cell Type/Organism | Recommended this compound Concentration (µg/mL) |
| Mammalian Cells | |
| General Range | 50 - 1000[2][11] |
| Common Starting Concentration | 200[2] |
| HeLa | 500[6] |
| CHO | 200[6] |
| SH-SY5Y | 200[6] |
| Yeast (S. cerevisiae) | 200[11] |
| Bacteria (E. coli) | 25 - 200[12] |
| Plant Cells | 20 - 200[11] |
Visualizations
Experimental Workflow for this compound Kill Curve
Caption: Workflow for determining the optimal this compound concentration.
Mechanism of Action of this compound
Caption: this compound inhibits protein synthesis at the ribosomal level.
References
- 1. agscientific.com [agscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
- 11. goldbio.com [goldbio.com]
- 12. invivogen.com [invivogen.com]
Application Notes and Protocols for Performing a Hygromycin B Kill Curve
Introduction
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is widely utilized in molecular biology and cell culture applications as a selective agent for cells that have been successfully transfected or transduced with a vector containing the hygromycin resistance gene (hph).[1][2] This gene encodes a phosphotransferase that inactivates this compound through phosphorylation.[1][2] The antibiotic kills bacteria, fungi, and eukaryotic cells by inhibiting protein synthesis.[3][4] Specifically, it interferes with translocation and causes mistranslation at the ribosome.[2]
The optimal concentration of this compound required for the selection of resistant cells varies significantly depending on the cell line, media, growth conditions, and even the specific batch of the antibiotic.[5] Therefore, it is crucial to perform a kill curve (also known as a dose-response curve) for each new cell type to determine the minimum concentration of this compound that effectively kills all non-resistant cells within a reasonable timeframe, typically 7 to 14 days.[5][6] This ensures the efficient selection of stably transfected cells without causing undue stress or off-target effects from excessively high antibiotic concentrations.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a powder or a concentrated liquid solution.
-
If using powder:
-
Storage:
This compound Kill Curve Protocol for Adherent Mammalian Cells
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Parental (non-transfected) cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 50 mg/mL)
-
24-well tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
The day before starting the experiment, seed the parental cells into the wells of a 24-well plate at a density that will result in 25-50% confluency on the following day.[1][8] The seeding density will need to be optimized for your specific cell line's growth rate.
-
Incubate the plate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of this compound Dilutions:
-
On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. A common starting range for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[5] This range may need to be adjusted based on the known sensitivity of your cell line.[2] It is advisable to perform the experiment in duplicate or triplicate for each concentration.[9]
-
-
Treatment of Cells:
-
Carefully aspirate the existing medium from each well.
-
Add the medium containing the different concentrations of this compound to the corresponding wells. Include a "no antibiotic" control well (0 µg/mL).
-
-
Incubation and Observation:
-
Data Collection and Analysis:
Data Presentation
The following table provides a summary of suggested this compound concentrations for the selection of various cell types. It is important to note that these are starting points, and the optimal concentration should always be determined empirically through a kill curve experiment.
| Cell Type/Organism | Recommended this compound Concentration (µg/mL) |
| Mammalian Cells | |
| General Range | 50 - 1000[2][11] |
| Common Starting Concentration | 200[2] |
| HeLa | 500[6] |
| CHO | 200[6] |
| SH-SY5Y | 200[6] |
| Yeast (S. cerevisiae) | 200[11] |
| Bacteria (E. coli) | 25 - 200[12] |
| Plant Cells | 20 - 200[11] |
Visualizations
Experimental Workflow for this compound Kill Curve
Caption: Workflow for determining the optimal this compound concentration.
Mechanism of Action of this compound
Caption: this compound inhibits protein synthesis at the ribosomal level.
References
- 1. agscientific.com [agscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
- 11. goldbio.com [goldbio.com]
- 12. invivogen.com [invivogen.com]
Application Notes and Protocols for Hygromycin B Selection of Transfected CHO Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the effective use of Hygromycin B in the selection and generation of stably transfected Chinese Hamster Ovary (CHO) cell lines.
Introduction
This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selective agent in molecular biology and cell culture.[1][2] Its mechanism of action involves binding to the ribosomal subunits, which disrupts translocation and induces the misreading of the mRNA template.[2][3][4]
For selection purposes, a vector containing the hygromycin resistance gene (hph) is transfected into the host cells.[2][5] This gene encodes a phosphotransferase that inactivates this compound through phosphorylation, allowing only the successfully transfected cells to survive and proliferate in a culture medium containing the antibiotic.[1][5]
The optimal concentration of this compound for selection is highly dependent on the specific cell line, its metabolic rate, growth conditions, and even the lot of the antibiotic.[6][7] Therefore, it is crucial to first determine the minimum concentration required to kill non-transfected cells by performing a dose-response experiment, commonly known as a kill curve.[6][7][8]
Quantitative Data: this compound Concentrations for Selection
The effective working concentration of this compound varies significantly among different cell types. A preliminary kill curve is always recommended to determine the optimal concentration for your specific CHO cell line and experimental conditions.[6] The following table summarizes typical concentration ranges reported for CHO and other mammalian cells.
| Cell Line | Typical this compound Concentration Range (µg/mL) | Notes |
| CHO (General) | 100 - 1,000 | A common starting point for a kill curve is 200 µg/mL.[8][9] |
| CHO-DG44 | 75 | Minimum Inhibitory Concentration (MIC) determined in a specific study. |
| CHO-S | 50 | MIC determined in a specific study. |
| CHO-K1 | 200 - 500+ | A study showed high selection capacity in this range.[10] |
| General Mammalian Cells | 100 - 500 | This is a widely recommended range for initial testing.[6][11] |
| HeLa | ~500 | A general starting point suggested for this cell line.[8][9] |
| SH-SY5Y | ~200 | A general starting point suggested for this cell line.[8][9] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Kill Curve
This protocol outlines the steps to determine the minimum concentration of this compound required to effectively kill your non-transfected CHO host cell line. This optimal concentration will then be used for selecting stable transfectants. The process typically takes 7 to 14 days.[5]
Materials:
-
Non-transfected CHO cells in healthy, logarithmic growth phase
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound stock solution (e.g., 50 mg/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
24-well or 96-well tissue culture plates
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Plating:
-
The day before starting the selection, seed the non-transfected CHO cells into a 24-well plate.
-
Plate the cells at a density that allows them to be approximately 20-25% confluent on the following day.[5] For adherent CHO cells, a density of 0.8-3.0 x 10⁵ cells/mL is a good starting point.[6][11]
-
Include several wells for a "no antibiotic" control.
-
-
Preparation of this compound Dilutions:
-
On the day of the experiment, prepare a series of dilutions of this compound in fresh, pre-warmed complete culture medium.
-
A suggested concentration range for CHO cells is 0, 50, 100, 200, 400, 600, and 800 µg/mL.[7] It is advisable to test a broad range to ensure the optimal concentration is identified.[5]
-
Prepare enough volume of each concentration to replace the media every 2-3 days for the duration of the experiment.
-
-
Application of Selective Medium:
-
Aspirate the old medium from the wells.
-
Add the prepared medium containing the different concentrations of this compound to the corresponding wells. Ensure each concentration is tested in duplicate or triplicate for accuracy.
-
-
Incubation and Monitoring:
-
Determining the Optimal Concentration:
Protocol 2: Generation of Stable CHO Cell Lines
This protocol describes the process of transfecting CHO cells with a plasmid carrying the hygromycin resistance gene and a gene of interest, followed by selection to generate a stable, polyclonal cell pool.
Materials:
-
Healthy CHO cells
-
Expression vector containing the gene of interest and the hph gene
-
Transfection reagent (e.g., lipid-based reagent)
-
Complete culture medium
-
Serum-free medium (for transfection, if required)
-
This compound at the optimal concentration determined from the kill curve
Procedure:
-
Transfection:
-
One day prior to transfection, seed CHO cells so they reach 80-90% confluency on the day of transfection.
-
Perform the transfection according to the manufacturer's protocol for your chosen transfection reagent. Ensure the plasmid DNA is of high purity.
-
-
Recovery Period:
-
Allow the cells to recover and express the resistance gene for 48-72 hours post-transfection in non-selective, complete culture medium.[11] This period is critical for the cells to produce sufficient phosphotransferase to survive the selection pressure.
-
-
Initiation of Selection:
-
After the recovery period, split the cells into new culture dishes at a low density (e.g., 1:10 or 1:20 dilution). High cell density can lead to non-transfected cells escaping selection.[5]
-
Replace the medium with fresh, complete culture medium containing the predetermined optimal concentration of this compound.
-
-
Maintenance and Selection:
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days.[5]
-
Over the next 1-2 weeks, widespread cell death of non-transfected cells will occur.
-
Resistant cells will begin to form discrete colonies.
-
-
Expansion of Stable Pool:
-
Once visible colonies have formed, you can either:
-
A) Isolate Clones: Use cloning cylinders or limiting dilution to isolate single colonies for the development of monoclonal cell lines.
-
B) Generate a Polyclonal Pool: Continue to expand the mixed population of surviving colonies. When the dish becomes confluent, passage the cells as you normally would, but maintain the selective pressure by keeping this compound in the culture medium.
-
-
-
Maintenance of Stable Cell Line:
-
For long-term culture, it is recommended to maintain the stable cell line in a medium containing a maintenance concentration of this compound (typically the selection concentration or slightly lower) to prevent the loss of the integrated plasmid.
-
Mechanism of Action and Selection Principle
This compound inhibits protein synthesis, leading to cell death in non-resistant cells. In transfected cells, the hph gene product, this compound phosphotransferase, inactivates the antibiotic, allowing for cell survival and proliferation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. agscientific.com [agscientific.com]
- 6. takara.co.kr [takara.co.kr]
- 7. researchgate.net [researchgate.net]
- 8. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
- 9. protocols.io [protocols.io]
- 10. d-nb.info [d-nb.info]
- 11. tools.mirusbio.com [tools.mirusbio.com]
Application Notes and Protocols for Hygromycin B Selection of Transfected CHO Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the effective use of Hygromycin B in the selection and generation of stably transfected Chinese Hamster Ovary (CHO) cell lines.
Introduction
This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selective agent in molecular biology and cell culture.[1][2] Its mechanism of action involves binding to the ribosomal subunits, which disrupts translocation and induces the misreading of the mRNA template.[2][3][4]
For selection purposes, a vector containing the hygromycin resistance gene (hph) is transfected into the host cells.[2][5] This gene encodes a phosphotransferase that inactivates this compound through phosphorylation, allowing only the successfully transfected cells to survive and proliferate in a culture medium containing the antibiotic.[1][5]
The optimal concentration of this compound for selection is highly dependent on the specific cell line, its metabolic rate, growth conditions, and even the lot of the antibiotic.[6][7] Therefore, it is crucial to first determine the minimum concentration required to kill non-transfected cells by performing a dose-response experiment, commonly known as a kill curve.[6][7][8]
Quantitative Data: this compound Concentrations for Selection
The effective working concentration of this compound varies significantly among different cell types. A preliminary kill curve is always recommended to determine the optimal concentration for your specific CHO cell line and experimental conditions.[6] The following table summarizes typical concentration ranges reported for CHO and other mammalian cells.
| Cell Line | Typical this compound Concentration Range (µg/mL) | Notes |
| CHO (General) | 100 - 1,000 | A common starting point for a kill curve is 200 µg/mL.[8][9] |
| CHO-DG44 | 75 | Minimum Inhibitory Concentration (MIC) determined in a specific study. |
| CHO-S | 50 | MIC determined in a specific study. |
| CHO-K1 | 200 - 500+ | A study showed high selection capacity in this range.[10] |
| General Mammalian Cells | 100 - 500 | This is a widely recommended range for initial testing.[6][11] |
| HeLa | ~500 | A general starting point suggested for this cell line.[8][9] |
| SH-SY5Y | ~200 | A general starting point suggested for this cell line.[8][9] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Kill Curve
This protocol outlines the steps to determine the minimum concentration of this compound required to effectively kill your non-transfected CHO host cell line. This optimal concentration will then be used for selecting stable transfectants. The process typically takes 7 to 14 days.[5]
Materials:
-
Non-transfected CHO cells in healthy, logarithmic growth phase
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS)
-
This compound stock solution (e.g., 50 mg/mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
24-well or 96-well tissue culture plates
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Plating:
-
The day before starting the selection, seed the non-transfected CHO cells into a 24-well plate.
-
Plate the cells at a density that allows them to be approximately 20-25% confluent on the following day.[5] For adherent CHO cells, a density of 0.8-3.0 x 10⁵ cells/mL is a good starting point.[6][11]
-
Include several wells for a "no antibiotic" control.
-
-
Preparation of this compound Dilutions:
-
On the day of the experiment, prepare a series of dilutions of this compound in fresh, pre-warmed complete culture medium.
-
A suggested concentration range for CHO cells is 0, 50, 100, 200, 400, 600, and 800 µg/mL.[7] It is advisable to test a broad range to ensure the optimal concentration is identified.[5]
-
Prepare enough volume of each concentration to replace the media every 2-3 days for the duration of the experiment.
-
-
Application of Selective Medium:
-
Aspirate the old medium from the wells.
-
Add the prepared medium containing the different concentrations of this compound to the corresponding wells. Ensure each concentration is tested in duplicate or triplicate for accuracy.
-
-
Incubation and Monitoring:
-
Determining the Optimal Concentration:
Protocol 2: Generation of Stable CHO Cell Lines
This protocol describes the process of transfecting CHO cells with a plasmid carrying the hygromycin resistance gene and a gene of interest, followed by selection to generate a stable, polyclonal cell pool.
Materials:
-
Healthy CHO cells
-
Expression vector containing the gene of interest and the hph gene
-
Transfection reagent (e.g., lipid-based reagent)
-
Complete culture medium
-
Serum-free medium (for transfection, if required)
-
This compound at the optimal concentration determined from the kill curve
Procedure:
-
Transfection:
-
One day prior to transfection, seed CHO cells so they reach 80-90% confluency on the day of transfection.
-
Perform the transfection according to the manufacturer's protocol for your chosen transfection reagent. Ensure the plasmid DNA is of high purity.
-
-
Recovery Period:
-
Allow the cells to recover and express the resistance gene for 48-72 hours post-transfection in non-selective, complete culture medium.[11] This period is critical for the cells to produce sufficient phosphotransferase to survive the selection pressure.
-
-
Initiation of Selection:
-
After the recovery period, split the cells into new culture dishes at a low density (e.g., 1:10 or 1:20 dilution). High cell density can lead to non-transfected cells escaping selection.[5]
-
Replace the medium with fresh, complete culture medium containing the predetermined optimal concentration of this compound.
-
-
Maintenance and Selection:
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days.[5]
-
Over the next 1-2 weeks, widespread cell death of non-transfected cells will occur.
-
Resistant cells will begin to form discrete colonies.
-
-
Expansion of Stable Pool:
-
Once visible colonies have formed, you can either:
-
A) Isolate Clones: Use cloning cylinders or limiting dilution to isolate single colonies for the development of monoclonal cell lines.
-
B) Generate a Polyclonal Pool: Continue to expand the mixed population of surviving colonies. When the dish becomes confluent, passage the cells as you normally would, but maintain the selective pressure by keeping this compound in the culture medium.
-
-
-
Maintenance of Stable Cell Line:
-
For long-term culture, it is recommended to maintain the stable cell line in a medium containing a maintenance concentration of this compound (typically the selection concentration or slightly lower) to prevent the loss of the integrated plasmid.
-
Mechanism of Action and Selection Principle
This compound inhibits protein synthesis, leading to cell death in non-resistant cells. In transfected cells, the hph gene product, this compound phosphotransferase, inactivates the antibiotic, allowing for cell survival and proliferation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. agscientific.com [agscientific.com]
- 6. takara.co.kr [takara.co.kr]
- 7. researchgate.net [researchgate.net]
- 8. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
- 9. protocols.io [protocols.io]
- 10. d-nb.info [d-nb.info]
- 11. tools.mirusbio.com [tools.mirusbio.com]
Protocol for Hygromycin B Selection in E. coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selectable marker in molecular biology and genetic engineering.[1] This document provides a detailed protocol for the use of this compound in the selection of transformed E. coli strains.
Mechanism of Action and Resistance
This compound functions by binding to the 70S ribosome, which interferes with the translocation of tRNA and mRNA, ultimately leading to the inhibition of protein synthesis and cell death.[1][2][3][4] Resistance to this compound is conferred by the hph gene, which encodes the enzyme this compound phosphotransferase.[1][5][6][7] This enzyme inactivates this compound by phosphorylating it, thus allowing cells expressing the hph gene to survive and proliferate in the presence of the antibiotic.[1]
Key Considerations for E. coli Selection
Successful selection of this compound-resistant E. coli colonies depends on several factors, including the concentration of the antibiotic, the composition of the growth medium, and the specific E. coli strain being used. It is recommended to use a low-salt Luria-Bertani (LB) medium, as high salt concentrations can interfere with the activity of this compound.[6][8][9] The optimal concentration of this compound for selection typically ranges from 50 to 100 µg/mL.[6][8][9] However, it is crucial to determine the minimal inhibitory concentration (MIC) for the specific E. coli strain and experimental conditions through a titration experiment, often referred to as a kill curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound selection in E. coli.
| Parameter | Value | Notes |
| This compound Stock Solution Concentration | 50 - 100 mg/mL in sterile, nuclease-free water | Store at -20°C for long-term storage.[10] |
| Working Concentration for E. coli Selection | 50 - 100 µg/mL | The optimal concentration should be determined empirically.[6][8][9] |
| LB Agar (B569324) Plate Composition | Low-salt: 10 g/L Tryptone, 5 g/L Yeast Extract, 5 g/L NaCl, 15 g/L Agar | High salt concentrations can reduce the effectiveness of this compound.[6][8][9] |
| Incubation Temperature | 37°C | Standard incubation temperature for E. coli.[1][7] |
| Incubation Time | 16 - 24 hours | Colonies should be visible after this period. |
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
-
Weighing: Accurately weigh 500 mg of this compound powder.
-
Dissolving: Dissolve the powder in 10 mL of sterile, nuclease-free water. Ensure complete dissolution by vortexing gently.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, conical tube.[10] Do not autoclave this compound solutions as this will inactivate the antibiotic.[2][3][11]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[10]
Preparation of this compound Selection Plates (100 µg/mL)
-
Prepare Low-Salt LB Agar: Prepare 1 liter of low-salt LB agar medium (10 g Tryptone, 5 g Yeast Extract, 5 g NaCl, 15 g Agar).
-
Autoclave: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Cooling: Allow the autoclaved medium to cool to approximately 50-55°C in a water bath. It is crucial that the agar is cool enough to not degrade the antibiotic, but still molten for pouring.
-
Add this compound: Add 2 mL of the 50 mg/mL this compound stock solution to the 1 liter of cooled LB agar to achieve a final concentration of 100 µg/mL.
-
Mix and Pour: Gently swirl the flask to ensure even distribution of the antibiotic. Pour approximately 20-25 mL of the medium into sterile petri dishes.
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C for up to one month.[6][9]
Titration Experiment (Kill Curve) to Determine Optimal this compound Concentration
-
Prepare a Range of Concentrations: Prepare a series of low-salt LB agar plates with varying concentrations of this compound (e.g., 0, 25, 50, 75, 100, 150, 200 µg/mL).
-
Plate Untransformed Cells: Plate a known number of untransformed (non-resistant) E. coli cells onto each plate.
-
Incubate: Incubate the plates at 37°C for 16-24 hours.
-
Determine MIC: Observe the plates and identify the lowest concentration of this compound that completely inhibits the growth of the untransformed cells. This concentration is the minimal inhibitory concentration (MIC) and should be used for subsequent selection experiments.
Transformation and Selection of E. coli
-
Transformation: Transform competent E. coli cells with the plasmid DNA containing the hph resistance gene using a standard transformation protocol (e.g., heat shock).[1][4][7]
-
Recovery: After the transformation procedure, add 250-1000 µL of SOC or LB medium (without antibiotic) to the cells and incubate at 37°C for 1 hour with shaking. This allows the cells to recover and express the resistance gene.[4]
-
Plating: Plate 100-200 µL of the recovered cell culture onto pre-warmed low-salt LB agar plates containing the predetermined optimal concentration of this compound.
-
Incubation: Incubate the plates at 37°C for 16-24 hours, or until colonies are clearly visible.
-
Verification: Pick individual colonies and verify the presence of the desired plasmid through methods such as colony PCR, restriction digest analysis, or sequencing.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. addgene.org [addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. 101.200.202.226 [101.200.202.226]
- 7. neb.com [neb.com]
- 8. takara.co.kr [takara.co.kr]
- 9. invivogen.com [invivogen.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
Protocol for Hygromycin B Selection in E. coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selectable marker in molecular biology and genetic engineering.[1] This document provides a detailed protocol for the use of this compound in the selection of transformed E. coli strains.
Mechanism of Action and Resistance
This compound functions by binding to the 70S ribosome, which interferes with the translocation of tRNA and mRNA, ultimately leading to the inhibition of protein synthesis and cell death.[1][2][3][4] Resistance to this compound is conferred by the hph gene, which encodes the enzyme this compound phosphotransferase.[1][5][6][7] This enzyme inactivates this compound by phosphorylating it, thus allowing cells expressing the hph gene to survive and proliferate in the presence of the antibiotic.[1]
Key Considerations for E. coli Selection
Successful selection of this compound-resistant E. coli colonies depends on several factors, including the concentration of the antibiotic, the composition of the growth medium, and the specific E. coli strain being used. It is recommended to use a low-salt Luria-Bertani (LB) medium, as high salt concentrations can interfere with the activity of this compound.[6][8][9] The optimal concentration of this compound for selection typically ranges from 50 to 100 µg/mL.[6][8][9] However, it is crucial to determine the minimal inhibitory concentration (MIC) for the specific E. coli strain and experimental conditions through a titration experiment, often referred to as a kill curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound selection in E. coli.
| Parameter | Value | Notes |
| This compound Stock Solution Concentration | 50 - 100 mg/mL in sterile, nuclease-free water | Store at -20°C for long-term storage.[10] |
| Working Concentration for E. coli Selection | 50 - 100 µg/mL | The optimal concentration should be determined empirically.[6][8][9] |
| LB Agar Plate Composition | Low-salt: 10 g/L Tryptone, 5 g/L Yeast Extract, 5 g/L NaCl, 15 g/L Agar | High salt concentrations can reduce the effectiveness of this compound.[6][8][9] |
| Incubation Temperature | 37°C | Standard incubation temperature for E. coli.[1][7] |
| Incubation Time | 16 - 24 hours | Colonies should be visible after this period. |
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
-
Weighing: Accurately weigh 500 mg of this compound powder.
-
Dissolving: Dissolve the powder in 10 mL of sterile, nuclease-free water. Ensure complete dissolution by vortexing gently.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, conical tube.[10] Do not autoclave this compound solutions as this will inactivate the antibiotic.[2][3][11]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.[10]
Preparation of this compound Selection Plates (100 µg/mL)
-
Prepare Low-Salt LB Agar: Prepare 1 liter of low-salt LB agar medium (10 g Tryptone, 5 g Yeast Extract, 5 g NaCl, 15 g Agar).
-
Autoclave: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Cooling: Allow the autoclaved medium to cool to approximately 50-55°C in a water bath. It is crucial that the agar is cool enough to not degrade the antibiotic, but still molten for pouring.
-
Add this compound: Add 2 mL of the 50 mg/mL this compound stock solution to the 1 liter of cooled LB agar to achieve a final concentration of 100 µg/mL.
-
Mix and Pour: Gently swirl the flask to ensure even distribution of the antibiotic. Pour approximately 20-25 mL of the medium into sterile petri dishes.
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C for up to one month.[6][9]
Titration Experiment (Kill Curve) to Determine Optimal this compound Concentration
-
Prepare a Range of Concentrations: Prepare a series of low-salt LB agar plates with varying concentrations of this compound (e.g., 0, 25, 50, 75, 100, 150, 200 µg/mL).
-
Plate Untransformed Cells: Plate a known number of untransformed (non-resistant) E. coli cells onto each plate.
-
Incubate: Incubate the plates at 37°C for 16-24 hours.
-
Determine MIC: Observe the plates and identify the lowest concentration of this compound that completely inhibits the growth of the untransformed cells. This concentration is the minimal inhibitory concentration (MIC) and should be used for subsequent selection experiments.
Transformation and Selection of E. coli
-
Transformation: Transform competent E. coli cells with the plasmid DNA containing the hph resistance gene using a standard transformation protocol (e.g., heat shock).[1][4][7]
-
Recovery: After the transformation procedure, add 250-1000 µL of SOC or LB medium (without antibiotic) to the cells and incubate at 37°C for 1 hour with shaking. This allows the cells to recover and express the resistance gene.[4]
-
Plating: Plate 100-200 µL of the recovered cell culture onto pre-warmed low-salt LB agar plates containing the predetermined optimal concentration of this compound.
-
Incubation: Incubate the plates at 37°C for 16-24 hours, or until colonies are clearly visible.
-
Verification: Pick individual colonies and verify the presence of the desired plasmid through methods such as colony PCR, restriction digest analysis, or sequencing.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. addgene.org [addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. 101.200.202.226 [101.200.202.226]
- 7. neb.com [neb.com]
- 8. takara.co.kr [takara.co.kr]
- 9. invivogen.com [invivogen.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
Application of Hygromycin B in Yeast Transformation: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Hygromycin B as a selection agent in yeast transformation experiments. this compound is an aminoglycoside antibiotic that effectively inhibits protein synthesis in a wide range of prokaryotic and eukaryotic cells, including yeast. Its corresponding resistance gene, hph, which encodes a this compound phosphotransferase, serves as a dominant selectable marker, allowing for the efficient selection of successfully transformed yeast cells.
Mechanism of Action and Resistance
This compound functions by binding to the ribosome, thereby inhibiting the translocation step of protein synthesis, which ultimately leads to cell death.[1][2][3] In transformed yeast cells expressing the hph gene, the resulting this compound phosphotransferase inactivates the antibiotic through phosphorylation.[1][3][4][5] This enzymatic modification prevents this compound from binding to the ribosome, conferring resistance to the transformed cells and allowing them to proliferate in a selective medium.
The following diagram illustrates the mechanism of this compound action and the basis of resistance:
Mechanism of this compound action and resistance.
Quantitative Data: Recommended this compound Concentrations
The optimal concentration of this compound for selection can vary depending on the yeast species, strain, and media composition. It is crucial to perform a kill curve experiment to determine the minimum concentration required to effectively kill non-transformed cells. However, published literature provides a general starting point for various yeast species.
| Yeast Species | Typical Selection Concentration (µg/mL) | Reference(s) |
| Saccharomyces cerevisiae | 200 | [3][5][6][7][8] |
| Saccharomyces cerevisiae | 300 | [9][10] |
| Candida tropicalis (with mutated HYG gene) | Not specified, but resistance achieved | [11] |
| General Yeast | 200 | [3] |
Note: For some sensitive strains or specific experimental setups, lower concentrations (e.g., 25-50 µg/mL) may be sufficient, while for more resistant strains, higher concentrations might be necessary.[12]
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolving: Dissolve the powder in sterile, deionized water or phosphate-buffered saline (PBS) to a final concentration of 50 mg/mL.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube. Do not autoclave this compound solutions as this will inactivate the antibiotic.
-
Storage: Store the stock solution at 4°C for up to two years. Avoid freezing and thawing cycles.[13]
High-Efficiency Yeast Transformation Protocol (Lithium Acetate/PEG Method)
This protocol is a widely used method for introducing plasmid DNA into yeast cells.
Yeast transformation and selection workflow.
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lithium Acetate (LiOAc) solution (100 mM)
-
Polyethylene Glycol (PEG) 3350 solution (40% w/v)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL, boiled and chilled on ice
-
Transforming plasmid DNA containing the hph resistance gene
-
DMSO
-
YPD agar (B569324) plates containing the appropriate concentration of this compound
Procedure:
-
Cell Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.[7]
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2. Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0.[8]
-
Cell Harvest and Washing: Harvest the cells by centrifugation at 5,000 rpm for 5 minutes. Discard the supernatant.
-
Wash the cell pellet with 10 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of 100 mM LiOAc and transfer to a microfuge tube.
-
Preparation for Transformation: Centrifuge the cells and resuspend the pellet in 250 µL of 100 mM LiOAc.
-
Transformation Mix: In a sterile microfuge tube, combine in the following order:
-
50 µL of the prepared yeast cell suspension
-
5 µL of single-stranded carrier DNA (10 mg/mL)
-
1-10 µL of transforming plasmid DNA (at least 25 ng)
-
-
Add 300 µL of 40% PEG 3350 solution and mix thoroughly by vortexing.
-
Incubation: Incubate the mixture at 30°C for 60 minutes, with occasional gentle shaking.[7]
-
DMSO Addition: Add 40 µL of DMSO and mix gently. This step can increase transformation efficiency.[7]
-
Heat Shock: Immediately place the tube in a 42°C water bath for 15 minutes.[7][8]
-
Recovery and Plating: Microcentrifuge the cells for 10 seconds, remove the supernatant, and resuspend the pellet in 1 mL of sterile TE buffer.
-
Plate 200 µL of the cell suspension onto YPD agar plates containing the predetermined selective concentration of this compound.
-
Incubation and Analysis: Incubate the plates at 30°C for 3-4 days, or until colonies appear. Count the number of transformants to calculate transformation efficiency.
Preparation of Selective Media (YPD + this compound)
-
Prepare YPD agar medium (1% yeast extract, 2% peptone, 2% dextrose, 2% agar).
-
Autoclave the medium to sterilize it.
-
Allow the medium to cool to 55-60°C in a water bath.
-
Add the appropriate volume of sterile this compound stock solution to achieve the desired final concentration (e.g., for 1 liter of media and a final concentration of 200 µg/mL, add 4 mL of a 50 mg/mL stock solution).
-
Mix the medium gently but thoroughly by swirling to ensure even distribution of the antibiotic.
-
Pour the plates and allow them to solidify at room temperature.
-
Store the plates at 4°C, protected from light.
By following these detailed notes and protocols, researchers can effectively utilize this compound for the selection of transformed yeast, a critical step in a wide array of molecular biology and drug discovery applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. agscientific.com [agscientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound resistance as dominant selectable marker in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Yeast transformation [bio-protocol.org]
- 9. High-Efficiency Plasmid DNA Transformation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast transformations [bio-protocol.org]
- 11. A mutated hygromycin resistance gene is functional in the n-alkane-assimilating yeast Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genomic analysis of severe hypersensitivity to this compound reveals linkage to vacuolar defects and new vacuolar gene functions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Hygromycin B in Yeast Transformation: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Hygromycin B as a selection agent in yeast transformation experiments. this compound is an aminoglycoside antibiotic that effectively inhibits protein synthesis in a wide range of prokaryotic and eukaryotic cells, including yeast. Its corresponding resistance gene, hph, which encodes a this compound phosphotransferase, serves as a dominant selectable marker, allowing for the efficient selection of successfully transformed yeast cells.
Mechanism of Action and Resistance
This compound functions by binding to the ribosome, thereby inhibiting the translocation step of protein synthesis, which ultimately leads to cell death.[1][2][3] In transformed yeast cells expressing the hph gene, the resulting this compound phosphotransferase inactivates the antibiotic through phosphorylation.[1][3][4][5] This enzymatic modification prevents this compound from binding to the ribosome, conferring resistance to the transformed cells and allowing them to proliferate in a selective medium.
The following diagram illustrates the mechanism of this compound action and the basis of resistance:
Mechanism of this compound action and resistance.
Quantitative Data: Recommended this compound Concentrations
The optimal concentration of this compound for selection can vary depending on the yeast species, strain, and media composition. It is crucial to perform a kill curve experiment to determine the minimum concentration required to effectively kill non-transformed cells. However, published literature provides a general starting point for various yeast species.
| Yeast Species | Typical Selection Concentration (µg/mL) | Reference(s) |
| Saccharomyces cerevisiae | 200 | [3][5][6][7][8] |
| Saccharomyces cerevisiae | 300 | [9][10] |
| Candida tropicalis (with mutated HYG gene) | Not specified, but resistance achieved | [11] |
| General Yeast | 200 | [3] |
Note: For some sensitive strains or specific experimental setups, lower concentrations (e.g., 25-50 µg/mL) may be sufficient, while for more resistant strains, higher concentrations might be necessary.[12]
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolving: Dissolve the powder in sterile, deionized water or phosphate-buffered saline (PBS) to a final concentration of 50 mg/mL.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube. Do not autoclave this compound solutions as this will inactivate the antibiotic.
-
Storage: Store the stock solution at 4°C for up to two years. Avoid freezing and thawing cycles.[13]
High-Efficiency Yeast Transformation Protocol (Lithium Acetate/PEG Method)
This protocol is a widely used method for introducing plasmid DNA into yeast cells.
Yeast transformation and selection workflow.
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lithium Acetate (LiOAc) solution (100 mM)
-
Polyethylene Glycol (PEG) 3350 solution (40% w/v)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL, boiled and chilled on ice
-
Transforming plasmid DNA containing the hph resistance gene
-
DMSO
-
YPD agar plates containing the appropriate concentration of this compound
Procedure:
-
Cell Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.[7]
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2. Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0.[8]
-
Cell Harvest and Washing: Harvest the cells by centrifugation at 5,000 rpm for 5 minutes. Discard the supernatant.
-
Wash the cell pellet with 10 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of 100 mM LiOAc and transfer to a microfuge tube.
-
Preparation for Transformation: Centrifuge the cells and resuspend the pellet in 250 µL of 100 mM LiOAc.
-
Transformation Mix: In a sterile microfuge tube, combine in the following order:
-
50 µL of the prepared yeast cell suspension
-
5 µL of single-stranded carrier DNA (10 mg/mL)
-
1-10 µL of transforming plasmid DNA (at least 25 ng)
-
-
Add 300 µL of 40% PEG 3350 solution and mix thoroughly by vortexing.
-
Incubation: Incubate the mixture at 30°C for 60 minutes, with occasional gentle shaking.[7]
-
DMSO Addition: Add 40 µL of DMSO and mix gently. This step can increase transformation efficiency.[7]
-
Heat Shock: Immediately place the tube in a 42°C water bath for 15 minutes.[7][8]
-
Recovery and Plating: Microcentrifuge the cells for 10 seconds, remove the supernatant, and resuspend the pellet in 1 mL of sterile TE buffer.
-
Plate 200 µL of the cell suspension onto YPD agar plates containing the predetermined selective concentration of this compound.
-
Incubation and Analysis: Incubate the plates at 30°C for 3-4 days, or until colonies appear. Count the number of transformants to calculate transformation efficiency.
Preparation of Selective Media (YPD + this compound)
-
Prepare YPD agar medium (1% yeast extract, 2% peptone, 2% dextrose, 2% agar).
-
Autoclave the medium to sterilize it.
-
Allow the medium to cool to 55-60°C in a water bath.
-
Add the appropriate volume of sterile this compound stock solution to achieve the desired final concentration (e.g., for 1 liter of media and a final concentration of 200 µg/mL, add 4 mL of a 50 mg/mL stock solution).
-
Mix the medium gently but thoroughly by swirling to ensure even distribution of the antibiotic.
-
Pour the plates and allow them to solidify at room temperature.
-
Store the plates at 4°C, protected from light.
By following these detailed notes and protocols, researchers can effectively utilize this compound for the selection of transformed yeast, a critical step in a wide array of molecular biology and drug discovery applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. agscientific.com [agscientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound resistance as dominant selectable marker in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Yeast transformation [bio-protocol.org]
- 9. High-Efficiency Plasmid DNA Transformation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast transformations [bio-protocol.org]
- 11. A mutated hygromycin resistance gene is functional in the n-alkane-assimilating yeast Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genomic analysis of severe hypersensitivity to this compound reveals linkage to vacuolar defects and new vacuolar gene functions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hygromycin B Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Hygromycin B concentration for the selection of stably transfected cells, with a focus on preventing widespread cell death and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It kills a wide range of cells, including bacteria, fungi, and higher eukaryotic cells, by inhibiting protein synthesis.[1][2] Its mechanism of action involves disrupting translocation and causing mistranslation at the ribosome, effectively halting the production of essential proteins and leading to cell death.[3][4]
Q2: Why is it necessary to optimize the this compound concentration?
The sensitivity to this compound varies significantly among different cell lines.[5][6] Factors such as the cell's metabolic rate, growth conditions, and proliferative activity can all influence its susceptibility.[2] Therefore, a concentration that is effective for one cell line may be too high or too low for another.[7] The goal is to determine the minimum concentration that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-14 days) while allowing resistant, transfected cells to survive and proliferate.[2][8]
Q3: What is a "kill curve" and why is it important?
A kill curve is a dose-response experiment used to determine the optimal concentration of a selection antibiotic, like this compound, for a specific cell line.[9] It involves exposing non-transfected cells to a range of antibiotic concentrations and monitoring their viability over time.[5] This is a critical step to perform before starting a stable cell line generation experiment to ensure efficient selection without excessive toxicity to potentially transfected cells.[6][7]
Q4: How long does it typically take to see the effects of this compound selection?
Ideally, control (non-transfected) cells should die within one week after the addition of the antibiotic. This allows colonies of resistant cells to form within 10 to 14 days. However, the exact timing can vary depending on the cell line and the this compound concentration used.[10] Some cell lines may show signs of cell death within 2-3 days, while for others it may take 7-10 days to observe significant effects.[10][11]
Q5: How should I store this compound solutions?
This compound solutions are stable when stored at 2-8°C (refrigerator) for at least two years.[7][8] It is generally recommended to avoid freezing the solutions, as this has been reported to cause a loss of activity.[7][8] For long-term storage, the dry powder form is stable for at least five years at 2-8°C.[7][8]
Troubleshooting Guide
Q1: All my cells, including the transfected ones, are dying. What should I do?
This issue typically arises when the this compound concentration is too high for your specific cell line.
-
Solution: Perform a kill curve experiment to determine the minimum concentration required to kill only the non-transfected cells.[8] It is crucial to test a range of concentrations, as the optimal dose can vary significantly between cell types.[5]
Q2: None of my cells are dying, even after a week of selection. What's wrong?
This problem can occur for several reasons:
-
This compound concentration is too low: The selected concentration may not be sufficient to kill your specific cell line. You will need to perform a kill curve with a higher range of concentrations.
-
Cell density is too high: A high plating density can allow cells to "escape" selection. Ensure you are seeding cells at an appropriate confluency (typically 20-25%) before starting the selection process.[2]
-
Inactive this compound: Improper storage (e.g., freezing) can lead to a loss of antibiotic activity.[7][8] It is recommended to use a fresh or properly stored solution and to perform a kill curve with each new batch of antibiotic.[7]
Q3: My selection process is taking longer than two weeks. Is this normal?
While the ideal selection period is around 10-14 days, some slowly proliferating cell lines may require a longer time. However, if you are not seeing significant cell death in the non-transfected population after a week, you may need to re-evaluate your this compound concentration.
Q4: My suspension cells seem to be more resistant to this compound. Why is that?
Suspension cells can sometimes be more resistant to this compound and may require a higher concentration for effective selection.[5] It is also important to ensure proper mixing to guarantee that all cells are equally exposed to the antibiotic.
Data Presentation
Recommended this compound Concentrations for Selection
The optimal concentration of this compound must be determined empirically for each cell line. The following table provides a general guideline of starting concentrations for various cell types.
| Organism/Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) | Reference(s) |
| Mammalian Cells (general) | 50 - 1000 | 200 | [3][12] |
| HeLa | ~500 - 550 | Not Specified | [9][13] |
| CHO | ~200 - 250 | Not Specified | [13][14] |
| Jurkat T-Cell | ~1000 | Not Specified | [13] |
| S2 Drosophila | 200 - 300 | Not Specified | [13] |
| Bacteria (E. coli) | 20 - 200 | Not Specified | [3][12] |
| Yeast | 200 | Not Specified | [12] |
| Plant Cells | 20 - 200 | 20 | [12] |
Experimental Protocols
Detailed Protocol for a this compound Kill Curve
This protocol outlines the steps to determine the optimal this compound concentration for your specific mammalian cell line.
-
Cell Plating:
-
For adherent cells, seed a 24-well plate with 0.8 - 3.0 x 10⁵ cells/mL in 0.5 mL of complete growth medium per well.[6][11]
-
For suspension cells, plate at a density of 2.5 - 5.0 x 10⁵ cells/mL.[6][11]
-
Allow the cells to culture overnight. Adherent cells should be approximately 80% confluent before adding the antibiotic.[11]
-
-
Preparation of this compound Dilutions:
-
Treatment:
-
Incubation and Monitoring:
-
Determining the Optimal Concentration:
Visualizations
Mechanism of Action and Resistance
This compound inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosome, which leads to mistranslation and truncation of polypeptides, ultimately causing cell death.[3][4] Cells that are successfully transfected with a plasmid containing the hygromycin resistance gene (hph) can inactivate the antibiotic.[2] The hph gene encodes for a phosphotransferase that phosphorylates this compound, rendering it unable to bind to the ribosome.[2][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. invivogen.com [invivogen.com]
- 4. stemcell.com [stemcell.com]
- 5. mpbio.com [mpbio.com]
- 6. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. takara.co.kr [takara.co.kr]
- 12. goldbio.com [goldbio.com]
- 13. thermofisher.com [thermofisher.com]
- 14. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
Technical Support Center: Optimizing Hygromycin B Concentration
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Hygromycin B concentration for the selection of stably transfected cells, with a focus on preventing widespread cell death and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It kills a wide range of cells, including bacteria, fungi, and higher eukaryotic cells, by inhibiting protein synthesis.[1][2] Its mechanism of action involves disrupting translocation and causing mistranslation at the ribosome, effectively halting the production of essential proteins and leading to cell death.[3][4]
Q2: Why is it necessary to optimize the this compound concentration?
The sensitivity to this compound varies significantly among different cell lines.[5][6] Factors such as the cell's metabolic rate, growth conditions, and proliferative activity can all influence its susceptibility.[2] Therefore, a concentration that is effective for one cell line may be too high or too low for another.[7] The goal is to determine the minimum concentration that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-14 days) while allowing resistant, transfected cells to survive and proliferate.[2][8]
Q3: What is a "kill curve" and why is it important?
A kill curve is a dose-response experiment used to determine the optimal concentration of a selection antibiotic, like this compound, for a specific cell line.[9] It involves exposing non-transfected cells to a range of antibiotic concentrations and monitoring their viability over time.[5] This is a critical step to perform before starting a stable cell line generation experiment to ensure efficient selection without excessive toxicity to potentially transfected cells.[6][7]
Q4: How long does it typically take to see the effects of this compound selection?
Ideally, control (non-transfected) cells should die within one week after the addition of the antibiotic. This allows colonies of resistant cells to form within 10 to 14 days. However, the exact timing can vary depending on the cell line and the this compound concentration used.[10] Some cell lines may show signs of cell death within 2-3 days, while for others it may take 7-10 days to observe significant effects.[10][11]
Q5: How should I store this compound solutions?
This compound solutions are stable when stored at 2-8°C (refrigerator) for at least two years.[7][8] It is generally recommended to avoid freezing the solutions, as this has been reported to cause a loss of activity.[7][8] For long-term storage, the dry powder form is stable for at least five years at 2-8°C.[7][8]
Troubleshooting Guide
Q1: All my cells, including the transfected ones, are dying. What should I do?
This issue typically arises when the this compound concentration is too high for your specific cell line.
-
Solution: Perform a kill curve experiment to determine the minimum concentration required to kill only the non-transfected cells.[8] It is crucial to test a range of concentrations, as the optimal dose can vary significantly between cell types.[5]
Q2: None of my cells are dying, even after a week of selection. What's wrong?
This problem can occur for several reasons:
-
This compound concentration is too low: The selected concentration may not be sufficient to kill your specific cell line. You will need to perform a kill curve with a higher range of concentrations.
-
Cell density is too high: A high plating density can allow cells to "escape" selection. Ensure you are seeding cells at an appropriate confluency (typically 20-25%) before starting the selection process.[2]
-
Inactive this compound: Improper storage (e.g., freezing) can lead to a loss of antibiotic activity.[7][8] It is recommended to use a fresh or properly stored solution and to perform a kill curve with each new batch of antibiotic.[7]
Q3: My selection process is taking longer than two weeks. Is this normal?
While the ideal selection period is around 10-14 days, some slowly proliferating cell lines may require a longer time. However, if you are not seeing significant cell death in the non-transfected population after a week, you may need to re-evaluate your this compound concentration.
Q4: My suspension cells seem to be more resistant to this compound. Why is that?
Suspension cells can sometimes be more resistant to this compound and may require a higher concentration for effective selection.[5] It is also important to ensure proper mixing to guarantee that all cells are equally exposed to the antibiotic.
Data Presentation
Recommended this compound Concentrations for Selection
The optimal concentration of this compound must be determined empirically for each cell line. The following table provides a general guideline of starting concentrations for various cell types.
| Organism/Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) | Reference(s) |
| Mammalian Cells (general) | 50 - 1000 | 200 | [3][12] |
| HeLa | ~500 - 550 | Not Specified | [9][13] |
| CHO | ~200 - 250 | Not Specified | [13][14] |
| Jurkat T-Cell | ~1000 | Not Specified | [13] |
| S2 Drosophila | 200 - 300 | Not Specified | [13] |
| Bacteria (E. coli) | 20 - 200 | Not Specified | [3][12] |
| Yeast | 200 | Not Specified | [12] |
| Plant Cells | 20 - 200 | 20 | [12] |
Experimental Protocols
Detailed Protocol for a this compound Kill Curve
This protocol outlines the steps to determine the optimal this compound concentration for your specific mammalian cell line.
-
Cell Plating:
-
For adherent cells, seed a 24-well plate with 0.8 - 3.0 x 10⁵ cells/mL in 0.5 mL of complete growth medium per well.[6][11]
-
For suspension cells, plate at a density of 2.5 - 5.0 x 10⁵ cells/mL.[6][11]
-
Allow the cells to culture overnight. Adherent cells should be approximately 80% confluent before adding the antibiotic.[11]
-
-
Preparation of this compound Dilutions:
-
Treatment:
-
Incubation and Monitoring:
-
Determining the Optimal Concentration:
Visualizations
Mechanism of Action and Resistance
This compound inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosome, which leads to mistranslation and truncation of polypeptides, ultimately causing cell death.[3][4] Cells that are successfully transfected with a plasmid containing the hygromycin resistance gene (hph) can inactivate the antibiotic.[2] The hph gene encodes for a phosphotransferase that phosphorylates this compound, rendering it unable to bind to the ribosome.[2][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. invivogen.com [invivogen.com]
- 4. stemcell.com [stemcell.com]
- 5. mpbio.com [mpbio.com]
- 6. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. takara.co.kr [takara.co.kr]
- 12. goldbio.com [goldbio.com]
- 13. thermofisher.com [thermofisher.com]
- 14. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
How to overcome intrinsic resistance to Hygromycin B in cell lines
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address intrinsic and high-level resistance to Hygromycin B in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is toxic to a wide range of cells, including bacteria, fungi, and eukaryotes.[1] Its primary mechanism of action is the inhibition of protein synthesis. It binds to the 80S subunit of the eukaryotic ribosome, disrupting translocation and causing mistranslation of mRNA, which ultimately leads to cell death.[1][2]
Q2: What is the difference between intrinsic and acquired resistance to this compound?
Intrinsic resistance refers to a cell line's natural, inherent ability to tolerate this compound without prior exposure or genetic modification. This can be due to various cellular characteristics, such as poor drug uptake, active drug efflux, or modifications of the ribosomal target.
Acquired resistance is typically conferred by the introduction of a specific resistance gene, most commonly the hygromycin phosphotransferase (hph) gene.[1][3][4] This gene encodes an enzyme that inactivates this compound through phosphorylation, preventing it from binding to the ribosome.[5][3][4][6]
Q3: What are the known molecular mechanisms of this compound resistance?
The most well-characterized mechanism is the enzymatic inactivation of this compound by Hygromycin Phosphotransferase (HPT) , encoded by the hph gene.[3][4][6] In some microorganisms, point mutations in the ribosomal RNA (rRNA) have also been shown to confer resistance by altering the drug's binding site, which could be a potential, though less commonly characterized, mechanism of intrinsic resistance in eukaryotic cells.[7]
Troubleshooting Guide for this compound Resistance
This section addresses common issues encountered when cells exhibit unexpected resistance to this compound.
Q4: My cells are not dying after treatment with this compound at a standard concentration. What are the initial troubleshooting steps?
When your cell line shows unexpected resistance, systematically verify your experimental parameters before concluding that the resistance is intrinsic.
-
Step 1: Verify this compound Integrity: Confirm that your this compound stock solution has been stored correctly (typically at 4°C) and has not expired.[3] Prepare fresh dilutions from a trusted stock for your experiment.
-
Step 2: Optimize Cell Culture Conditions:
-
Cell Density: Ensure cells are not plated too densely. High cell density can reduce the effective concentration of the antibiotic per cell. A starting confluency of 20-25% is often recommended.[3]
-
Cell Proliferation Rate: this compound is most effective on actively dividing cells.[4] Cells that are quiescent or slow-growing will be less sensitive. Ensure your cells are in a healthy, proliferative state.
-
Media Changes: Replenish the selective medium every 3-4 days to maintain a stable concentration of the antibiotic, as it can degrade over time at 37°C.[3]
-
-
Step 3: Perform a Dose-Response (Kill Curve) Analysis: This is the most critical step. A kill curve will determine the actual minimum concentration of this compound required to kill your specific, non-transfected cell line. This helps to differentiate true resistance from the use of a suboptimal drug concentration.
Q5: My kill curve confirms that my cell line has a high IC50 for this compound. How can I overcome this intrinsic resistance?
If you have confirmed high intrinsic resistance, several strategies can be employed.
-
Strategy 1: Alter Culture Conditions to Increase Sensitivity Some reports suggest that the sensitivity of cells to this compound can be influenced by the culture medium's pH and salt concentration. You can experimentally test if slight modifications to the pH of your culture medium can increase the antibiotic's efficacy.
-
Strategy 2: Use Synergistic Drug Combinations Intrinsic resistance may be due to mechanisms like active drug removal from the cell by efflux pumps.[8][9] While the specific pumps for this compound are not well-defined in mammalian cells, this strategy can be explored.
-
Concept: A second agent is used to inhibit the resistance mechanism, thereby restoring sensitivity to this compound.[10][11][12]
-
Application: You can perform a matrix screen (checkerboard assay) combining varying concentrations of this compound with a potential sensitizing agent. Broad-spectrum efflux pump inhibitors could be a starting point.
-
-
Strategy 3: Switch to an Alternative Selection Marker If the intrinsic resistance of your cell line is prohibitively high, the most practical solution is often to switch to a different selection antibiotic.
-
Common Alternatives: Other commonly used selection agents include Puromycin, G418 (Geneticin), and Zeocin™.[13][14]
-
Recommendation: Before re-cloning your vector with a new resistance gene, it is crucial to perform a kill curve for each potential new antibiotic to ensure your cell line is sensitive to it. Studies have shown that Zeocin™ can be a particularly robust selection agent for generating stable human cell lines with fewer false positives compared to hygromycin.[13]
-
Data Presentation
Table 1: General Recommended Concentration Ranges for this compound Selection
| Organism/Cell Type | Typical Working Concentration (µg/mL) |
| Mammalian Cells | 100 - 1000[4][14][15] |
| Plant Cells | 20 - 200[3] |
| Bacteria (E. coli) | 50 - 100[3] |
| Fungi | 200 - 1000[3] |
| Note: These are general ranges. The optimal concentration must be determined experimentally for each specific cell line using a kill curve. |
Table 2: Example Data from a this compound Kill Curve Experiment
| This compound Conc. (µg/mL) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) |
| 0 (Control) | 100% | 100% | 100% |
| 50 | 85% | 60% | 40% |
| 100 | 70% | 40% | 15% |
| 200 | 45% | 10% | < 1% |
| 400 | 20% | < 1% | 0% |
| 800 | < 5% | 0% | 0% |
| This table illustrates how to track cell viability over time to determine the minimum concentration that kills all cells within a desired timeframe (typically 7-10 days). In this example, 400 µg/mL would be the optimal concentration. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of this compound required to kill your non-transfected host cell line.
-
Cell Plating:
-
Seed your cells in a 24-well plate at a density that allows for logarithmic growth for at least one week. A starting confluency of 20-25% is recommended.[3]
-
Include several wells for each concentration to be tested, as well as a "no antibiotic" control.
-
Allow cells to adhere and recover overnight.
-
-
Antibiotic Addition:
-
The next day, prepare a range of this compound concentrations in your normal culture medium. For mammalian cells, a starting range of 0, 50, 100, 200, 400, and 800 µg/mL is common.[15]
-
Aspirate the old medium from the cells and replace it with the medium containing the different this compound concentrations.
-
-
Incubation and Monitoring:
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of toxicity (e.g., rounding, detachment, lysis).
-
Replenish the selective medium every 3-4 days to ensure the antibiotic concentration remains stable.[3]
-
-
Data Analysis:
-
At regular intervals (e.g., Day 3, 5, 7, and 10), determine the percentage of viable cells in each well relative to the "no antibiotic" control. This can be done using methods like Trypan Blue exclusion, MTT assay, or live-cell imaging.
-
The optimal concentration is the lowest concentration that results in complete cell death within your desired selection timeframe (usually 7-10 days).[3]
-
Protocol 2: Screening for Synergistic Drug Combinations (Checkerboard Assay)
This protocol provides a framework for testing if a second compound can sensitize resistant cells to this compound.
-
Plate Setup:
-
Use a 96-well plate for this assay.
-
Prepare serial dilutions of this compound along the x-axis of the plate (e.g., 8 concentrations).
-
Prepare serial dilutions of your test compound (e.g., an efflux pump inhibitor) along the y-axis (e.g., 8 concentrations).
-
The plate should also include wells with only this compound, only the test compound, and no drugs (cell control).
-
-
Cell Seeding and Dosing:
-
Seed your resistant cells into each well of the 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Add the drug combinations to the corresponding wells according to your plate layout.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for a period determined by your cell line's doubling time (e.g., 72 hours).
-
After incubation, measure cell viability in each well using a suitable assay (e.g., CellTiter-Glo®, MTT, or Resazurin).
-
-
Analysis of Synergy:
-
The data can be analyzed using synergy models like the Bliss Independence or Loewe Additivity models to calculate a synergy score.
-
Visually, synergy is indicated when a combination of low, ineffective concentrations of both drugs results in significant cell death. An isobologram can be plotted to visualize this effect.[11]
-
Visualizations
Caption: Mechanism of this compound action and enzymatic inactivation by Hygromycin Phosphotransferase (HPT).
Caption: Troubleshooting workflow for addressing unexpected this compound resistance in cell lines.
Caption: Conceptual model of a synergistic drug combination overcoming efflux pump-mediated resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. agscientific.com [agscientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Genetic and enzymatic basis of this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. article.imrpress.com [article.imrpress.com]
- 10. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 13. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selection Antibiotics | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. tools.mirusbio.com [tools.mirusbio.com]
How to overcome intrinsic resistance to Hygromycin B in cell lines
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address intrinsic and high-level resistance to Hygromycin B in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus. It is toxic to a wide range of cells, including bacteria, fungi, and eukaryotes.[1] Its primary mechanism of action is the inhibition of protein synthesis. It binds to the 80S subunit of the eukaryotic ribosome, disrupting translocation and causing mistranslation of mRNA, which ultimately leads to cell death.[1][2]
Q2: What is the difference between intrinsic and acquired resistance to this compound?
Intrinsic resistance refers to a cell line's natural, inherent ability to tolerate this compound without prior exposure or genetic modification. This can be due to various cellular characteristics, such as poor drug uptake, active drug efflux, or modifications of the ribosomal target.
Acquired resistance is typically conferred by the introduction of a specific resistance gene, most commonly the hygromycin phosphotransferase (hph) gene.[1][3][4] This gene encodes an enzyme that inactivates this compound through phosphorylation, preventing it from binding to the ribosome.[5][3][4][6]
Q3: What are the known molecular mechanisms of this compound resistance?
The most well-characterized mechanism is the enzymatic inactivation of this compound by Hygromycin Phosphotransferase (HPT) , encoded by the hph gene.[3][4][6] In some microorganisms, point mutations in the ribosomal RNA (rRNA) have also been shown to confer resistance by altering the drug's binding site, which could be a potential, though less commonly characterized, mechanism of intrinsic resistance in eukaryotic cells.[7]
Troubleshooting Guide for this compound Resistance
This section addresses common issues encountered when cells exhibit unexpected resistance to this compound.
Q4: My cells are not dying after treatment with this compound at a standard concentration. What are the initial troubleshooting steps?
When your cell line shows unexpected resistance, systematically verify your experimental parameters before concluding that the resistance is intrinsic.
-
Step 1: Verify this compound Integrity: Confirm that your this compound stock solution has been stored correctly (typically at 4°C) and has not expired.[3] Prepare fresh dilutions from a trusted stock for your experiment.
-
Step 2: Optimize Cell Culture Conditions:
-
Cell Density: Ensure cells are not plated too densely. High cell density can reduce the effective concentration of the antibiotic per cell. A starting confluency of 20-25% is often recommended.[3]
-
Cell Proliferation Rate: this compound is most effective on actively dividing cells.[4] Cells that are quiescent or slow-growing will be less sensitive. Ensure your cells are in a healthy, proliferative state.
-
Media Changes: Replenish the selective medium every 3-4 days to maintain a stable concentration of the antibiotic, as it can degrade over time at 37°C.[3]
-
-
Step 3: Perform a Dose-Response (Kill Curve) Analysis: This is the most critical step. A kill curve will determine the actual minimum concentration of this compound required to kill your specific, non-transfected cell line. This helps to differentiate true resistance from the use of a suboptimal drug concentration.
Q5: My kill curve confirms that my cell line has a high IC50 for this compound. How can I overcome this intrinsic resistance?
If you have confirmed high intrinsic resistance, several strategies can be employed.
-
Strategy 1: Alter Culture Conditions to Increase Sensitivity Some reports suggest that the sensitivity of cells to this compound can be influenced by the culture medium's pH and salt concentration. You can experimentally test if slight modifications to the pH of your culture medium can increase the antibiotic's efficacy.
-
Strategy 2: Use Synergistic Drug Combinations Intrinsic resistance may be due to mechanisms like active drug removal from the cell by efflux pumps.[8][9] While the specific pumps for this compound are not well-defined in mammalian cells, this strategy can be explored.
-
Concept: A second agent is used to inhibit the resistance mechanism, thereby restoring sensitivity to this compound.[10][11][12]
-
Application: You can perform a matrix screen (checkerboard assay) combining varying concentrations of this compound with a potential sensitizing agent. Broad-spectrum efflux pump inhibitors could be a starting point.
-
-
Strategy 3: Switch to an Alternative Selection Marker If the intrinsic resistance of your cell line is prohibitively high, the most practical solution is often to switch to a different selection antibiotic.
-
Common Alternatives: Other commonly used selection agents include Puromycin, G418 (Geneticin), and Zeocin™.[13][14]
-
Recommendation: Before re-cloning your vector with a new resistance gene, it is crucial to perform a kill curve for each potential new antibiotic to ensure your cell line is sensitive to it. Studies have shown that Zeocin™ can be a particularly robust selection agent for generating stable human cell lines with fewer false positives compared to hygromycin.[13]
-
Data Presentation
Table 1: General Recommended Concentration Ranges for this compound Selection
| Organism/Cell Type | Typical Working Concentration (µg/mL) |
| Mammalian Cells | 100 - 1000[4][14][15] |
| Plant Cells | 20 - 200[3] |
| Bacteria (E. coli) | 50 - 100[3] |
| Fungi | 200 - 1000[3] |
| Note: These are general ranges. The optimal concentration must be determined experimentally for each specific cell line using a kill curve. |
Table 2: Example Data from a this compound Kill Curve Experiment
| This compound Conc. (µg/mL) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) |
| 0 (Control) | 100% | 100% | 100% |
| 50 | 85% | 60% | 40% |
| 100 | 70% | 40% | 15% |
| 200 | 45% | 10% | < 1% |
| 400 | 20% | < 1% | 0% |
| 800 | < 5% | 0% | 0% |
| This table illustrates how to track cell viability over time to determine the minimum concentration that kills all cells within a desired timeframe (typically 7-10 days). In this example, 400 µg/mL would be the optimal concentration. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
This protocol outlines the steps to determine the minimum concentration of this compound required to kill your non-transfected host cell line.
-
Cell Plating:
-
Seed your cells in a 24-well plate at a density that allows for logarithmic growth for at least one week. A starting confluency of 20-25% is recommended.[3]
-
Include several wells for each concentration to be tested, as well as a "no antibiotic" control.
-
Allow cells to adhere and recover overnight.
-
-
Antibiotic Addition:
-
The next day, prepare a range of this compound concentrations in your normal culture medium. For mammalian cells, a starting range of 0, 50, 100, 200, 400, and 800 µg/mL is common.[15]
-
Aspirate the old medium from the cells and replace it with the medium containing the different this compound concentrations.
-
-
Incubation and Monitoring:
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of toxicity (e.g., rounding, detachment, lysis).
-
Replenish the selective medium every 3-4 days to ensure the antibiotic concentration remains stable.[3]
-
-
Data Analysis:
-
At regular intervals (e.g., Day 3, 5, 7, and 10), determine the percentage of viable cells in each well relative to the "no antibiotic" control. This can be done using methods like Trypan Blue exclusion, MTT assay, or live-cell imaging.
-
The optimal concentration is the lowest concentration that results in complete cell death within your desired selection timeframe (usually 7-10 days).[3]
-
Protocol 2: Screening for Synergistic Drug Combinations (Checkerboard Assay)
This protocol provides a framework for testing if a second compound can sensitize resistant cells to this compound.
-
Plate Setup:
-
Use a 96-well plate for this assay.
-
Prepare serial dilutions of this compound along the x-axis of the plate (e.g., 8 concentrations).
-
Prepare serial dilutions of your test compound (e.g., an efflux pump inhibitor) along the y-axis (e.g., 8 concentrations).
-
The plate should also include wells with only this compound, only the test compound, and no drugs (cell control).
-
-
Cell Seeding and Dosing:
-
Seed your resistant cells into each well of the 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Add the drug combinations to the corresponding wells according to your plate layout.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for a period determined by your cell line's doubling time (e.g., 72 hours).
-
After incubation, measure cell viability in each well using a suitable assay (e.g., CellTiter-Glo®, MTT, or Resazurin).
-
-
Analysis of Synergy:
-
The data can be analyzed using synergy models like the Bliss Independence or Loewe Additivity models to calculate a synergy score.
-
Visually, synergy is indicated when a combination of low, ineffective concentrations of both drugs results in significant cell death. An isobologram can be plotted to visualize this effect.[11]
-
Visualizations
Caption: Mechanism of this compound action and enzymatic inactivation by Hygromycin Phosphotransferase (HPT).
Caption: Troubleshooting workflow for addressing unexpected this compound resistance in cell lines.
Caption: Conceptual model of a synergistic drug combination overcoming efflux pump-mediated resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. agscientific.com [agscientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Genetic and enzymatic basis of this compound resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. article.imrpress.com [article.imrpress.com]
- 10. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 13. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selection Antibiotics | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. tools.mirusbio.com [tools.mirusbio.com]
Effect of cell density on Hygromycin B selection efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Hygromycin B for the selection of genetically modified cells. Proper cell density is a critical factor influencing the efficiency and accuracy of this process.
Troubleshooting Guide
Problem: Non-transfected cells are surviving the selection process.
Possible Cause 1: Cell density is too high.
When cells are plated at a high density, the localized concentration of this compound per cell can be effectively reduced.[1][2][3][4] Additionally, dying cells can release substances that may protect neighboring non-resistant cells.
Solution:
-
Reduce the initial seeding density of the cells. Refer to the recommended cell densities in the table below.
-
Ensure even distribution of cells across the culture vessel to avoid localized areas of high density.
-
For adherent cells, aim for 20-25% confluency at the start of the selection process.[1][2]
Possible Cause 2: this compound concentration is too low.
The optimal concentration of this compound is highly dependent on the cell line.[1][2]
Solution:
-
Perform a kill curve experiment to determine the minimum concentration of this compound required to kill your specific non-transfected cell line within 7-10 days.[1][2][5]
-
It is recommended to perform a new kill curve for each new cell type or new lot of this compound.[6]
Possible Cause 3: Cells are proliferating slowly.
This compound is more effective on rapidly dividing cells.[1][2][3]
Solution:
-
Ensure cells are in the logarithmic growth phase when you begin the selection process.
-
Optimize culture conditions (e.g., media, serum concentration, CO2 levels) to promote healthy cell division.
Problem: All cells, including transfected ones, are dying.
Possible Cause 1: this compound concentration is too high.
Excessively high concentrations of the antibiotic can be toxic even to cells expressing the resistance gene, especially if expression levels are low.
Solution:
-
Review your kill curve data to ensure you are using the lowest concentration that effectively kills the non-transfected population.
-
Allow transfected cells to recover and express the resistance gene for 48-72 hours after transfection before adding this compound.[6][7][8]
Possible Cause 2: Insufficient expression of the resistance gene.
Low expression of the hygromycin resistance gene (hph) will not provide adequate protection.
Solution:
-
Verify the integrity and expression cassette of your vector.
-
Consider using a stronger promoter to drive the expression of the hph gene.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal subunit, leading to mistranslation and inhibition of translocation.[1][2][3][9] Cells that express the hygromycin phosphotransferase (hph) gene are resistant as this enzyme inactivates this compound through phosphorylation.[1][2][3]
Q2: How does cell density affect the outcome of this compound selection?
High cell density can lead to the survival of non-resistant cells, a phenomenon known as "cross-protection."[1][2][3][4] This can result in a mixed population of resistant and non-resistant cells, compromising the purity of your selected cell line. Conversely, plating cells at a density that is too low may inhibit the growth of even resistant cells, particularly for cell lines that require cell-to-cell contact for survival.
Q3: What are the recommended starting concentrations for this compound selection?
The working concentration can vary significantly between cell types. However, a general range is provided below. It is crucial to determine the optimal concentration for your specific cell line experimentally.[1]
| Cell Type | Recommended Concentration Range (µg/mL) |
| Mammalian Cells | 100 - 1000[10] |
| Plant Cells | 20 - 200[1] |
| Bacteria | 20 - 200[1] |
| Fungi | 200 - 1000[1] |
Q4: How often should I change the selection medium?
The selection medium containing this compound should typically be replenished every 2-4 days.[1][6][11] This is important to maintain an effective antibiotic concentration and to remove dead cells and replenish nutrients. If the medium changes color (e.g., turns yellow), it is an indication of acidification and nutrient depletion, and it should be changed.[1]
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via a Kill Curve
This protocol is essential for identifying the minimum concentration of this compound required to eliminate non-transfected cells.
Materials:
-
Your non-transfected parental cell line
-
Complete culture medium
-
This compound solution
-
24-well or 96-well tissue culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Plating:
-
For adherent cells, seed at a density of 0.8-3.0 x 10^5 cells/mL.[6][7][12]
-
For suspension cells, seed at a density of 2.5-5.0 x 10^5 cells/mL.[6][7][12]
-
Plate the cells in a sufficient number of wells to test a range of this compound concentrations in duplicate or triplicate, including a no-antibiotic control.
-
-
Cell Adherence/Recovery: Incubate the plates overnight to allow adherent cells to attach or suspension cells to recover.[1][2] Adherent cells should ideally be around 80% confluent before adding the antibiotic.[6][7]
-
Addition of this compound:
-
Prepare a series of dilutions of this compound in complete culture medium. A common range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[11]
-
Aspirate the old medium and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Monitoring:
-
Data Analysis:
-
After 7-10 days, determine the percentage of viable cells in each well. This can be done by visual inspection, trypan blue exclusion, or a cell viability assay (e.g., MTT).
-
The optimal this compound concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the 7-10 day period.[2][5]
-
Data Presentation
Recommended Seeding Densities for Kill Curve Experiments
| Culture Vessel | Adherent Cells (cells/cm²) | Suspension Cells (cells/mL) |
| 96-well plate | 1.2 - 2.5 x 10⁴ | 2.5 - 5.0 x 10⁵ |
| 24-well plate | 1.5 - 3.0 x 10⁴ | 2.5 - 5.0 x 10⁵ |
| 6-well plate | 1.0 - 2.0 x 10⁴ | 2.5 - 5.0 x 10⁵ |
Note: These are general guidelines. The optimal seeding density can vary depending on the cell line's growth characteristics.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Impact of cell density on selection efficiency.
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. agscientific.com [agscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vclass.sbmu.ac.ir [vclass.sbmu.ac.ir]
- 5. Antibiotic Kill Curve [merckmillipore.com]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. takara.co.kr [takara.co.kr]
- 8. goldbio.com [goldbio.com]
- 9. invivogen.com [invivogen.com]
- 10. Selection Antibiotics | Thermo Fisher Scientific - DK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
Effect of cell density on Hygromycin B selection efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Hygromycin B for the selection of genetically modified cells. Proper cell density is a critical factor influencing the efficiency and accuracy of this process.
Troubleshooting Guide
Problem: Non-transfected cells are surviving the selection process.
Possible Cause 1: Cell density is too high.
When cells are plated at a high density, the localized concentration of this compound per cell can be effectively reduced.[1][2][3][4] Additionally, dying cells can release substances that may protect neighboring non-resistant cells.
Solution:
-
Reduce the initial seeding density of the cells. Refer to the recommended cell densities in the table below.
-
Ensure even distribution of cells across the culture vessel to avoid localized areas of high density.
-
For adherent cells, aim for 20-25% confluency at the start of the selection process.[1][2]
Possible Cause 2: this compound concentration is too low.
The optimal concentration of this compound is highly dependent on the cell line.[1][2]
Solution:
-
Perform a kill curve experiment to determine the minimum concentration of this compound required to kill your specific non-transfected cell line within 7-10 days.[1][2][5]
-
It is recommended to perform a new kill curve for each new cell type or new lot of this compound.[6]
Possible Cause 3: Cells are proliferating slowly.
This compound is more effective on rapidly dividing cells.[1][2][3]
Solution:
-
Ensure cells are in the logarithmic growth phase when you begin the selection process.
-
Optimize culture conditions (e.g., media, serum concentration, CO2 levels) to promote healthy cell division.
Problem: All cells, including transfected ones, are dying.
Possible Cause 1: this compound concentration is too high.
Excessively high concentrations of the antibiotic can be toxic even to cells expressing the resistance gene, especially if expression levels are low.
Solution:
-
Review your kill curve data to ensure you are using the lowest concentration that effectively kills the non-transfected population.
-
Allow transfected cells to recover and express the resistance gene for 48-72 hours after transfection before adding this compound.[6][7][8]
Possible Cause 2: Insufficient expression of the resistance gene.
Low expression of the hygromycin resistance gene (hph) will not provide adequate protection.
Solution:
-
Verify the integrity and expression cassette of your vector.
-
Consider using a stronger promoter to drive the expression of the hph gene.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
This compound is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal subunit, leading to mistranslation and inhibition of translocation.[1][2][3][9] Cells that express the hygromycin phosphotransferase (hph) gene are resistant as this enzyme inactivates this compound through phosphorylation.[1][2][3]
Q2: How does cell density affect the outcome of this compound selection?
High cell density can lead to the survival of non-resistant cells, a phenomenon known as "cross-protection."[1][2][3][4] This can result in a mixed population of resistant and non-resistant cells, compromising the purity of your selected cell line. Conversely, plating cells at a density that is too low may inhibit the growth of even resistant cells, particularly for cell lines that require cell-to-cell contact for survival.
Q3: What are the recommended starting concentrations for this compound selection?
The working concentration can vary significantly between cell types. However, a general range is provided below. It is crucial to determine the optimal concentration for your specific cell line experimentally.[1]
| Cell Type | Recommended Concentration Range (µg/mL) |
| Mammalian Cells | 100 - 1000[10] |
| Plant Cells | 20 - 200[1] |
| Bacteria | 20 - 200[1] |
| Fungi | 200 - 1000[1] |
Q4: How often should I change the selection medium?
The selection medium containing this compound should typically be replenished every 2-4 days.[1][6][11] This is important to maintain an effective antibiotic concentration and to remove dead cells and replenish nutrients. If the medium changes color (e.g., turns yellow), it is an indication of acidification and nutrient depletion, and it should be changed.[1]
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via a Kill Curve
This protocol is essential for identifying the minimum concentration of this compound required to eliminate non-transfected cells.
Materials:
-
Your non-transfected parental cell line
-
Complete culture medium
-
This compound solution
-
24-well or 96-well tissue culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Plating:
-
For adherent cells, seed at a density of 0.8-3.0 x 10^5 cells/mL.[6][7][12]
-
For suspension cells, seed at a density of 2.5-5.0 x 10^5 cells/mL.[6][7][12]
-
Plate the cells in a sufficient number of wells to test a range of this compound concentrations in duplicate or triplicate, including a no-antibiotic control.
-
-
Cell Adherence/Recovery: Incubate the plates overnight to allow adherent cells to attach or suspension cells to recover.[1][2] Adherent cells should ideally be around 80% confluent before adding the antibiotic.[6][7]
-
Addition of this compound:
-
Prepare a series of dilutions of this compound in complete culture medium. A common range to test for mammalian cells is 0, 50, 100, 200, 400, 600, 800, and 1000 µg/mL.[11]
-
Aspirate the old medium and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Monitoring:
-
Data Analysis:
-
After 7-10 days, determine the percentage of viable cells in each well. This can be done by visual inspection, trypan blue exclusion, or a cell viability assay (e.g., MTT).
-
The optimal this compound concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the 7-10 day period.[2][5]
-
Data Presentation
Recommended Seeding Densities for Kill Curve Experiments
| Culture Vessel | Adherent Cells (cells/cm²) | Suspension Cells (cells/mL) |
| 96-well plate | 1.2 - 2.5 x 10⁴ | 2.5 - 5.0 x 10⁵ |
| 24-well plate | 1.5 - 3.0 x 10⁴ | 2.5 - 5.0 x 10⁵ |
| 6-well plate | 1.0 - 2.0 x 10⁴ | 2.5 - 5.0 x 10⁵ |
Note: These are general guidelines. The optimal seeding density can vary depending on the cell line's growth characteristics.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Impact of cell density on selection efficiency.
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. agscientific.com [agscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. vclass.sbmu.ac.ir [vclass.sbmu.ac.ir]
- 5. Antibiotic Kill Curve [merckmillipore.com]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. takara.co.kr [takara.co.kr]
- 8. goldbio.com [goldbio.com]
- 9. invivogen.com [invivogen.com]
- 10. Selection Antibiotics | Thermo Fisher Scientific - DK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
How to prepare and store Hygromycin B solutions correctly
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the correct preparation and storage of Hygromycin B solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It functions by inhibiting protein synthesis in prokaryotic and eukaryotic cells, leading to cell death.[1][2] Specifically, it interferes with the translocation of ribosomes during translation elongation.[1] Resistance to this compound is conferred by the hph gene, which encodes a kinase that inactivates the antibiotic through phosphorylation.[2][3] This makes it a widely used selectable marker in molecular biology for selecting and maintaining cells that have been successfully transfected with a plasmid containing the resistance gene.[1][2]
Q2: How should I dissolve this compound powder?
This compound is freely soluble in water, methanol, and ethanol.[4][5][6][7] For cell culture applications, it is typically dissolved in sterile, deionized water or a buffer solution like phosphate-buffered saline (PBS) or HEPES.[8][9][10]
Q3: How do I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution, typically at 50 mg/mL or 100 mg/mL.[1] To do this, dissolve the this compound powder in sterile water or PBS to the desired concentration.[10]
Q4: How should this compound solutions be sterilized?
This compound solutions should be sterilized by filtration through a 0.2 or 0.22 µm filter.[5][10] Do not autoclave this compound solutions, as this will inactivate the antibiotic.[4][5][7]
Q5: What are the optimal storage conditions and shelf life for this compound solutions?
-
Stock Solutions (>50 mg/mL): Can be stored at +4°C or -20°C.[5]
-
Working Solutions (<2 mg/mL): Are stable for approximately one month at +4°C.[5]
-
General Stability: this compound solutions are generally stable for at least two years at +4°C.[2][3][7][9] Some reports indicate that freezing may cause a loss of activity, so refrigeration is often preferred.[4][7] It is also stable for about one month at 37°C.[2][3] To avoid repeated freeze-thaw cycles, it is advisable to store the solution in aliquots if you choose to freeze it.[6][9]
Q6: What is the recommended working concentration?
The optimal working concentration of this compound varies significantly depending on the cell type, growth conditions, and metabolic rate.[3] It is crucial to determine the minimum concentration required to kill non-transfected cells empirically for each new cell line. This is typically done by performing a "kill curve" or dose-response experiment.[2][3][5]
Q7: What does the color of the this compound solution indicate?
The color of this compound solutions can range from light yellow to dark brown or caramel.[2][3] A darker color in a concentrated solution is common.[2][3] However, a clearer solution generally indicates higher purity.[3]
Q8: Is this compound sensitive to pH or acids?
Yes, the activity of this compound is pH-dependent; its sensitivity increases at a higher pH.[5][9] It is also sensitive to high concentrations of acids, although brief exposure to dilute acids is tolerable.[3][5][9]
Q9: Can this compound be used in combination with other antibiotics for selection?
Yes, this compound can be used in conjunction with other selection antibiotics like G418 (Geneticin), Zeocin, Blasticidin, and Puromycin to create multiple stable cell lines.[8] However, when using combinations of antibiotics, it is essential to perform a kill curve for each combination, as cells may exhibit increased sensitivity.[8]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized water or PBS
-
Sterile 0.22 µm syringe filter
-
Sterile tubes for storage
Methodology:
-
Weigh out the required amount of this compound powder in a sterile container. For a 10 mL solution at 50 mg/mL, you will need 0.5 g.
-
Add the sterile water or PBS to the powder to achieve the final concentration of 50 mg/mL.[10]
-
Ensure the powder is completely dissolved. Gentle warming in a water bath (37-55°C) can aid dissolution if needed.[11]
-
Pre-wet the 0.22 µm syringe filter by passing 5-10 mL of sterile water through it and discarding the water.[10]
-
Sterilize the this compound solution by passing it through the pre-wetted syringe filter into a sterile collection tube.[10]
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at 4°C for up to two years or at -20°C for long-term storage.[9][10]
Protocol 2: Determining the Optimal Working Concentration (Kill Curve)
Methodology:
-
Seed your non-transfected host cells into multiple wells of a culture plate at a low density (e.g., 20-25% confluency) and allow them to adhere overnight.[2]
-
The next day, replace the culture medium with fresh medium containing a range of this compound concentrations. It is advisable to test at least 5-6 different concentrations.[2]
-
Replenish the selective medium every 3-4 days.[2]
-
Examine the cells daily and count the number of viable cells at regular intervals.
-
The optimal concentration is the lowest concentration that results in the death of the majority of cells within 7-10 days.[2][5]
Data Summary
Table 1: Recommended Working Concentrations of this compound for Various Cell Types
| Cell Type | Recommended Concentration Range (µg/mL) |
| Mammalian Cells | 50 - 1000[1][3] |
| Plant Cells | 20 - 200[1][3] |
| Bacteria | 20 - 200[1][3] |
| Yeast/Fungi | 200 - 1000[1][3] |
Note: These are general ranges. The optimal concentration must be determined empirically for each specific cell line and experimental setup.[3][5]
Table 2: Stability of this compound Solutions
| Storage Temperature | Stability Duration |
| Room Temperature | ~3 months[9] |
| 37°C | ~1 month[2][3] |
| 4°C | At least 2 years[2][3][9] |
| -20°C | At least 2 years[9] |
Visual Guides
Caption: Workflow for preparing a sterile stock solution of this compound.
Troubleshooting Guide
Q: My non-transfected cells are not dying after the addition of this compound.
A: There are several potential reasons for this:
-
Incorrect Concentration: The concentration of this compound may be too low for your specific cell line. It is essential to perform a kill curve to determine the optimal concentration.[3]
-
High Cell Density: If the cell density is too high, cells can "shield" each other from the antibiotic, allowing some to survive.[3] Ensure you are plating cells at a low density for selection.
-
Slow Proliferation: Cells that are proliferating slowly are killed more slowly by this compound. Ideally, control cells should die within 5-7 days.[3]
-
Inactive Antibiotic: The this compound solution may have lost its activity due to improper storage or handling.
Q: Both my transfected and non-transfected cells are dying.
A: This could be due to:
-
Concentration is Too High: The concentration of this compound may be too high, even for cells expressing the resistance gene.
-
Insufficient Resistance Gene Expression: The expression level of the hph resistance gene in your transfected cells might not be sufficient to confer resistance.
-
Delayed Selection: Starting the selection process too early after transfection (before the resistance gene is adequately expressed) can lead to the death of transfected cells. It is often recommended to wait 24-48 hours after transfection before adding the antibiotic.[1]
Q: My this compound solution has formed a precipitate.
A: Precipitation can occur, especially at low temperatures if the solution is highly concentrated. Gently warm the solution to 37°C and mix to redissolve the precipitate before use.
Q: The color of my this compound solution has changed. Is it still usable?
A: The color of this compound solutions can vary from light yellow to dark brown.[2][3] A color change alone does not necessarily indicate a loss of activity. However, if you suspect the antibiotic is no longer effective, it is best to test its activity on a sensitive control cell line.
Caption: Troubleshooting guide for common issues with this compound selection.
References
- 1. goldbio.com [goldbio.com]
- 2. agscientific.com [agscientific.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. researchgate.net [researchgate.net]
- 5. mpbio.com [mpbio.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound (50 mg/mL) - FAQs [thermofisher.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
How to prepare and store Hygromycin B solutions correctly
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the correct preparation and storage of Hygromycin B solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus. It functions by inhibiting protein synthesis in prokaryotic and eukaryotic cells, leading to cell death.[1][2] Specifically, it interferes with the translocation of ribosomes during translation elongation.[1] Resistance to this compound is conferred by the hph gene, which encodes a kinase that inactivates the antibiotic through phosphorylation.[2][3] This makes it a widely used selectable marker in molecular biology for selecting and maintaining cells that have been successfully transfected with a plasmid containing the resistance gene.[1][2]
Q2: How should I dissolve this compound powder?
This compound is freely soluble in water, methanol, and ethanol.[4][5][6][7] For cell culture applications, it is typically dissolved in sterile, deionized water or a buffer solution like phosphate-buffered saline (PBS) or HEPES.[8][9][10]
Q3: How do I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution, typically at 50 mg/mL or 100 mg/mL.[1] To do this, dissolve the this compound powder in sterile water or PBS to the desired concentration.[10]
Q4: How should this compound solutions be sterilized?
This compound solutions should be sterilized by filtration through a 0.2 or 0.22 µm filter.[5][10] Do not autoclave this compound solutions, as this will inactivate the antibiotic.[4][5][7]
Q5: What are the optimal storage conditions and shelf life for this compound solutions?
-
Stock Solutions (>50 mg/mL): Can be stored at +4°C or -20°C.[5]
-
Working Solutions (<2 mg/mL): Are stable for approximately one month at +4°C.[5]
-
General Stability: this compound solutions are generally stable for at least two years at +4°C.[2][3][7][9] Some reports indicate that freezing may cause a loss of activity, so refrigeration is often preferred.[4][7] It is also stable for about one month at 37°C.[2][3] To avoid repeated freeze-thaw cycles, it is advisable to store the solution in aliquots if you choose to freeze it.[6][9]
Q6: What is the recommended working concentration?
The optimal working concentration of this compound varies significantly depending on the cell type, growth conditions, and metabolic rate.[3] It is crucial to determine the minimum concentration required to kill non-transfected cells empirically for each new cell line. This is typically done by performing a "kill curve" or dose-response experiment.[2][3][5]
Q7: What does the color of the this compound solution indicate?
The color of this compound solutions can range from light yellow to dark brown or caramel.[2][3] A darker color in a concentrated solution is common.[2][3] However, a clearer solution generally indicates higher purity.[3]
Q8: Is this compound sensitive to pH or acids?
Yes, the activity of this compound is pH-dependent; its sensitivity increases at a higher pH.[5][9] It is also sensitive to high concentrations of acids, although brief exposure to dilute acids is tolerable.[3][5][9]
Q9: Can this compound be used in combination with other antibiotics for selection?
Yes, this compound can be used in conjunction with other selection antibiotics like G418 (Geneticin), Zeocin, Blasticidin, and Puromycin to create multiple stable cell lines.[8] However, when using combinations of antibiotics, it is essential to perform a kill curve for each combination, as cells may exhibit increased sensitivity.[8]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized water or PBS
-
Sterile 0.22 µm syringe filter
-
Sterile tubes for storage
Methodology:
-
Weigh out the required amount of this compound powder in a sterile container. For a 10 mL solution at 50 mg/mL, you will need 0.5 g.
-
Add the sterile water or PBS to the powder to achieve the final concentration of 50 mg/mL.[10]
-
Ensure the powder is completely dissolved. Gentle warming in a water bath (37-55°C) can aid dissolution if needed.[11]
-
Pre-wet the 0.22 µm syringe filter by passing 5-10 mL of sterile water through it and discarding the water.[10]
-
Sterilize the this compound solution by passing it through the pre-wetted syringe filter into a sterile collection tube.[10]
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at 4°C for up to two years or at -20°C for long-term storage.[9][10]
Protocol 2: Determining the Optimal Working Concentration (Kill Curve)
Methodology:
-
Seed your non-transfected host cells into multiple wells of a culture plate at a low density (e.g., 20-25% confluency) and allow them to adhere overnight.[2]
-
The next day, replace the culture medium with fresh medium containing a range of this compound concentrations. It is advisable to test at least 5-6 different concentrations.[2]
-
Replenish the selective medium every 3-4 days.[2]
-
Examine the cells daily and count the number of viable cells at regular intervals.
-
The optimal concentration is the lowest concentration that results in the death of the majority of cells within 7-10 days.[2][5]
Data Summary
Table 1: Recommended Working Concentrations of this compound for Various Cell Types
| Cell Type | Recommended Concentration Range (µg/mL) |
| Mammalian Cells | 50 - 1000[1][3] |
| Plant Cells | 20 - 200[1][3] |
| Bacteria | 20 - 200[1][3] |
| Yeast/Fungi | 200 - 1000[1][3] |
Note: These are general ranges. The optimal concentration must be determined empirically for each specific cell line and experimental setup.[3][5]
Table 2: Stability of this compound Solutions
| Storage Temperature | Stability Duration |
| Room Temperature | ~3 months[9] |
| 37°C | ~1 month[2][3] |
| 4°C | At least 2 years[2][3][9] |
| -20°C | At least 2 years[9] |
Visual Guides
Caption: Workflow for preparing a sterile stock solution of this compound.
Troubleshooting Guide
Q: My non-transfected cells are not dying after the addition of this compound.
A: There are several potential reasons for this:
-
Incorrect Concentration: The concentration of this compound may be too low for your specific cell line. It is essential to perform a kill curve to determine the optimal concentration.[3]
-
High Cell Density: If the cell density is too high, cells can "shield" each other from the antibiotic, allowing some to survive.[3] Ensure you are plating cells at a low density for selection.
-
Slow Proliferation: Cells that are proliferating slowly are killed more slowly by this compound. Ideally, control cells should die within 5-7 days.[3]
-
Inactive Antibiotic: The this compound solution may have lost its activity due to improper storage or handling.
Q: Both my transfected and non-transfected cells are dying.
A: This could be due to:
-
Concentration is Too High: The concentration of this compound may be too high, even for cells expressing the resistance gene.
-
Insufficient Resistance Gene Expression: The expression level of the hph resistance gene in your transfected cells might not be sufficient to confer resistance.
-
Delayed Selection: Starting the selection process too early after transfection (before the resistance gene is adequately expressed) can lead to the death of transfected cells. It is often recommended to wait 24-48 hours after transfection before adding the antibiotic.[1]
Q: My this compound solution has formed a precipitate.
A: Precipitation can occur, especially at low temperatures if the solution is highly concentrated. Gently warm the solution to 37°C and mix to redissolve the precipitate before use.
Q: The color of my this compound solution has changed. Is it still usable?
A: The color of this compound solutions can vary from light yellow to dark brown.[2][3] A color change alone does not necessarily indicate a loss of activity. However, if you suspect the antibiotic is no longer effective, it is best to test its activity on a sensitive control cell line.
Caption: Troubleshooting guide for common issues with this compound selection.
References
- 1. goldbio.com [goldbio.com]
- 2. agscientific.com [agscientific.com]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. researchgate.net [researchgate.net]
- 5. mpbio.com [mpbio.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound (50 mg/mL) - FAQs [thermofisher.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Hygromycin B vs. Puromycin: A Comparative Guide to Efficient Stable Cell Line Selection
For researchers in cell biology and drug development, the selection of a stable cell line expressing a gene of interest is a critical and often time-consuming process. The choice of selection antibiotic is a key determinant of the efficiency and success of this endeavor. This guide provides an in-depth comparison of two commonly used aminoglycoside antibiotics, Hygromycin B and Puromycin, offering experimental data, detailed protocols, and visual aids to inform your selection strategy.
At a Glance: this compound vs. Puromycin
| Feature | This compound | Puromycin |
| Mechanism of Action | Inhibits protein synthesis by disrupting translocation of the 80S ribosome. | Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination.[1][2] |
| Resistance Gene | Hygromycin phosphotransferase (hph, hyg). | Puromycin N-acetyl-transferase (pac).[3] |
| Typical Working Concentration (Mammalian Cells) | 50 - 1000 µg/mL.[4][5] | 0.5 - 10 µg/mL.[6][7] |
| Selection Time | Slower, typically 7-14 days for complete selection.[8][9] | Faster, often complete within 2-7 days.[7][10] |
| Selection Stringency | Generally considered high, leading to a good yield of truly resistant colonies. | Very high and rapid, can sometimes result in the loss of transiently expressing cells before stable integration. |
| Efficiency in Generating Expressing Clones | A comparative study found that 79% of this compound-resistant clones expressed the gene of interest (GFP).[5] | The same study reported that 14% of puromycin-resistant clones expressed the gene of interest (GFP).[5] |
Mechanism of Action
This compound and Puromycin both inhibit protein synthesis, but through distinct mechanisms. This difference can influence the speed and stringency of the selection process.
Experimental Protocols
Successful selection depends on determining the optimal antibiotic concentration for your specific cell line. This is achieved by performing a kill curve experiment.
Kill Curve Assay
Objective: To determine the minimum antibiotic concentration that effectively kills non-transfected cells within a defined period.
Materials:
-
Parental (non-transfected) cell line
-
Complete culture medium
-
This compound or Puromycin stock solution
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Seed the parental cells into a 24-well or 96-well plate at a density that allows for several days of growth without reaching confluency. Incubate overnight.
-
Antibiotic Dilution Series: Prepare a series of dilutions of this compound or Puromycin in complete culture medium.
-
Treatment: Aspirate the medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plates and observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Replacement: Replace the selective medium every 2-3 days.[6][8]
-
Endpoint Determination: The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe (typically 7-14 days for this compound and 2-7 days for Puromycin).[8][11]
Stable Cell Line Selection
Objective: To select and expand a population of cells that have stably integrated the expression vector containing the antibiotic resistance gene.
References
- 1. goldbio.com [goldbio.com]
- 2. tools.mirusbio.com [tools.mirusbio.com]
- 3. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. Selection Antibiotics | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 11. origene.com [origene.com]
Hygromycin B vs. Puromycin: A Comparative Guide to Efficient Stable Cell Line Selection
For researchers in cell biology and drug development, the selection of a stable cell line expressing a gene of interest is a critical and often time-consuming process. The choice of selection antibiotic is a key determinant of the efficiency and success of this endeavor. This guide provides an in-depth comparison of two commonly used aminoglycoside antibiotics, Hygromycin B and Puromycin, offering experimental data, detailed protocols, and visual aids to inform your selection strategy.
At a Glance: this compound vs. Puromycin
| Feature | This compound | Puromycin |
| Mechanism of Action | Inhibits protein synthesis by disrupting translocation of the 80S ribosome. | Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination.[1][2] |
| Resistance Gene | Hygromycin phosphotransferase (hph, hyg). | Puromycin N-acetyl-transferase (pac).[3] |
| Typical Working Concentration (Mammalian Cells) | 50 - 1000 µg/mL.[4][5] | 0.5 - 10 µg/mL.[6][7] |
| Selection Time | Slower, typically 7-14 days for complete selection.[8][9] | Faster, often complete within 2-7 days.[7][10] |
| Selection Stringency | Generally considered high, leading to a good yield of truly resistant colonies. | Very high and rapid, can sometimes result in the loss of transiently expressing cells before stable integration. |
| Efficiency in Generating Expressing Clones | A comparative study found that 79% of this compound-resistant clones expressed the gene of interest (GFP).[5] | The same study reported that 14% of puromycin-resistant clones expressed the gene of interest (GFP).[5] |
Mechanism of Action
This compound and Puromycin both inhibit protein synthesis, but through distinct mechanisms. This difference can influence the speed and stringency of the selection process.
Experimental Protocols
Successful selection depends on determining the optimal antibiotic concentration for your specific cell line. This is achieved by performing a kill curve experiment.
Kill Curve Assay
Objective: To determine the minimum antibiotic concentration that effectively kills non-transfected cells within a defined period.
Materials:
-
Parental (non-transfected) cell line
-
Complete culture medium
-
This compound or Puromycin stock solution
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Seed the parental cells into a 24-well or 96-well plate at a density that allows for several days of growth without reaching confluency. Incubate overnight.
-
Antibiotic Dilution Series: Prepare a series of dilutions of this compound or Puromycin in complete culture medium.
-
Treatment: Aspirate the medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plates and observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Medium Replacement: Replace the selective medium every 2-3 days.[6][8]
-
Endpoint Determination: The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe (typically 7-14 days for this compound and 2-7 days for Puromycin).[8][11]
Stable Cell Line Selection
Objective: To select and expand a population of cells that have stably integrated the expression vector containing the antibiotic resistance gene.
References
- 1. goldbio.com [goldbio.com]
- 2. tools.mirusbio.com [tools.mirusbio.com]
- 3. Developing a Titration Kill Curve (G418, this compound and Puromycin) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.mirusbio.com [tools.mirusbio.com]
- 7. Selection Antibiotics | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 11. origene.com [origene.com]
G418 vs. Hygromycin B: A Researcher's Guide to Mammalian Cell Selection
For researchers in cell biology and drug development, the selection of successfully transfected mammalian cells is a critical step in establishing stable cell lines for protein expression, gene function studies, and drug screening. G418 and Hygromycin B are two of the most commonly used aminoglycoside antibiotics for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate antibiotic for your specific research needs.
At a Glance: G418 vs. This compound
| Feature | G418 (Geneticin®) | This compound |
| Mechanism of Action | Inhibits protein synthesis by binding to the 80S ribosome, interfering with the elongation step.[1][2] | Inhibits protein synthesis by binding to the 80S ribosome and interfering with tRNA translocation.[3][4][5] |
| Resistance Gene | neo (aminoglycoside 3'-phosphotransferase) | hph (this compound phosphotransferase) |
| Typical Selection Concentration | 100 - 2000 µg/mL | 50 - 1000 µg/mL[5][6] |
| Typical Maintenance Concentration | 200 µg/mL | 50 - 500 µg/mL |
| Selection Timeframe | 3 - 14 days | 5 - 14 days |
| Stability in Media (37°C) | Stable for 8-10 days | Stable for about one month at +37°C.[3] |
Mechanism of Action
Both G418 and this compound function by inhibiting protein synthesis in eukaryotic cells, leading to cell death in non-resistant cells.
G418 , also known as Geneticin, is an aminoglycoside antibiotic that binds to the 80S ribosome. This binding disrupts the elongation phase of protein synthesis, ultimately leading to apoptosis.[1][2] Resistance to G418 is conferred by the bacterial neo gene, which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates G418 by phosphorylation.
This compound is another aminoglycoside that targets the 80S ribosome. Its mode of action involves interfering with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting protein synthesis.[3][4][5] The resistance gene, hph, encodes for this compound phosphotransferase, which, like the neo gene product, inactivates the antibiotic through phosphorylation.
Performance Comparison: Selection Efficiency
The efficiency of a selection antibiotic is paramount for isolating stably transfected cells. A key study introduced a "Selectivity Factor" (SF) to quantify this, defined as the ratio of the IC50 (half-maximal inhibitory concentration) for resistant cells to that of sensitive (untransfected) cells. A higher SF indicates a better ability to kill untransfected cells while preserving resistant cells.
Selectivity Factor (SF) of G418 and this compound in Different Cell Lines [7][8]
| Cell Line | G418 SF | This compound SF | Recommendation |
| BHK-21 | 40.7 | 39.8 | G418 is highly effective. |
| HeLa | 5.8 | 22 | This compound is the better choice. |
| CHO-K1 | 15.2 | 48.7 | This compound is highly effective. |
| 3T3 | 12.5 | 24 | This compound has a better selection capacity. |
These data demonstrate that the choice of antibiotic can be highly cell-line dependent. For HeLa, CHO-K1, and 3T3 cells, this compound shows a superior selection capacity, while G418 is an excellent choice for BHK-21 cells.[7][8]
Off-Target Effects
While effective for selection, both antibiotics can have off-target effects on mammalian cells.
G418: Studies have shown that the presence of G418 can impose a metabolic load on recombinant cell lines, affecting cell growth and metabolism.[9][10][11] This can manifest as altered glucose and glutamine utilization.[9] It is important to consider these potential metabolic alterations when interpreting experimental results from stably selected cell lines.
This compound: Research in yeast has suggested a link between hypersensitivity to this compound and defects in vacuolar function.[12] While these findings are not in mammalian cells, they suggest that this compound could potentially interfere with cellular processes beyond protein synthesis. In mammalian cells, some aminoglycosides have been reported to interfere with coatomer formation and secretion.[12]
Experimental Protocols
Determining Optimal Antibiotic Concentration (Kill Curve)
It is crucial to determine the optimal concentration of G418 or this compound for each cell line empirically by generating a kill curve.
Detailed Protocol:
-
Cell Plating: Seed untransfected cells at a low density (e.g., 20-25% confluency) in a multi-well plate (e.g., 24- or 96-well).[13][14]
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations.
-
Incubation and Monitoring: Incubate the cells and monitor their viability every 2 days for 7 to 14 days. Replace the selective medium every 2-3 days.[13][14]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the untransfected cells within the desired timeframe (typically 7-10 days).[1]
Stable Cell Line Generation
Detailed Protocol:
-
Transfection: Transfect the desired mammalian cells with the plasmid vector containing the gene of interest and the appropriate resistance gene (neo for G418 or hph for this compound).[15]
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.[16][17]
-
Selection: After the recovery period, replace the medium with fresh medium containing the predetermined optimal concentration of G418 or this compound.[15]
-
Culture and Observation: Continue to culture the cells in the selective medium, replacing it every 2-3 days.[15] Monitor the cells for the death of non-transfected cells and the emergence of resistant colonies. This process can take 1 to 2 weeks.[15]
-
Isolation of Clones: Once distinct colonies have formed, they can be isolated using cloning cylinders or by limiting dilution.
-
Expansion and Characterization: Expand the isolated clones and characterize them to confirm the stable integration and expression of the gene of interest.
Conclusion and Recommendations
Both G418 and this compound are effective selection antibiotics for generating stable mammalian cell lines. The choice between them should be guided by empirical data for the specific cell line being used.
-
Perform a kill curve: This is a critical first step to determine the optimal antibiotic concentration for your specific cell line, saving time and resources in the long run.
-
Consult the literature: As demonstrated by the provided data, the selection efficiency can vary significantly between cell lines. A literature search for your cell line of interest may provide a good starting point for antibiotic choice and concentration.
-
Consider dual selection: For experiments requiring the stable expression of two different genes, G418 and this compound can be used in combination for dual selection, as their resistance genes are distinct.[5]
-
Be aware of off-target effects: Keep in mind the potential for metabolic and other cellular changes induced by the selection antibiotic when analyzing your experimental data.
By carefully considering these factors and following robust experimental protocols, researchers can successfully utilize G418 and this compound to generate reliable stable cell lines for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 3. stemcell.com [stemcell.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genomic analysis of severe hypersensitivity to this compound reveals linkage to vacuolar defects and new vacuolar gene functions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. takara.co.kr [takara.co.kr]
- 14. tools.mirusbio.com [tools.mirusbio.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. knowledge.lonza.com [knowledge.lonza.com]
- 17. abo.com.pl [abo.com.pl]
G418 vs. Hygromycin B: A Researcher's Guide to Mammalian Cell Selection
For researchers in cell biology and drug development, the selection of successfully transfected mammalian cells is a critical step in establishing stable cell lines for protein expression, gene function studies, and drug screening. G418 and Hygromycin B are two of the most commonly used aminoglycoside antibiotics for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate antibiotic for your specific research needs.
At a Glance: G418 vs. This compound
| Feature | G418 (Geneticin®) | This compound |
| Mechanism of Action | Inhibits protein synthesis by binding to the 80S ribosome, interfering with the elongation step.[1][2] | Inhibits protein synthesis by binding to the 80S ribosome and interfering with tRNA translocation.[3][4][5] |
| Resistance Gene | neo (aminoglycoside 3'-phosphotransferase) | hph (this compound phosphotransferase) |
| Typical Selection Concentration | 100 - 2000 µg/mL | 50 - 1000 µg/mL[5][6] |
| Typical Maintenance Concentration | 200 µg/mL | 50 - 500 µg/mL |
| Selection Timeframe | 3 - 14 days | 5 - 14 days |
| Stability in Media (37°C) | Stable for 8-10 days | Stable for about one month at +37°C.[3] |
Mechanism of Action
Both G418 and this compound function by inhibiting protein synthesis in eukaryotic cells, leading to cell death in non-resistant cells.
G418 , also known as Geneticin, is an aminoglycoside antibiotic that binds to the 80S ribosome. This binding disrupts the elongation phase of protein synthesis, ultimately leading to apoptosis.[1][2] Resistance to G418 is conferred by the bacterial neo gene, which encodes an aminoglycoside 3'-phosphotransferase (APH 3' II). This enzyme inactivates G418 by phosphorylation.
This compound is another aminoglycoside that targets the 80S ribosome. Its mode of action involves interfering with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting protein synthesis.[3][4][5] The resistance gene, hph, encodes for this compound phosphotransferase, which, like the neo gene product, inactivates the antibiotic through phosphorylation.
Performance Comparison: Selection Efficiency
The efficiency of a selection antibiotic is paramount for isolating stably transfected cells. A key study introduced a "Selectivity Factor" (SF) to quantify this, defined as the ratio of the IC50 (half-maximal inhibitory concentration) for resistant cells to that of sensitive (untransfected) cells. A higher SF indicates a better ability to kill untransfected cells while preserving resistant cells.
Selectivity Factor (SF) of G418 and this compound in Different Cell Lines [7][8]
| Cell Line | G418 SF | This compound SF | Recommendation |
| BHK-21 | 40.7 | 39.8 | G418 is highly effective. |
| HeLa | 5.8 | 22 | This compound is the better choice. |
| CHO-K1 | 15.2 | 48.7 | This compound is highly effective. |
| 3T3 | 12.5 | 24 | This compound has a better selection capacity. |
These data demonstrate that the choice of antibiotic can be highly cell-line dependent. For HeLa, CHO-K1, and 3T3 cells, this compound shows a superior selection capacity, while G418 is an excellent choice for BHK-21 cells.[7][8]
Off-Target Effects
While effective for selection, both antibiotics can have off-target effects on mammalian cells.
G418: Studies have shown that the presence of G418 can impose a metabolic load on recombinant cell lines, affecting cell growth and metabolism.[9][10][11] This can manifest as altered glucose and glutamine utilization.[9] It is important to consider these potential metabolic alterations when interpreting experimental results from stably selected cell lines.
This compound: Research in yeast has suggested a link between hypersensitivity to this compound and defects in vacuolar function.[12] While these findings are not in mammalian cells, they suggest that this compound could potentially interfere with cellular processes beyond protein synthesis. In mammalian cells, some aminoglycosides have been reported to interfere with coatomer formation and secretion.[12]
Experimental Protocols
Determining Optimal Antibiotic Concentration (Kill Curve)
It is crucial to determine the optimal concentration of G418 or this compound for each cell line empirically by generating a kill curve.
Detailed Protocol:
-
Cell Plating: Seed untransfected cells at a low density (e.g., 20-25% confluency) in a multi-well plate (e.g., 24- or 96-well).[13][14]
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations.
-
Incubation and Monitoring: Incubate the cells and monitor their viability every 2 days for 7 to 14 days. Replace the selective medium every 2-3 days.[13][14]
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death of the untransfected cells within the desired timeframe (typically 7-10 days).[1]
Stable Cell Line Generation
Detailed Protocol:
-
Transfection: Transfect the desired mammalian cells with the plasmid vector containing the gene of interest and the appropriate resistance gene (neo for G418 or hph for this compound).[15]
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.[16][17]
-
Selection: After the recovery period, replace the medium with fresh medium containing the predetermined optimal concentration of G418 or this compound.[15]
-
Culture and Observation: Continue to culture the cells in the selective medium, replacing it every 2-3 days.[15] Monitor the cells for the death of non-transfected cells and the emergence of resistant colonies. This process can take 1 to 2 weeks.[15]
-
Isolation of Clones: Once distinct colonies have formed, they can be isolated using cloning cylinders or by limiting dilution.
-
Expansion and Characterization: Expand the isolated clones and characterize them to confirm the stable integration and expression of the gene of interest.
Conclusion and Recommendations
Both G418 and this compound are effective selection antibiotics for generating stable mammalian cell lines. The choice between them should be guided by empirical data for the specific cell line being used.
-
Perform a kill curve: This is a critical first step to determine the optimal antibiotic concentration for your specific cell line, saving time and resources in the long run.
-
Consult the literature: As demonstrated by the provided data, the selection efficiency can vary significantly between cell lines. A literature search for your cell line of interest may provide a good starting point for antibiotic choice and concentration.
-
Consider dual selection: For experiments requiring the stable expression of two different genes, G418 and this compound can be used in combination for dual selection, as their resistance genes are distinct.[5]
-
Be aware of off-target effects: Keep in mind the potential for metabolic and other cellular changes induced by the selection antibiotic when analyzing your experimental data.
By carefully considering these factors and following robust experimental protocols, researchers can successfully utilize G418 and this compound to generate reliable stable cell lines for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 3. stemcell.com [stemcell.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genomic analysis of severe hypersensitivity to this compound reveals linkage to vacuolar defects and new vacuolar gene functions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. takara.co.kr [takara.co.kr]
- 14. tools.mirusbio.com [tools.mirusbio.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. knowledge.lonza.com [knowledge.lonza.com]
- 17. abo.com.pl [abo.com.pl]
Unraveling Cross-Resistance: A Comparative Analysis of Hygromycin B and Other Aminoglycosides
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of Hygromycin B's cross-resistance profile with other aminoglycosides, supported by experimental data and detailed methodologies.
This compound, an aminocyclitol antibiotic, is widely utilized as a selection agent in molecular biology and has seen use in veterinary medicine. Its mechanism of action, like other aminoglycosides, involves the inhibition of protein synthesis by binding to the ribosome. However, the emergence of resistance poses a significant challenge. This guide delves into the cross-resistance patterns between this compound and other common aminoglycosides, providing a framework for informed antibiotic selection and the development of novel therapeutic strategies.
Quantitative Analysis of Cross-Resistance
The cross-resistance profile of an antibiotic is critically dependent on the underlying resistance mechanism. For this compound, the two primary mechanisms are enzymatic inactivation by phosphotransferases and alterations in the ribosomal binding site through mutations in the 16S rRNA.
Enzymatic Resistance: The Role of this compound Phosphotransferase
The most common mechanism of resistance to this compound is the enzymatic phosphorylation of the antibiotic by this compound phosphotransferase (HPT), encoded by the hph gene. This modification prevents the antibiotic from binding to its ribosomal target. Crucially, studies on the substrate specificity of HPT (specifically the APH(4)-Ia enzyme) have shown it to be highly specific for this compound. One study that tested a panel of 14 other aminoglycosides found that none served as a substrate for this enzyme. This suggests that for resistance conferred by this specific phosphotransferase, cross-resistance with other aminoglycosides is minimal to non-existent.
Table 1: Substrate Specificity of this compound Phosphotransferase (APH(4)-Ia)
| Aminoglycoside | Substrate for APH(4)-Ia |
| This compound | Yes |
| Amikacin | No |
| Apramycin | No |
| Gentamicin | No |
| G418 (Geneticin) | No |
| Kanamycin | No |
| Neomycin | No |
| Netilmicin | No |
| Paromomycin | No |
| Sisomicin | No |
| Spectinomycin | No |
| Streptomycin | No |
| Tobramycin | No |
| Destomycin A | No |
Data compiled from studies on the substrate specificity of this compound phosphotransferase.
Ribosomal Resistance: The Impact of 16S rRNA Mutations
Resistance to this compound can also arise from mutations in the 16S rRNA, a component of the 30S ribosomal subunit where aminoglycosides bind. These mutations can alter the binding pocket, reducing the affinity of the antibiotic. Unlike the specific enzymatic resistance, ribosomal mutations can sometimes lead to broader cross-resistance profiles.
Table 2: Comparative Minimum Inhibitory Concentrations (µg/mL) of Aminoglycosides Against Susceptible and Resistant Bacterial Strains
| Organism | Resistance Mechanism | This compound | Kanamycin | Neomycin | Gentamicin | Streptomycin |
| Escherichia coli (Wild-Type) | - | 150 | 2 | 2 | 0.5 | 4 |
| Escherichia coli (with hph gene) | Enzymatic (Phosphorylation) | >1000 | 2 | 2 | 0.5 | 4 |
| Mycobacterium smegmatis (Wild-Type) | - | 10 | 2.5 | 1.25 | 1.25 | 0.6 |
| M. smegmatis (16S rRNA U1406C) | Ribosomal Mutation | 80 | - | - | - | - |
| M. smegmatis (16S rRNA C1496U) | Ribosomal Mutation | 80 | - | - | - | - |
| M. smegmatis (16S rRNA U1498C) | Ribosomal Mutation | 20 | - | - | - | - |
Note: The presented MIC values are approximate and can vary depending on the specific strain and experimental conditions. Data is compiled from multiple sources for illustrative purposes.[1][2]
Experimental Protocols
Accurate determination of cross-resistance relies on standardized and reproducible experimental methodologies. The following are detailed protocols for key experiments used to assess antibiotic susceptibility.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of antibiotics (this compound and other aminoglycosides)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Checkerboard Assay for Synergy and Cross-Resistance
The checkerboard assay is used to assess the interaction between two antimicrobial agents. It can be adapted to evaluate cross-resistance by testing a resistant strain against a panel of antibiotics.
Materials:
-
Same as for MIC determination.
Procedure:
-
Prepare Antibiotic Gradients: In a 96-well plate, create a two-dimensional gradient of two antibiotics. Serially dilute antibiotic A down the columns and antibiotic B across the rows.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). For cross-resistance analysis, a strain resistant to antibiotic A is tested against a range of concentrations of antibiotic B to determine its MIC.
Visualizing Resistance Mechanisms and Experimental Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway of aminoglycoside resistance and the experimental workflow for assessing antibiotic susceptibility.
Caption: Mechanisms of Aminoglycoside Resistance.
Caption: Workflow for Antibiotic Susceptibility Testing.
References
Unraveling Cross-Resistance: A Comparative Analysis of Hygromycin B and Other Aminoglycosides
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of Hygromycin B's cross-resistance profile with other aminoglycosides, supported by experimental data and detailed methodologies.
This compound, an aminocyclitol antibiotic, is widely utilized as a selection agent in molecular biology and has seen use in veterinary medicine. Its mechanism of action, like other aminoglycosides, involves the inhibition of protein synthesis by binding to the ribosome. However, the emergence of resistance poses a significant challenge. This guide delves into the cross-resistance patterns between this compound and other common aminoglycosides, providing a framework for informed antibiotic selection and the development of novel therapeutic strategies.
Quantitative Analysis of Cross-Resistance
The cross-resistance profile of an antibiotic is critically dependent on the underlying resistance mechanism. For this compound, the two primary mechanisms are enzymatic inactivation by phosphotransferases and alterations in the ribosomal binding site through mutations in the 16S rRNA.
Enzymatic Resistance: The Role of this compound Phosphotransferase
The most common mechanism of resistance to this compound is the enzymatic phosphorylation of the antibiotic by this compound phosphotransferase (HPT), encoded by the hph gene. This modification prevents the antibiotic from binding to its ribosomal target. Crucially, studies on the substrate specificity of HPT (specifically the APH(4)-Ia enzyme) have shown it to be highly specific for this compound. One study that tested a panel of 14 other aminoglycosides found that none served as a substrate for this enzyme. This suggests that for resistance conferred by this specific phosphotransferase, cross-resistance with other aminoglycosides is minimal to non-existent.
Table 1: Substrate Specificity of this compound Phosphotransferase (APH(4)-Ia)
| Aminoglycoside | Substrate for APH(4)-Ia |
| This compound | Yes |
| Amikacin | No |
| Apramycin | No |
| Gentamicin | No |
| G418 (Geneticin) | No |
| Kanamycin | No |
| Neomycin | No |
| Netilmicin | No |
| Paromomycin | No |
| Sisomicin | No |
| Spectinomycin | No |
| Streptomycin | No |
| Tobramycin | No |
| Destomycin A | No |
Data compiled from studies on the substrate specificity of this compound phosphotransferase.
Ribosomal Resistance: The Impact of 16S rRNA Mutations
Resistance to this compound can also arise from mutations in the 16S rRNA, a component of the 30S ribosomal subunit where aminoglycosides bind. These mutations can alter the binding pocket, reducing the affinity of the antibiotic. Unlike the specific enzymatic resistance, ribosomal mutations can sometimes lead to broader cross-resistance profiles.
Table 2: Comparative Minimum Inhibitory Concentrations (µg/mL) of Aminoglycosides Against Susceptible and Resistant Bacterial Strains
| Organism | Resistance Mechanism | This compound | Kanamycin | Neomycin | Gentamicin | Streptomycin |
| Escherichia coli (Wild-Type) | - | 150 | 2 | 2 | 0.5 | 4 |
| Escherichia coli (with hph gene) | Enzymatic (Phosphorylation) | >1000 | 2 | 2 | 0.5 | 4 |
| Mycobacterium smegmatis (Wild-Type) | - | 10 | 2.5 | 1.25 | 1.25 | 0.6 |
| M. smegmatis (16S rRNA U1406C) | Ribosomal Mutation | 80 | - | - | - | - |
| M. smegmatis (16S rRNA C1496U) | Ribosomal Mutation | 80 | - | - | - | - |
| M. smegmatis (16S rRNA U1498C) | Ribosomal Mutation | 20 | - | - | - | - |
Note: The presented MIC values are approximate and can vary depending on the specific strain and experimental conditions. Data is compiled from multiple sources for illustrative purposes.[1][2]
Experimental Protocols
Accurate determination of cross-resistance relies on standardized and reproducible experimental methodologies. The following are detailed protocols for key experiments used to assess antibiotic susceptibility.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of antibiotics (this compound and other aminoglycosides)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Checkerboard Assay for Synergy and Cross-Resistance
The checkerboard assay is used to assess the interaction between two antimicrobial agents. It can be adapted to evaluate cross-resistance by testing a resistant strain against a panel of antibiotics.
Materials:
-
Same as for MIC determination.
Procedure:
-
Prepare Antibiotic Gradients: In a 96-well plate, create a two-dimensional gradient of two antibiotics. Serially dilute antibiotic A down the columns and antibiotic B across the rows.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). For cross-resistance analysis, a strain resistant to antibiotic A is tested against a range of concentrations of antibiotic B to determine its MIC.
Visualizing Resistance Mechanisms and Experimental Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathway of aminoglycoside resistance and the experimental workflow for assessing antibiotic susceptibility.
Caption: Mechanisms of Aminoglycoside Resistance.
Caption: Workflow for Antibiotic Susceptibility Testing.
References
Evaluating the Stability of Hygromycin B Resistance Over Passages: A Comparative Guide
For researchers engaged in the development of stable cell lines, the longevity of selectable marker expression is a critical concern. The gradual loss of antibiotic resistance in the absence of selective pressure can lead to a heterogeneous cell population and diminished expression of the gene of interest. This guide provides a comparative analysis of the stability of Hygromycin B resistance over extended cell culture passages, benchmarked against other commonly used selection agents, Puromycin (B1679871) and G418. This document offers experimental protocols to empower researchers to make informed decisions for their specific cell line engineering projects.
Comparison of Common Selection Antibiotics
The choice of a selection antibiotic is a crucial step in establishing stable cell lines. The ideal antibiotic should be potent, act rapidly, and result in a stable population of resistant cells with minimal off-target effects. Below is a summary of the key characteristics of this compound, Puromycin, and G418.
| Feature | This compound | Puromycin | G418 (Geneticin®) |
| Mechanism of Action | Inhibits protein synthesis by binding to the 80S ribosomal subunit, disrupting translocation. | Causes premature chain termination by acting as an analog of the 3' end of aminoacyl-tRNA. | Inhibits protein synthesis by binding to the 80S ribosomal subunit. |
| Resistance Gene | Hygromycin phosphotransferase (hph, hyg) | Puromycin N-acetyl-transferase (pac) | Neomycin phosphotransferase II (neo, nptII) |
| Mechanism of Resistance | Phosphorylation and inactivation of the antibiotic. | Acetylation and inactivation of the antibiotic. | Phosphorylation and inactivation of the antibiotic. |
| Typical Working Concentration (Mammalian Cells) | 100 - 1000 µg/mL | 1 - 10 µg/mL | 200 - 2000 µg/mL |
| Selection Time | Slower, typically 7-14 days to kill sensitive cells. | Faster, often kills sensitive cells within 2-4 days. | Moderate, typically 5-10 days to kill sensitive cells. |
| Reported Stringency | High | Very High | Moderate to High |
Stability of Resistance Over Passages: A Comparative Overview
While the intrinsic stability of an integrated transgene can vary depending on the integration site and the cell line, the stringency of the selection marker plays a significant role in the long-term maintenance of a resistant population.
This compound is generally considered a stringent selection agent. Due to its high efficacy at relatively low concentrations, cells typically require a high level of expression of the hygromycin phosphotransferase gene to survive. This high threshold for resistance may contribute to a more stable resistant population over time, as even a partial silencing of the resistance gene could lead to cell death in the presence of the antibiotic. Anecdotal evidence suggests that hygromycin-selected clones tend to maintain their phenotype robustly.
Puromycin is known for its rapid and potent action, making it a very stringent selection marker. The low concentrations required for selection mean that non-resistant cells are eliminated quickly and efficiently. This stringency is thought to favor the survival of clones with stable and high expression of the resistance gene, potentially leading to excellent long-term stability.
G418 is a widely used selection agent, but it is often considered less stringent than puromycin and this compound. The higher concentrations required for selection can sometimes lead to the survival of "leaky" or transiently resistant clones. Over time, and in the absence of continuous selection pressure, cell populations selected with G418 may be more prone to losing their resistant phenotype due to gene silencing or other instability mechanisms.
Experimental Protocol: Evaluating the Stability of Antibiotic Resistance
To quantitatively assess the stability of antibiotic resistance in your specific cell line, the following experimental workflow can be employed. This protocol is designed to compare the stability of this compound, Puromycin, and G418 resistance over 50 passages in the absence of selective pressure.
I. Initial Cell Line Generation and Characterization
-
Transfection: Transfect the parental cell line with expression vectors containing the gene of interest and the respective antibiotic resistance genes (this compound, Puromycin, and G418).
-
Selection: Select stable pools of resistant cells using the predetermined optimal concentration of each antibiotic. This concentration should be determined by a kill curve experiment on the parental cell line.
-
Initial IC50 Determination: Once stable pools are established, determine the initial half-maximal inhibitory concentration (IC50) for each antibiotic. This will serve as the baseline for resistance levels.
II. Long-Term Culture Without Selection Pressure
-
Passaging: Culture the three stable cell pools (this compound-resistant, Puromycin-resistant, and G418-resistant) in antibiotic-free medium.
-
Consistent Passaging Schedule: Passage the cells consistently (e.g., every 3-4 days) for a total of 50 passages.
-
Cryopreservation: At regular intervals (e.g., every 10 passages: P10, P20, P30, P40, P50), cryopreserve aliquots of each cell population for later analysis.
III. Analysis of Resistance Stability
-
Thaw and Recover: Thaw the cryopreserved cells from each time point (P0, P10, P20, P30, P40, P50) and allow them to recover for a few passages in antibiotic-free medium.
-
IC50 Determination at Each Time Point: For each cell population at each time point, perform a dose-response assay to determine the IC50 of the corresponding antibiotic.
-
Flow Cytometry Analysis (Optional): If the expression vector also contains a fluorescent reporter gene (e.g., GFP), use flow cytometry to quantify the percentage of fluorescent cells at each time point. This can serve as a surrogate marker for the expression of the linked resistance gene.
-
Data Analysis: Plot the IC50 values (and/or percentage of fluorescent cells) against the passage number for each antibiotic. A steeper decline in the curve indicates a faster loss of resistance.
Visualizing the Experimental Workflow
Caption: Workflow for assessing antibiotic resistance stability.
Signaling Pathways and Cellular Stress
The mechanism of action of these antibiotics, primarily the inhibition of protein synthesis, induces a cellular stress response. While the primary resistance mechanism is the enzymatic inactivation of the antibiotic, the cellular context of stress and response can influence the long-term stability of the resistant phenotype.
This compound, by causing ribosomal pausing and mistranslation, can trigger the Ribotoxic Stress Response (RSR) . This pathway involves the activation of MAP kinases (p38 and JNK), which can lead to a variety of cellular outcomes, including apoptosis or the activation of survival pathways. Cells that can better manage this stress may be more likely to survive selection and maintain stable transgene expression.
The resistance mechanism itself is a direct enzymatic reaction and does not involve a complex signaling cascade. The hygromycin phosphotransferase (HPT) enzyme directly detoxifies the antibiotic.
Visualizing the this compound Resistance Mechanism
Caption: this compound action and enzymatic inactivation.
Conclusion and Recommendations
The stability of antibiotic resistance is a critical factor in the generation of reliable stable cell lines. While direct comparative data on the long-term stability of this compound resistance versus other markers is not extensively published, the stringency of the selection agent is a key determinant.
-
For applications requiring the highest stringency and potentially greater long-term stability, Puromycin and this compound are recommended. The potent nature of these antibiotics is more likely to eliminate cells with unstable or low-level expression of the resistance marker.
-
G418 remains a viable option, particularly for cell lines that are sensitive to Puromycin or this compound, but researchers should be mindful of the potential for a less stable phenotype over extended culture.
-
It is highly recommended that researchers perform a stability study, as outlined in this guide, for their specific cell line and expression system. This will provide empirical data to make the most informed decision for their long-term experiments.
By carefully selecting the appropriate antibiotic and validating the stability of the resulting cell lines, researchers can enhance the reproducibility and reliability of their findings in drug development and other scientific endeavors.
Evaluating the Stability of Hygromycin B Resistance Over Passages: A Comparative Guide
For researchers engaged in the development of stable cell lines, the longevity of selectable marker expression is a critical concern. The gradual loss of antibiotic resistance in the absence of selective pressure can lead to a heterogeneous cell population and diminished expression of the gene of interest. This guide provides a comparative analysis of the stability of Hygromycin B resistance over extended cell culture passages, benchmarked against other commonly used selection agents, Puromycin and G418. This document offers experimental protocols to empower researchers to make informed decisions for their specific cell line engineering projects.
Comparison of Common Selection Antibiotics
The choice of a selection antibiotic is a crucial step in establishing stable cell lines. The ideal antibiotic should be potent, act rapidly, and result in a stable population of resistant cells with minimal off-target effects. Below is a summary of the key characteristics of this compound, Puromycin, and G418.
| Feature | This compound | Puromycin | G418 (Geneticin®) |
| Mechanism of Action | Inhibits protein synthesis by binding to the 80S ribosomal subunit, disrupting translocation. | Causes premature chain termination by acting as an analog of the 3' end of aminoacyl-tRNA. | Inhibits protein synthesis by binding to the 80S ribosomal subunit. |
| Resistance Gene | Hygromycin phosphotransferase (hph, hyg) | Puromycin N-acetyl-transferase (pac) | Neomycin phosphotransferase II (neo, nptII) |
| Mechanism of Resistance | Phosphorylation and inactivation of the antibiotic. | Acetylation and inactivation of the antibiotic. | Phosphorylation and inactivation of the antibiotic. |
| Typical Working Concentration (Mammalian Cells) | 100 - 1000 µg/mL | 1 - 10 µg/mL | 200 - 2000 µg/mL |
| Selection Time | Slower, typically 7-14 days to kill sensitive cells. | Faster, often kills sensitive cells within 2-4 days. | Moderate, typically 5-10 days to kill sensitive cells. |
| Reported Stringency | High | Very High | Moderate to High |
Stability of Resistance Over Passages: A Comparative Overview
While the intrinsic stability of an integrated transgene can vary depending on the integration site and the cell line, the stringency of the selection marker plays a significant role in the long-term maintenance of a resistant population.
This compound is generally considered a stringent selection agent. Due to its high efficacy at relatively low concentrations, cells typically require a high level of expression of the hygromycin phosphotransferase gene to survive. This high threshold for resistance may contribute to a more stable resistant population over time, as even a partial silencing of the resistance gene could lead to cell death in the presence of the antibiotic. Anecdotal evidence suggests that hygromycin-selected clones tend to maintain their phenotype robustly.
Puromycin is known for its rapid and potent action, making it a very stringent selection marker. The low concentrations required for selection mean that non-resistant cells are eliminated quickly and efficiently. This stringency is thought to favor the survival of clones with stable and high expression of the resistance gene, potentially leading to excellent long-term stability.
G418 is a widely used selection agent, but it is often considered less stringent than puromycin and this compound. The higher concentrations required for selection can sometimes lead to the survival of "leaky" or transiently resistant clones. Over time, and in the absence of continuous selection pressure, cell populations selected with G418 may be more prone to losing their resistant phenotype due to gene silencing or other instability mechanisms.
Experimental Protocol: Evaluating the Stability of Antibiotic Resistance
To quantitatively assess the stability of antibiotic resistance in your specific cell line, the following experimental workflow can be employed. This protocol is designed to compare the stability of this compound, Puromycin, and G418 resistance over 50 passages in the absence of selective pressure.
I. Initial Cell Line Generation and Characterization
-
Transfection: Transfect the parental cell line with expression vectors containing the gene of interest and the respective antibiotic resistance genes (this compound, Puromycin, and G418).
-
Selection: Select stable pools of resistant cells using the predetermined optimal concentration of each antibiotic. This concentration should be determined by a kill curve experiment on the parental cell line.
-
Initial IC50 Determination: Once stable pools are established, determine the initial half-maximal inhibitory concentration (IC50) for each antibiotic. This will serve as the baseline for resistance levels.
II. Long-Term Culture Without Selection Pressure
-
Passaging: Culture the three stable cell pools (this compound-resistant, Puromycin-resistant, and G418-resistant) in antibiotic-free medium.
-
Consistent Passaging Schedule: Passage the cells consistently (e.g., every 3-4 days) for a total of 50 passages.
-
Cryopreservation: At regular intervals (e.g., every 10 passages: P10, P20, P30, P40, P50), cryopreserve aliquots of each cell population for later analysis.
III. Analysis of Resistance Stability
-
Thaw and Recover: Thaw the cryopreserved cells from each time point (P0, P10, P20, P30, P40, P50) and allow them to recover for a few passages in antibiotic-free medium.
-
IC50 Determination at Each Time Point: For each cell population at each time point, perform a dose-response assay to determine the IC50 of the corresponding antibiotic.
-
Flow Cytometry Analysis (Optional): If the expression vector also contains a fluorescent reporter gene (e.g., GFP), use flow cytometry to quantify the percentage of fluorescent cells at each time point. This can serve as a surrogate marker for the expression of the linked resistance gene.
-
Data Analysis: Plot the IC50 values (and/or percentage of fluorescent cells) against the passage number for each antibiotic. A steeper decline in the curve indicates a faster loss of resistance.
Visualizing the Experimental Workflow
Caption: Workflow for assessing antibiotic resistance stability.
Signaling Pathways and Cellular Stress
The mechanism of action of these antibiotics, primarily the inhibition of protein synthesis, induces a cellular stress response. While the primary resistance mechanism is the enzymatic inactivation of the antibiotic, the cellular context of stress and response can influence the long-term stability of the resistant phenotype.
This compound, by causing ribosomal pausing and mistranslation, can trigger the Ribotoxic Stress Response (RSR) . This pathway involves the activation of MAP kinases (p38 and JNK), which can lead to a variety of cellular outcomes, including apoptosis or the activation of survival pathways. Cells that can better manage this stress may be more likely to survive selection and maintain stable transgene expression.
The resistance mechanism itself is a direct enzymatic reaction and does not involve a complex signaling cascade. The hygromycin phosphotransferase (HPT) enzyme directly detoxifies the antibiotic.
Visualizing the this compound Resistance Mechanism
Caption: this compound action and enzymatic inactivation.
Conclusion and Recommendations
The stability of antibiotic resistance is a critical factor in the generation of reliable stable cell lines. While direct comparative data on the long-term stability of this compound resistance versus other markers is not extensively published, the stringency of the selection agent is a key determinant.
-
For applications requiring the highest stringency and potentially greater long-term stability, Puromycin and this compound are recommended. The potent nature of these antibiotics is more likely to eliminate cells with unstable or low-level expression of the resistance marker.
-
G418 remains a viable option, particularly for cell lines that are sensitive to Puromycin or this compound, but researchers should be mindful of the potential for a less stable phenotype over extended culture.
-
It is highly recommended that researchers perform a stability study, as outlined in this guide, for their specific cell line and expression system. This will provide empirical data to make the most informed decision for their long-term experiments.
By carefully selecting the appropriate antibiotic and validating the stability of the resulting cell lines, researchers can enhance the reproducibility and reliability of their findings in drug development and other scientific endeavors.
A Head-to-Head Comparison of Selection Markers for CRISPR-Cas9 Gene Editing
For researchers, scientists, and drug development professionals navigating the complexities of CRISPR-Cas9 gene editing, the choice of a selection marker is a critical step that can significantly impact the efficiency and success of their experiments. This guide provides an objective, data-driven comparison of the most commonly used selection markers—antibiotic resistance genes, fluorescent reporters, and enzyme-based systems—to empower informed decision-making in your research.
The selection of an appropriate marker is paramount for isolating and enriching cells that have been successfully edited, a crucial step given that the efficiency of CRISPR-Cas9 editing can vary. This guide delves into the mechanisms, quantitative performance, and experimental protocols for each major class of selection markers, offering a comprehensive resource for optimizing your CRISPR workflows.
At a Glance: Side-by-Side Comparison of CRISPR Selection Markers
To facilitate a quick and easy comparison, the following table summarizes the key characteristics of the three main types of selection markers used in CRISPR-Cas9 experiments.
| Feature | Antibiotic Resistance Markers | Fluorescent Reporters | Enzyme-Based Markers |
| Principle of Selection | Survival of cells in the presence of a cytotoxic antibiotic. | Physical separation of fluorescently labeled cells from a mixed population. | Positive or negative selection based on enzymatic conversion of a substrate. |
| Selection Method | Drug treatment. | Fluorescence-Activated Cell Sorting (FACS). | Drug treatment or substrate-based selection. |
| Efficiency of Enrichment | High; can achieve near-pure populations of edited cells. | High; can enrich populations by 3-5 fold or more.[1] | High; enables both positive and negative selection strategies.[2][3] |
| Throughput | High; suitable for large-scale screens. | Lower than antibiotic selection; dependent on FACS availability and speed. | High for positive selection; can be adapted for high-throughput screening. |
| Potential for Off-Target Effects | Low risk of direct off-target cleavage, but random integration of the resistance cassette can occur.[4][5][6][7][8] | Minimal; selection is based on a physical property (fluorescence). | Low risk of direct off-target cleavage, but potential for off-target effects of the selection agent. |
| Cell Viability | Can be affected by antibiotic toxicity, even in resistant cells. | Generally high, as it is a non-toxic method of selection. | Dependent on the specific enzyme and substrate used. |
| "Scarless" Editing | Requires an additional step to remove the resistance cassette for scarless edits. | Amenable to scarless editing as no foreign gene needs to be retained. | Can be designed for scarless editing, particularly with negative selection strategies. |
| Cost | Generally lower cost for antibiotics. | Higher initial cost for FACS equipment and maintenance. | Varies depending on the specific enzyme and substrate. |
In-Depth Analysis of Selection Markers
Antibiotic Resistance Markers: The Workhorse of Selection
Antibiotic resistance genes are the most widely used selection markers in CRISPR-Cas9 experiments due to their simplicity, high efficiency, and cost-effectiveness. The principle is straightforward: cells that successfully integrate the donor template containing the antibiotic resistance gene will survive in the presence of the corresponding antibiotic, while unedited cells will be eliminated.
Commonly Used Antibiotic Resistance Markers and Their Working Concentrations:
| Antibiotic | Resistance Gene | Typical Working Concentration (Mammalian Cells) |
| Puromycin (B1679871) | Puromycin N-acetyl-transferase (pac) | 0.5-10 µg/mL |
| Neomycin (G418) | Neomycin phosphotransferase II (nptII or neo) | 100-800 µg/mL[9] |
| Hygromycin B | This compound phosphotransferase (hph) | 100-500 µg/mL[10] |
| Blasticidin S | Blasticidin S deaminase (bsd) | 2-20 µg/mL |
Experimental Workflow for Antibiotic Selection:
Figure 1. Workflow for CRISPR editing with antibiotic selection.
Detailed Experimental Protocol: Puromycin Selection of CRISPR-Edited Mammalian Cells
-
Determine Optimal Puromycin Concentration (Kill Curve):
-
Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth.
-
The following day, replace the medium with fresh medium containing a range of puromycin concentrations (e.g., 0.5, 1, 2, 4, 6, 8, 10 µg/mL). Include a no-antibiotic control.
-
Incubate the cells and monitor cell viability daily for 3-7 days.
-
The optimal concentration is the lowest concentration that results in complete cell death of the parental cells within 3-5 days.
-
-
Co-transfection of CRISPR Plasmids:
-
Seed the target cells in a 6-well plate the day before transfection to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the Cas9/sgRNA expression plasmid and the donor plasmid containing the puromycin resistance cassette using a suitable transfection reagent.
-
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days.
-
Monitor the cells for the death of non-resistant cells and the emergence of resistant colonies. Selection is typically complete within 7-14 days.
-
-
Isolation and Expansion of Edited Clones:
-
Once distinct colonies are visible, wash the plate with PBS and use cloning cylinders or a sterile pipette tip to isolate individual colonies.
-
Transfer each colony to a separate well of a 24-well plate and expand the clonal populations.
-
-
Validation of Gene Edit:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the target region and confirm the desired genetic modification by Sanger sequencing or next-generation sequencing (NGS).
-
Further validate the edit at the protein level using Western blotting or functional assays.
-
Fluorescent Reporters: Precision Sorting of Edited Cells
Fluorescent reporters, such as Green Fluorescent Protein (GFP) and its variants, offer a powerful alternative for selecting edited cells. In this method, the donor template includes the sequence for a fluorescent protein. Successfully edited cells will express the fluorescent protein and can be isolated from the mixed cell population using Fluorescence-Activated Cell Sorting (FACS).
Comparison of Common Fluorescent Proteins:
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Brightness (Relative) | Photostability |
| EGFP | 488 | 507 | +++ | Good |
| mCherry | 587 | 610 | ++ | Excellent[11] |
| mNeonGreen | 506 | 517 | +++++ | Good[12] |
| TagRFP-T | 555 | 584 | +++ | Good[12] |
| mRuby2 | 559 | 600 | ++++ | Moderate[12] |
Experimental Workflow for Fluorescent Reporter-Based Selection:
Figure 2. Workflow for CRISPR editing with fluorescent reporter selection.
Detailed Experimental Protocol: FACS-Based Selection of GFP-Positive CRISPR-Edited Cells
-
Co-transfection of CRISPR Plasmids:
-
Follow the same procedure as for antibiotic selection, co-transfecting the Cas9/sgRNA expression plasmid and the donor plasmid containing the GFP cassette.
-
-
Cell Preparation for FACS:
-
48-72 hours post-transfection, harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS and resuspend them in FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA) at a concentration of 1-10 x 10^6 cells/mL.
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
Use a flow cytometer with the appropriate laser and filter set for GFP detection (e.g., 488 nm excitation and 510/20 nm emission filter).
-
Use a non-transfected cell sample to set the negative gate for GFP fluorescence.
-
Sort the GFP-positive cells into a collection tube containing cell culture medium. For clonal isolation, sort single cells into individual wells of a 96-well plate.
-
-
Expansion of Sorted Cells:
-
Culture the sorted cells (either as a pool or as single-cell clones) to expand the population of edited cells.
-
-
Validation of Gene Edit:
-
Perform genomic DNA extraction, PCR, and sequencing to confirm the desired genetic modification, as described for antibiotic selection.
-
Enzyme-Based Markers: Leveraging Positive and Negative Selection
Enzyme-based selection markers provide a versatile approach that can be used for both positive and negative selection. This dual capability is particularly useful for more complex genome editing strategies, such as scarless gene editing or the selection of rare editing events.
Common Enzyme-Based Selection Systems:
| Enzyme | Substrate | Selection Type | Mechanism |
| Hygromycin Phosphotransferase (HPT) | This compound | Positive | Inactivates the antibiotic this compound. |
| Herpes Simplex Virus Thymidine (B127349) Kinase (HSV-TK) | Ganciclovir (B1264) | Negative | Converts the non-toxic prodrug ganciclovir into a toxic compound, leading to cell death.[13][14][15] |
| Cytosine Deaminase/Uracil Phosphoribosyltransferase (CD/UPRT) | 5-Fluorocytosine (5-FC) | Negative | Converts the non-toxic prodrug 5-FC into the toxic compound 5-fluorouracil.[2][3] |
Signaling Pathway for Negative Selection with HSV-TK:
Figure 3. Mechanism of HSV-TK/Ganciclovir negative selection.
Detailed Experimental Protocol: Negative Selection using HSV-TK
This protocol is often used in a two-step editing process to remove the selection marker after the initial positive selection, resulting in a "scarless" edit.
-
Initial Positive Selection:
-
Perform CRISPR-Cas9 editing using a donor plasmid that contains both a positive selection marker (e.g., an antibiotic resistance gene) and the HSV-TK gene, flanked by recognition sites for a site-specific recombinase (e.g., loxP sites for Cre recombinase).
-
Select for successfully edited cells using the positive selection marker (e.g., puromycin).
-
-
Excision of the Selection Cassette:
-
Transfect the positively selected cells with a plasmid expressing the corresponding recombinase (e.g., Cre recombinase). This will excise the DNA sequence between the recognition sites, including the positive and negative selection markers.
-
-
Negative Selection with Ganciclovir:
-
Treat the cells with ganciclovir. Cells that have not successfully excised the HSV-TK gene will convert ganciclovir into its toxic form and undergo apoptosis.
-
Cells that have successfully excised the selection cassette will survive, resulting in a population of cells with the desired "scarless" gene edit.
-
-
Validation:
-
Confirm the excision of the selection cassette and the final desired gene edit by PCR and sequencing.
-
Concluding Remarks
The choice of a selection marker for CRISPR-Cas9 experiments is a multifaceted decision that depends on the specific experimental goals, available resources, and the cell type being used. Antibiotic resistance markers offer a simple and robust method for enriching edited cells, particularly for high-throughput applications. Fluorescent reporters, coupled with FACS, provide a precise and non-toxic method for isolating edited cells and are well-suited for applications where cell viability is critical. Enzyme-based markers, with their capacity for both positive and negative selection, offer a sophisticated tool for advanced genome editing strategies, including the generation of scarless modifications.
By carefully considering the advantages and disadvantages of each selection system, as outlined in this guide, researchers can optimize their CRISPR-Cas9 workflows to achieve higher efficiency and more reliable results in their pursuit of groundbreaking discoveries.
References
- 1. Improved CRISPR/Cas9 gene editing by fluorescence activated cell sorting of green fluorescence protein tagged protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR genome editing using a combined positive and negative selection system | PLOS One [journals.plos.org]
- 3. CRISPR genome editing using a combined positive and negative selection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 12. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CAR T cell - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Selection Markers for CRISPR-Cas9 Gene Editing
For researchers, scientists, and drug development professionals navigating the complexities of CRISPR-Cas9 gene editing, the choice of a selection marker is a critical step that can significantly impact the efficiency and success of their experiments. This guide provides an objective, data-driven comparison of the most commonly used selection markers—antibiotic resistance genes, fluorescent reporters, and enzyme-based systems—to empower informed decision-making in your research.
The selection of an appropriate marker is paramount for isolating and enriching cells that have been successfully edited, a crucial step given that the efficiency of CRISPR-Cas9 editing can vary. This guide delves into the mechanisms, quantitative performance, and experimental protocols for each major class of selection markers, offering a comprehensive resource for optimizing your CRISPR workflows.
At a Glance: Side-by-Side Comparison of CRISPR Selection Markers
To facilitate a quick and easy comparison, the following table summarizes the key characteristics of the three main types of selection markers used in CRISPR-Cas9 experiments.
| Feature | Antibiotic Resistance Markers | Fluorescent Reporters | Enzyme-Based Markers |
| Principle of Selection | Survival of cells in the presence of a cytotoxic antibiotic. | Physical separation of fluorescently labeled cells from a mixed population. | Positive or negative selection based on enzymatic conversion of a substrate. |
| Selection Method | Drug treatment. | Fluorescence-Activated Cell Sorting (FACS). | Drug treatment or substrate-based selection. |
| Efficiency of Enrichment | High; can achieve near-pure populations of edited cells. | High; can enrich populations by 3-5 fold or more.[1] | High; enables both positive and negative selection strategies.[2][3] |
| Throughput | High; suitable for large-scale screens. | Lower than antibiotic selection; dependent on FACS availability and speed. | High for positive selection; can be adapted for high-throughput screening. |
| Potential for Off-Target Effects | Low risk of direct off-target cleavage, but random integration of the resistance cassette can occur.[4][5][6][7][8] | Minimal; selection is based on a physical property (fluorescence). | Low risk of direct off-target cleavage, but potential for off-target effects of the selection agent. |
| Cell Viability | Can be affected by antibiotic toxicity, even in resistant cells. | Generally high, as it is a non-toxic method of selection. | Dependent on the specific enzyme and substrate used. |
| "Scarless" Editing | Requires an additional step to remove the resistance cassette for scarless edits. | Amenable to scarless editing as no foreign gene needs to be retained. | Can be designed for scarless editing, particularly with negative selection strategies. |
| Cost | Generally lower cost for antibiotics. | Higher initial cost for FACS equipment and maintenance. | Varies depending on the specific enzyme and substrate. |
In-Depth Analysis of Selection Markers
Antibiotic Resistance Markers: The Workhorse of Selection
Antibiotic resistance genes are the most widely used selection markers in CRISPR-Cas9 experiments due to their simplicity, high efficiency, and cost-effectiveness. The principle is straightforward: cells that successfully integrate the donor template containing the antibiotic resistance gene will survive in the presence of the corresponding antibiotic, while unedited cells will be eliminated.
Commonly Used Antibiotic Resistance Markers and Their Working Concentrations:
| Antibiotic | Resistance Gene | Typical Working Concentration (Mammalian Cells) |
| Puromycin | Puromycin N-acetyl-transferase (pac) | 0.5-10 µg/mL |
| Neomycin (G418) | Neomycin phosphotransferase II (nptII or neo) | 100-800 µg/mL[9] |
| Hygromycin B | This compound phosphotransferase (hph) | 100-500 µg/mL[10] |
| Blasticidin S | Blasticidin S deaminase (bsd) | 2-20 µg/mL |
Experimental Workflow for Antibiotic Selection:
Figure 1. Workflow for CRISPR editing with antibiotic selection.
Detailed Experimental Protocol: Puromycin Selection of CRISPR-Edited Mammalian Cells
-
Determine Optimal Puromycin Concentration (Kill Curve):
-
Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth.
-
The following day, replace the medium with fresh medium containing a range of puromycin concentrations (e.g., 0.5, 1, 2, 4, 6, 8, 10 µg/mL). Include a no-antibiotic control.
-
Incubate the cells and monitor cell viability daily for 3-7 days.
-
The optimal concentration is the lowest concentration that results in complete cell death of the parental cells within 3-5 days.
-
-
Co-transfection of CRISPR Plasmids:
-
Seed the target cells in a 6-well plate the day before transfection to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the Cas9/sgRNA expression plasmid and the donor plasmid containing the puromycin resistance cassette using a suitable transfection reagent.
-
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days.
-
Monitor the cells for the death of non-resistant cells and the emergence of resistant colonies. Selection is typically complete within 7-14 days.
-
-
Isolation and Expansion of Edited Clones:
-
Once distinct colonies are visible, wash the plate with PBS and use cloning cylinders or a sterile pipette tip to isolate individual colonies.
-
Transfer each colony to a separate well of a 24-well plate and expand the clonal populations.
-
-
Validation of Gene Edit:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the target region and confirm the desired genetic modification by Sanger sequencing or next-generation sequencing (NGS).
-
Further validate the edit at the protein level using Western blotting or functional assays.
-
Fluorescent Reporters: Precision Sorting of Edited Cells
Fluorescent reporters, such as Green Fluorescent Protein (GFP) and its variants, offer a powerful alternative for selecting edited cells. In this method, the donor template includes the sequence for a fluorescent protein. Successfully edited cells will express the fluorescent protein and can be isolated from the mixed cell population using Fluorescence-Activated Cell Sorting (FACS).
Comparison of Common Fluorescent Proteins:
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Brightness (Relative) | Photostability |
| EGFP | 488 | 507 | +++ | Good |
| mCherry | 587 | 610 | ++ | Excellent[11] |
| mNeonGreen | 506 | 517 | +++++ | Good[12] |
| TagRFP-T | 555 | 584 | +++ | Good[12] |
| mRuby2 | 559 | 600 | ++++ | Moderate[12] |
Experimental Workflow for Fluorescent Reporter-Based Selection:
Figure 2. Workflow for CRISPR editing with fluorescent reporter selection.
Detailed Experimental Protocol: FACS-Based Selection of GFP-Positive CRISPR-Edited Cells
-
Co-transfection of CRISPR Plasmids:
-
Follow the same procedure as for antibiotic selection, co-transfecting the Cas9/sgRNA expression plasmid and the donor plasmid containing the GFP cassette.
-
-
Cell Preparation for FACS:
-
48-72 hours post-transfection, harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS and resuspend them in FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA) at a concentration of 1-10 x 10^6 cells/mL.
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
Use a flow cytometer with the appropriate laser and filter set for GFP detection (e.g., 488 nm excitation and 510/20 nm emission filter).
-
Use a non-transfected cell sample to set the negative gate for GFP fluorescence.
-
Sort the GFP-positive cells into a collection tube containing cell culture medium. For clonal isolation, sort single cells into individual wells of a 96-well plate.
-
-
Expansion of Sorted Cells:
-
Culture the sorted cells (either as a pool or as single-cell clones) to expand the population of edited cells.
-
-
Validation of Gene Edit:
-
Perform genomic DNA extraction, PCR, and sequencing to confirm the desired genetic modification, as described for antibiotic selection.
-
Enzyme-Based Markers: Leveraging Positive and Negative Selection
Enzyme-based selection markers provide a versatile approach that can be used for both positive and negative selection. This dual capability is particularly useful for more complex genome editing strategies, such as scarless gene editing or the selection of rare editing events.
Common Enzyme-Based Selection Systems:
| Enzyme | Substrate | Selection Type | Mechanism |
| Hygromycin Phosphotransferase (HPT) | This compound | Positive | Inactivates the antibiotic this compound. |
| Herpes Simplex Virus Thymidine Kinase (HSV-TK) | Ganciclovir | Negative | Converts the non-toxic prodrug ganciclovir into a toxic compound, leading to cell death.[13][14][15] |
| Cytosine Deaminase/Uracil Phosphoribosyltransferase (CD/UPRT) | 5-Fluorocytosine (5-FC) | Negative | Converts the non-toxic prodrug 5-FC into the toxic compound 5-fluorouracil.[2][3] |
Signaling Pathway for Negative Selection with HSV-TK:
Figure 3. Mechanism of HSV-TK/Ganciclovir negative selection.
Detailed Experimental Protocol: Negative Selection using HSV-TK
This protocol is often used in a two-step editing process to remove the selection marker after the initial positive selection, resulting in a "scarless" edit.
-
Initial Positive Selection:
-
Perform CRISPR-Cas9 editing using a donor plasmid that contains both a positive selection marker (e.g., an antibiotic resistance gene) and the HSV-TK gene, flanked by recognition sites for a site-specific recombinase (e.g., loxP sites for Cre recombinase).
-
Select for successfully edited cells using the positive selection marker (e.g., puromycin).
-
-
Excision of the Selection Cassette:
-
Transfect the positively selected cells with a plasmid expressing the corresponding recombinase (e.g., Cre recombinase). This will excise the DNA sequence between the recognition sites, including the positive and negative selection markers.
-
-
Negative Selection with Ganciclovir:
-
Treat the cells with ganciclovir. Cells that have not successfully excised the HSV-TK gene will convert ganciclovir into its toxic form and undergo apoptosis.
-
Cells that have successfully excised the selection cassette will survive, resulting in a population of cells with the desired "scarless" gene edit.
-
-
Validation:
-
Confirm the excision of the selection cassette and the final desired gene edit by PCR and sequencing.
-
Concluding Remarks
The choice of a selection marker for CRISPR-Cas9 experiments is a multifaceted decision that depends on the specific experimental goals, available resources, and the cell type being used. Antibiotic resistance markers offer a simple and robust method for enriching edited cells, particularly for high-throughput applications. Fluorescent reporters, coupled with FACS, provide a precise and non-toxic method for isolating edited cells and are well-suited for applications where cell viability is critical. Enzyme-based markers, with their capacity for both positive and negative selection, offer a sophisticated tool for advanced genome editing strategies, including the generation of scarless modifications.
By carefully considering the advantages and disadvantages of each selection system, as outlined in this guide, researchers can optimize their CRISPR-Cas9 workflows to achieve higher efficiency and more reliable results in their pursuit of groundbreaking discoveries.
References
- 1. Improved CRISPR/Cas9 gene editing by fluorescence activated cell sorting of green fluorescence protein tagged protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR genome editing using a combined positive and negative selection system | PLOS One [journals.plos.org]
- 3. CRISPR genome editing using a combined positive and negative selection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 12. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CAR T cell - Wikipedia [en.wikipedia.org]
Blasticidin vs. Hygromycin B: A Researcher's Guide to Selecting the Right Antibiotic
For researchers in cell biology and drug development, the selection of a stable cell line is a critical step to ensure reliable and reproducible experimental outcomes. This often involves the use of selectable markers, such as antibiotic resistance genes, to eliminate non-transfected cells. Blasticidin and Hygromycin B are two commonly used antibiotics for this purpose. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in choosing the optimal selection agent for your specific needs.
At a Glance: Key Differences
| Feature | Blasticidin | This compound |
| Mechanism of Action | Inhibits peptidyl-tRNA hydrolysis and peptide bond formation.[1] | Inhibits translocation of tRNA and mRNA on the ribosome.[2] |
| Resistance Gene | bsr (blasticidin S deaminase), BSD[3] | hph (this compound phosphotransferase)[4] |
| Typical Working Concentration (Mammalian Cells) | 2-10 µg/mL[5][6] | 50-500 µg/mL[7][8] |
| Selection Time | Typically 7-14 days[5][9] | Typically 10-14 days[10] |
| Stability in Media (4°C) | Up to 2 weeks[9] | Stable for extended periods |
| Cost | Generally higher per unit mass | Generally lower per unit mass |
Mechanism of Action: A Tale of Two Ribosomal Inhibitors
Both Blasticidin and this compound exert their cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. However, they do so through distinct mechanisms.
Blasticidin acts on the large ribosomal subunit, where it inhibits the termination step of translation and, to a lesser extent, peptide bond formation.[11] It effectively freezes the ribosome at the stop codon, preventing the release of the newly synthesized polypeptide chain.
This compound , on the other hand, is an aminoglycoside antibiotic that binds to the small ribosomal subunit.[2] Its primary mode of action is the inhibition of translocation, the process by which the ribosome moves along the mRNA template.[2] This disruption leads to premature termination of translation and the production of truncated, non-functional proteins.
Figure 1: Mechanisms of action for Blasticidin and this compound.
Performance in Cell Line Selection
The choice between Blasticidin and this compound often comes down to the specific requirements of the experiment, including the cell type, the desired speed of selection, and the potential for off-target effects.
Working Concentrations and Selection Time
A critical step in establishing a stable cell line is determining the optimal antibiotic concentration through a kill curve experiment. This ensures efficient elimination of non-transfected cells while minimizing toxicity to the resistant population.
| Antibiotic | Cell Type | Recommended Concentration Range | Typical Selection Time |
| Blasticidin | Mammalian | 2-10 µg/mL[5][6] | 7-14 days[5][9] |
| E. coli | 50-100 µg/mL[6] | 1-2 days | |
| Yeast | 25-300 µg/mL[6] | 3-5 days | |
| This compound | Mammalian | 50-500 µg/mL[7][8] | 10-14 days[10] |
| E. coli | 50-100 µg/mL[8] | 1-2 days | |
| Plant Cells | 20-200 µg/mL | 2-4 weeks |
Blasticidin generally requires a lower working concentration and can result in a shorter selection period compared to this compound.[5][9] This can be advantageous when time is a critical factor.
Stability and Storage
Both antibiotics are stable for extended periods when stored correctly. Blasticidin stock solutions are stable for up to 2 weeks at 4°C and up to 8 weeks at -20°C.[9] this compound solutions are also stable for years at 4°C.[10]
Experimental Protocols
Kill Curve Determination
Objective: To determine the minimum antibiotic concentration required to kill 100% of non-transfected cells.
Protocol:
-
Cell Plating: Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. For Blasticidin, a typical range is 0-15 µg/mL.[12] For this compound, a range of 0-1000 µg/mL is often used.[10] Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and replace the selective medium every 2-3 days. Observe the cells daily for signs of cytotoxicity.
-
Endpoint Determination: The optimal concentration is the lowest concentration that results in complete cell death within 7-14 days.[10][12]
Figure 2: Workflow for determining the optimal antibiotic concentration.
Stable Cell Line Selection
Objective: To generate a pure population of cells that have stably integrated the gene of interest and the antibiotic resistance marker.
Protocol:
-
Transfection: Transfect the target cells with the expression vector containing the gene of interest and the appropriate antibiotic resistance gene (bsr for Blasticidin or hph for this compound).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Selection: Replace the medium with fresh medium containing the predetermined optimal concentration of either Blasticidin or this compound.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-3 days, until isolated colonies of resistant cells appear.
-
Expansion: Pick individual colonies and expand them in selective medium to generate clonal stable cell lines.
Potential Off-Target Effects and Considerations
While effective for selection, it is important to be aware of potential off-target effects of these antibiotics. One study has shown that this compound can alter the expression of glucose-regulated genes in Caco-2 cells, leading to increased glucose consumption and changes in the expression of hexose (B10828440) transporters.[13] Another study indicated that overexpression of the Blasticidin resistance gene (bsr) could be toxic to certain keratinocyte cell lines.[14] These findings highlight the importance of thorough characterization of stable cell lines to ensure that the observed phenotypes are due to the expression of the gene of interest and not a consequence of the selection process itself.
Dual Selection Strategies
In some experimental designs, it is necessary to introduce and select for two different transgenes simultaneously. Both Blasticidin and this compound can be used in dual selection protocols with other antibiotics such as G418 or Puromycin.[15][16] When performing dual selection, it is crucial to perform a kill curve for the combination of antibiotics, as the effective concentration of each may be lower than when used individually.
Cost Comparison
The cost of selection antibiotics can be a significant factor in experimental planning. The following table provides an approximate cost comparison based on currently available pricing from major suppliers. Prices can vary depending on the supplier, purity, and formulation (powder vs. solution).
| Antibiotic | Formulation | Quantity | Approximate Cost (USD) |
| Blasticidin S HCl | Powder | 25 mg | $170 - $180[17][18] |
| Solution (10 mg/mL) | 10 x 1 mL | ~$520[19] | |
| This compound | Powder | 100 mg | $90 - $130[20] |
| Solution (50 mg/mL) | 10 mL | ~$110[21] |
While the initial cost per milligram of Blasticidin is higher, its lower working concentration may offset some of the cost difference in the long run, depending on the scale of the experiments.
Conclusion: Making the Right Choice
The decision between Blasticidin and this compound depends on several factors specific to your experimental setup.
Choose Blasticidin if:
-
Rapid selection is a priority.
-
You are working with a cell line that is sensitive to lower antibiotic concentrations.
-
Your experimental budget can accommodate a potentially higher initial cost.
Choose this compound if:
-
You are working with a cell line that has been previously validated with this antibiotic.
-
Cost-effectiveness is a major consideration.
-
A slightly longer selection timeline is acceptable.
Ultimately, the best practice is to perform a thorough literature search for your specific cell line and, if necessary, conduct a pilot experiment to determine the most effective and efficient selection agent for your research. By carefully considering the factors outlined in this guide, researchers can confidently select the appropriate antibiotic to generate high-quality stable cell lines for their downstream applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Blasticidin S - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. Blasticidin S HCl | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. agscientific.com [agscientific.com]
- 7. takara.co.kr [takara.co.kr]
- 8. invivogen.com [invivogen.com]
- 9. abo.com.pl [abo.com.pl]
- 10. researchgate.net [researchgate.net]
- 11. rpicorp.com [rpicorp.com]
- 12. toku-e.com [toku-e.com]
- 13. Selecting agent this compound alters expression of glucose-regulated genes in transfected Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Over expression of the selectable marker blasticidin S deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. agscientific.com [agscientific.com]
- 18. You are being redirected... [bio-world.com]
- 19. Gibco Blasticidin S HCl (10 mg/mL) 10 x 1 mL | Buy Online | Gibco™ | Fisher Scientific [fishersci.com]
- 20. This compound 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 21. canvaxbiotech.com [canvaxbiotech.com]
Blasticidin vs. Hygromycin B: A Researcher's Guide to Selecting the Right Antibiotic
For researchers in cell biology and drug development, the selection of a stable cell line is a critical step to ensure reliable and reproducible experimental outcomes. This often involves the use of selectable markers, such as antibiotic resistance genes, to eliminate non-transfected cells. Blasticidin and Hygromycin B are two commonly used antibiotics for this purpose. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in choosing the optimal selection agent for your specific needs.
At a Glance: Key Differences
| Feature | Blasticidin | This compound |
| Mechanism of Action | Inhibits peptidyl-tRNA hydrolysis and peptide bond formation.[1] | Inhibits translocation of tRNA and mRNA on the ribosome.[2] |
| Resistance Gene | bsr (blasticidin S deaminase), BSD[3] | hph (this compound phosphotransferase)[4] |
| Typical Working Concentration (Mammalian Cells) | 2-10 µg/mL[5][6] | 50-500 µg/mL[7][8] |
| Selection Time | Typically 7-14 days[5][9] | Typically 10-14 days[10] |
| Stability in Media (4°C) | Up to 2 weeks[9] | Stable for extended periods |
| Cost | Generally higher per unit mass | Generally lower per unit mass |
Mechanism of Action: A Tale of Two Ribosomal Inhibitors
Both Blasticidin and this compound exert their cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. However, they do so through distinct mechanisms.
Blasticidin acts on the large ribosomal subunit, where it inhibits the termination step of translation and, to a lesser extent, peptide bond formation.[11] It effectively freezes the ribosome at the stop codon, preventing the release of the newly synthesized polypeptide chain.
This compound , on the other hand, is an aminoglycoside antibiotic that binds to the small ribosomal subunit.[2] Its primary mode of action is the inhibition of translocation, the process by which the ribosome moves along the mRNA template.[2] This disruption leads to premature termination of translation and the production of truncated, non-functional proteins.
Figure 1: Mechanisms of action for Blasticidin and this compound.
Performance in Cell Line Selection
The choice between Blasticidin and this compound often comes down to the specific requirements of the experiment, including the cell type, the desired speed of selection, and the potential for off-target effects.
Working Concentrations and Selection Time
A critical step in establishing a stable cell line is determining the optimal antibiotic concentration through a kill curve experiment. This ensures efficient elimination of non-transfected cells while minimizing toxicity to the resistant population.
| Antibiotic | Cell Type | Recommended Concentration Range | Typical Selection Time |
| Blasticidin | Mammalian | 2-10 µg/mL[5][6] | 7-14 days[5][9] |
| E. coli | 50-100 µg/mL[6] | 1-2 days | |
| Yeast | 25-300 µg/mL[6] | 3-5 days | |
| This compound | Mammalian | 50-500 µg/mL[7][8] | 10-14 days[10] |
| E. coli | 50-100 µg/mL[8] | 1-2 days | |
| Plant Cells | 20-200 µg/mL | 2-4 weeks |
Blasticidin generally requires a lower working concentration and can result in a shorter selection period compared to this compound.[5][9] This can be advantageous when time is a critical factor.
Stability and Storage
Both antibiotics are stable for extended periods when stored correctly. Blasticidin stock solutions are stable for up to 2 weeks at 4°C and up to 8 weeks at -20°C.[9] this compound solutions are also stable for years at 4°C.[10]
Experimental Protocols
Kill Curve Determination
Objective: To determine the minimum antibiotic concentration required to kill 100% of non-transfected cells.
Protocol:
-
Cell Plating: Plate the parental (non-transfected) cell line in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. For Blasticidin, a typical range is 0-15 µg/mL.[12] For this compound, a range of 0-1000 µg/mL is often used.[10] Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and replace the selective medium every 2-3 days. Observe the cells daily for signs of cytotoxicity.
-
Endpoint Determination: The optimal concentration is the lowest concentration that results in complete cell death within 7-14 days.[10][12]
Figure 2: Workflow for determining the optimal antibiotic concentration.
Stable Cell Line Selection
Objective: To generate a pure population of cells that have stably integrated the gene of interest and the antibiotic resistance marker.
Protocol:
-
Transfection: Transfect the target cells with the expression vector containing the gene of interest and the appropriate antibiotic resistance gene (bsr for Blasticidin or hph for this compound).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Selection: Replace the medium with fresh medium containing the predetermined optimal concentration of either Blasticidin or this compound.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-3 days, until isolated colonies of resistant cells appear.
-
Expansion: Pick individual colonies and expand them in selective medium to generate clonal stable cell lines.
Potential Off-Target Effects and Considerations
While effective for selection, it is important to be aware of potential off-target effects of these antibiotics. One study has shown that this compound can alter the expression of glucose-regulated genes in Caco-2 cells, leading to increased glucose consumption and changes in the expression of hexose transporters.[13] Another study indicated that overexpression of the Blasticidin resistance gene (bsr) could be toxic to certain keratinocyte cell lines.[14] These findings highlight the importance of thorough characterization of stable cell lines to ensure that the observed phenotypes are due to the expression of the gene of interest and not a consequence of the selection process itself.
Dual Selection Strategies
In some experimental designs, it is necessary to introduce and select for two different transgenes simultaneously. Both Blasticidin and this compound can be used in dual selection protocols with other antibiotics such as G418 or Puromycin.[15][16] When performing dual selection, it is crucial to perform a kill curve for the combination of antibiotics, as the effective concentration of each may be lower than when used individually.
Cost Comparison
The cost of selection antibiotics can be a significant factor in experimental planning. The following table provides an approximate cost comparison based on currently available pricing from major suppliers. Prices can vary depending on the supplier, purity, and formulation (powder vs. solution).
| Antibiotic | Formulation | Quantity | Approximate Cost (USD) |
| Blasticidin S HCl | Powder | 25 mg | $170 - $180[17][18] |
| Solution (10 mg/mL) | 10 x 1 mL | ~$520[19] | |
| This compound | Powder | 100 mg | $90 - $130[20] |
| Solution (50 mg/mL) | 10 mL | ~$110[21] |
While the initial cost per milligram of Blasticidin is higher, its lower working concentration may offset some of the cost difference in the long run, depending on the scale of the experiments.
Conclusion: Making the Right Choice
The decision between Blasticidin and this compound depends on several factors specific to your experimental setup.
Choose Blasticidin if:
-
Rapid selection is a priority.
-
You are working with a cell line that is sensitive to lower antibiotic concentrations.
-
Your experimental budget can accommodate a potentially higher initial cost.
Choose this compound if:
-
You are working with a cell line that has been previously validated with this antibiotic.
-
Cost-effectiveness is a major consideration.
-
A slightly longer selection timeline is acceptable.
Ultimately, the best practice is to perform a thorough literature search for your specific cell line and, if necessary, conduct a pilot experiment to determine the most effective and efficient selection agent for your research. By carefully considering the factors outlined in this guide, researchers can confidently select the appropriate antibiotic to generate high-quality stable cell lines for their downstream applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Blasticidin S - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. Blasticidin S HCl | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. agscientific.com [agscientific.com]
- 7. takara.co.kr [takara.co.kr]
- 8. invivogen.com [invivogen.com]
- 9. abo.com.pl [abo.com.pl]
- 10. researchgate.net [researchgate.net]
- 11. rpicorp.com [rpicorp.com]
- 12. toku-e.com [toku-e.com]
- 13. Selecting agent this compound alters expression of glucose-regulated genes in transfected Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Over expression of the selectable marker blasticidin S deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. agscientific.com [agscientific.com]
- 18. You are being redirected... [bio-world.com]
- 19. Gibco Blasticidin S HCl (10 mg/mL) 10 x 1 mL | Buy Online | Gibco™ | Fisher Scientific [fishersci.com]
- 20. This compound 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 21. canvaxbiotech.com [canvaxbiotech.com]
A Researcher's Guide to Assessing Hygromycin B: A Comparative Framework for Purity and Activity
For researchers in cell biology, genetics, and drug development, Hygromycin B is an indispensable tool for the selection and maintenance of transfected cells. However, the efficacy of this aminoglycoside antibiotic can vary between suppliers, primarily due to differences in purity and biological activity. This guide provides a comprehensive framework for objectively assessing this compound from different sources, ensuring the selection of a high-quality reagent for reproducible experimental outcomes.
The purity of a this compound solution can be a preliminary indicator of its quality, with clearer solutions generally suggesting a higher grade.[1] While visual inspection is a useful first step, rigorous quantitative analysis is necessary for a definitive assessment. The biological activity, which is the ultimate measure of the antibiotic's effectiveness, must be determined empirically for each cell line and even with new batches from the same supplier.[2][3]
Comparative Analysis of this compound Characteristics
To facilitate a direct comparison between different suppliers, it is recommended to compile the manufacturer's specifications and the experimentally determined values into a structured table. The following table provides an example of how to organize this data.
Table 1: Comparative Data for this compound from Different Suppliers (Illustrative Example)
| Feature | Supplier A | Supplier B | Supplier C | Experimental Protocol |
| Purity (HPLC) | ≥ 90%[4] | >90%[5] | ≥ 90%[6] | High-Performance Liquid Chromatography (HPLC) |
| Appearance | White to Creamy powder[4] | Powder[5] | Colorless to light brown liquid[6] | Visual Inspection |
| Potency | ≥ 1000 U/mg[4] | Not specified | Not specified | Zonal Inhibition Assay[7] |
| Optimal Concentration (HeLa cells) | User Determined | User Determined | User Determined | Kill Curve Assay |
| Time to Kill (at optimal conc.) | User Determined | User Determined | User Determined | Kill Curve Assay |
Note: The data in this table is for illustrative purposes and should be replaced with data from specific supplier datasheets and experimental results.
Experimental Protocols
To ensure a fair and accurate comparison, it is crucial to employ standardized experimental protocols. The following sections detail the methodologies for assessing the key quality attributes of this compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds like this compound.[8]
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound from each supplier in a suitable solvent, such as deionized water.[9] Further dilute the stock solutions to a working concentration appropriate for the HPLC system.
-
Chromatographic Conditions:
-
Column: A column suitable for aminoglycoside analysis, such as a C18 column, should be used.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with an ion-pairing agent, is typically employed. The specific mobile phase composition should be optimized based on the column and system.
-
Detection: Detection can be performed using an Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., ~210 nm).[8]
-
-
Data Analysis: The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
Activity Assessment: The Kill Curve Assay
The biological activity of this compound is best determined by a kill curve assay, which establishes the minimum concentration required to kill untransfected cells within a specific timeframe, typically 7 to 14 days.[2][9]
Protocol:
-
Cell Plating: Seed the desired parental cell line (e.g., HeLa, HEK293) in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth without reaching confluence.[2][10] Allow the cells to adhere overnight.[9]
-
Antibiotic Addition: Prepare a series of dilutions of this compound from each supplier in complete culture medium. The concentration range should be broad enough to span from no effect to complete cell death (e.g., 0, 50, 100, 200, 400, 800, 1000 µg/ml).[2] Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.[9]
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).[2] Observe the cells daily for signs of cytotoxicity.
-
Medium Replacement: Refresh the selective medium every 2-3 days to maintain the antibiotic concentration.[2][10]
-
Determining the Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within the desired timeframe (e.g., 7-10 days).[9] Cell viability can be assessed visually or quantified using assays such as MTT, XTT, or WST-1.[11]
Visualizing the Processes
Diagrams can aid in understanding the experimental workflows and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound purity and activity.
This compound functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][12] It binds to the ribosomal subunit, which interferes with the translocation of tRNA and mRNA, ultimately leading to cell death.[12][13]
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
The decision-making process for selecting a supplier should be logical and data-driven, prioritizing both the quality of the product and the specific needs of the research.
Caption: Logical flow for selecting a this compound supplier.
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. toku-e.com [toku-e.com]
- 4. agscientific.com [agscientific.com]
- 5. This compound (CAS 31282-04-9) | Abcam [abcam.com]
- 6. invivogen.com [invivogen.com]
- 7. mpbio.com [mpbio.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. takara.co.kr [takara.co.kr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Hygromycin B: A Comparative Framework for Purity and Activity
For researchers in cell biology, genetics, and drug development, Hygromycin B is an indispensable tool for the selection and maintenance of transfected cells. However, the efficacy of this aminoglycoside antibiotic can vary between suppliers, primarily due to differences in purity and biological activity. This guide provides a comprehensive framework for objectively assessing this compound from different sources, ensuring the selection of a high-quality reagent for reproducible experimental outcomes.
The purity of a this compound solution can be a preliminary indicator of its quality, with clearer solutions generally suggesting a higher grade.[1] While visual inspection is a useful first step, rigorous quantitative analysis is necessary for a definitive assessment. The biological activity, which is the ultimate measure of the antibiotic's effectiveness, must be determined empirically for each cell line and even with new batches from the same supplier.[2][3]
Comparative Analysis of this compound Characteristics
To facilitate a direct comparison between different suppliers, it is recommended to compile the manufacturer's specifications and the experimentally determined values into a structured table. The following table provides an example of how to organize this data.
Table 1: Comparative Data for this compound from Different Suppliers (Illustrative Example)
| Feature | Supplier A | Supplier B | Supplier C | Experimental Protocol |
| Purity (HPLC) | ≥ 90%[4] | >90%[5] | ≥ 90%[6] | High-Performance Liquid Chromatography (HPLC) |
| Appearance | White to Creamy powder[4] | Powder[5] | Colorless to light brown liquid[6] | Visual Inspection |
| Potency | ≥ 1000 U/mg[4] | Not specified | Not specified | Zonal Inhibition Assay[7] |
| Optimal Concentration (HeLa cells) | User Determined | User Determined | User Determined | Kill Curve Assay |
| Time to Kill (at optimal conc.) | User Determined | User Determined | User Determined | Kill Curve Assay |
Note: The data in this table is for illustrative purposes and should be replaced with data from specific supplier datasheets and experimental results.
Experimental Protocols
To ensure a fair and accurate comparison, it is crucial to employ standardized experimental protocols. The following sections detail the methodologies for assessing the key quality attributes of this compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds like this compound.[8]
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound from each supplier in a suitable solvent, such as deionized water.[9] Further dilute the stock solutions to a working concentration appropriate for the HPLC system.
-
Chromatographic Conditions:
-
Column: A column suitable for aminoglycoside analysis, such as a C18 column, should be used.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with an ion-pairing agent, is typically employed. The specific mobile phase composition should be optimized based on the column and system.
-
Detection: Detection can be performed using an Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., ~210 nm).[8]
-
-
Data Analysis: The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.
Activity Assessment: The Kill Curve Assay
The biological activity of this compound is best determined by a kill curve assay, which establishes the minimum concentration required to kill untransfected cells within a specific timeframe, typically 7 to 14 days.[2][9]
Protocol:
-
Cell Plating: Seed the desired parental cell line (e.g., HeLa, HEK293) in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for several days of growth without reaching confluence.[2][10] Allow the cells to adhere overnight.[9]
-
Antibiotic Addition: Prepare a series of dilutions of this compound from each supplier in complete culture medium. The concentration range should be broad enough to span from no effect to complete cell death (e.g., 0, 50, 100, 200, 400, 800, 1000 µg/ml).[2] Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.[9]
-
Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).[2] Observe the cells daily for signs of cytotoxicity.
-
Medium Replacement: Refresh the selective medium every 2-3 days to maintain the antibiotic concentration.[2][10]
-
Determining the Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within the desired timeframe (e.g., 7-10 days).[9] Cell viability can be assessed visually or quantified using assays such as MTT, XTT, or WST-1.[11]
Visualizing the Processes
Diagrams can aid in understanding the experimental workflows and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound purity and activity.
This compound functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][12] It binds to the ribosomal subunit, which interferes with the translocation of tRNA and mRNA, ultimately leading to cell death.[12][13]
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
The decision-making process for selecting a supplier should be logical and data-driven, prioritizing both the quality of the product and the specific needs of the research.
Caption: Logical flow for selecting a this compound supplier.
References
- 1. agscientific.com [agscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. toku-e.com [toku-e.com]
- 4. agscientific.com [agscientific.com]
- 5. This compound (CAS 31282-04-9) | Abcam [abcam.com]
- 6. invivogen.com [invivogen.com]
- 7. mpbio.com [mpbio.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. takara.co.kr [takara.co.kr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Studies on the mode of action of this compound, an inhibitor of translocation in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hygromycin B: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling potent antibiotics such as Hygromycin B. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment. The following procedures are based on information from safety data sheets and laboratory safety resources.
Immediate Safety and Handling
This compound is a hazardous compound that is toxic if swallowed, in contact with skin, or inhaled.[1][2] Always handle this compound in accordance with your institution's safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and eye protection.[1][3][4] In case of a spill, absorb the material with an inert substance and transfer it to a sealed container for disposal.[3][5][6]
Disposal Procedures for this compound Waste
All materials contaminated with this compound, including stock solutions, used cell culture media, and contaminated labware, must be treated as hazardous chemical waste.[1][3][6][7] Disposal must adhere to local, regional, and national regulations. The primary and recommended method of disposal is through a licensed professional waste disposal service.[1][3][4]
Key Disposal Steps:
-
Segregation: Keep all this compound waste separate from other laboratory waste streams. Do not mix it with regular or biohazardous waste.
-
Containment: Collect all liquid and solid waste contaminated with this compound in clearly labeled, sealed, and appropriate containers.
-
Labeling: Label the waste containers clearly as "Hazardous Chemical Waste: this compound."
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or equivalent to arrange for the pickup and disposal of the hazardous waste.
Inactivation and Decontamination
It is crucial to understand that standard laboratory decontamination procedures may not be effective for this compound.
-
Autoclaving: Do not autoclave this compound waste for the purpose of inactivation. this compound is heat-stable, and autoclaving will not degrade the antibiotic.[8] While autoclaving may be necessary to treat biohazardous agents in the waste, the chemically hazardous nature of this compound remains.
-
Chemical Inactivation: While some sources suggest that this compound is sensitive to high concentrations of acids, there are no standardized and validated protocols available for its chemical inactivation in a laboratory setting.[1][9] Therefore, attempting to chemically inactivate this compound before disposal is not recommended.
The following table summarizes the stability and disposal information for this compound.
| Parameter | Information | Citation |
| Recommended Disposal Method | Licensed professional waste disposal service | [1][3][4] |
| Autoclaving for Inactivation | Ineffective; this compound is heat-stable | [8] |
| Chemical Inactivation | Sensitive to high concentrations of acid, but no validated lab protocol exists. | [1][9] |
| Environmental Release | Avoid release to the environment; do not empty into drains. | [2][3][5][6][7] |
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. astralscientific.com.au [astralscientific.com.au]
Proper Disposal of Hygromycin B: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling potent antibiotics such as Hygromycin B. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment. The following procedures are based on information from safety data sheets and laboratory safety resources.
Immediate Safety and Handling
This compound is a hazardous compound that is toxic if swallowed, in contact with skin, or inhaled.[1][2] Always handle this compound in accordance with your institution's safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and eye protection.[1][3][4] In case of a spill, absorb the material with an inert substance and transfer it to a sealed container for disposal.[3][5][6]
Disposal Procedures for this compound Waste
All materials contaminated with this compound, including stock solutions, used cell culture media, and contaminated labware, must be treated as hazardous chemical waste.[1][3][6][7] Disposal must adhere to local, regional, and national regulations. The primary and recommended method of disposal is through a licensed professional waste disposal service.[1][3][4]
Key Disposal Steps:
-
Segregation: Keep all this compound waste separate from other laboratory waste streams. Do not mix it with regular or biohazardous waste.
-
Containment: Collect all liquid and solid waste contaminated with this compound in clearly labeled, sealed, and appropriate containers.
-
Labeling: Label the waste containers clearly as "Hazardous Chemical Waste: this compound."
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or equivalent to arrange for the pickup and disposal of the hazardous waste.
Inactivation and Decontamination
It is crucial to understand that standard laboratory decontamination procedures may not be effective for this compound.
-
Autoclaving: Do not autoclave this compound waste for the purpose of inactivation. this compound is heat-stable, and autoclaving will not degrade the antibiotic.[8] While autoclaving may be necessary to treat biohazardous agents in the waste, the chemically hazardous nature of this compound remains.
-
Chemical Inactivation: While some sources suggest that this compound is sensitive to high concentrations of acids, there are no standardized and validated protocols available for its chemical inactivation in a laboratory setting.[1][9] Therefore, attempting to chemically inactivate this compound before disposal is not recommended.
The following table summarizes the stability and disposal information for this compound.
| Parameter | Information | Citation |
| Recommended Disposal Method | Licensed professional waste disposal service | [1][3][4] |
| Autoclaving for Inactivation | Ineffective; this compound is heat-stable | [8] |
| Chemical Inactivation | Sensitive to high concentrations of acid, but no validated lab protocol exists. | [1][9] |
| Environmental Release | Avoid release to the environment; do not empty into drains. | [2][3][5][6][7] |
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. This compound Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. astralscientific.com.au [astralscientific.com.au]
Essential Safety and Logistical Information for Handling Hygromycin B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Hygromycin B. This document provides direct, procedural guidance for the safe handling and disposal of this compound, reinforcing our commitment to being a trusted partner in your research endeavors.
This compound is an aminoglycoside antibiotic that is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause serious eye damage, allergic skin reactions, and may lead to allergy or asthma-like symptoms if inhaled.[1][2] Adherence to strict safety protocols is therefore essential.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment to be used when handling this compound to minimize exposure risks.[1][3]
| PPE Category | Item | Specifications & Remarks |
| Eye/Face Protection | Safety glasses with side-shields or Goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][5] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4] |
| Body Protection | Protective clothing (Lab coat) | Immediately change contaminated clothing. |
| Respiratory Protection | Respirator | To be worn if dust or aerosols are generated.[4] Use only in a well-ventilated area.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following table outlines the procedural steps for its use in a laboratory setting.
| Step | Procedure |
| Preparation | Work in a well-ventilated area, preferably under a chemical fume hood.[6] Ensure eyewash stations and safety showers are easily accessible.[6] |
| Handling | Avoid contact with skin, eyes, and clothing.[1][7] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4][7][8] Do not eat, drink, or smoke when using this product.[3][4] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed.[4] Store in a locked-up location.[4] Recommended storage temperature is 2-8°C.[7] |
| Spill Cleanup | For small spills, absorb with an inert material and place in an appropriate waste disposal container.[9] For large spills, prevent entry into sewers and basements.[9] In both cases, trained personnel with appropriate PPE should handle the cleanup. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others. As this compound is heat-stable, autoclaving is not a suitable method for its disposal.[10]
| Waste Type | Disposal Procedure |
| Unused Product and Solutions | Dispose of as hazardous waste.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[11] |
| Contaminated Materials (e.g., gloves, labware) | Dispose of in accordance with local, regional, and national regulations for hazardous waste.[3] |
| Empty Containers | Handle as hazardous waste unless thoroughly decontaminated.[3] |
Experimental Protocol Workflow
The following diagram illustrates a typical workflow for a cell culture experiment involving this compound, emphasizing the integration of safety measures at each stage.
Caption: Experimental workflow for using this compound in cell culture.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capricorn-scientific.com [capricorn-scientific.com]
- 6. westliberty.edu [westliberty.edu]
- 7. toku-e.com [toku-e.com]
- 8. himediadownloads.com [himediadownloads.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. tools.mirusbio.com [tools.mirusbio.com]
Essential Safety and Logistical Information for Handling Hygromycin B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Hygromycin B. This document provides direct, procedural guidance for the safe handling and disposal of this compound, reinforcing our commitment to being a trusted partner in your research endeavors.
This compound is an aminoglycoside antibiotic that is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause serious eye damage, allergic skin reactions, and may lead to allergy or asthma-like symptoms if inhaled.[1][2] Adherence to strict safety protocols is therefore essential.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment to be used when handling this compound to minimize exposure risks.[1][3]
| PPE Category | Item | Specifications & Remarks |
| Eye/Face Protection | Safety glasses with side-shields or Goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][5] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4] |
| Body Protection | Protective clothing (Lab coat) | Immediately change contaminated clothing. |
| Respiratory Protection | Respirator | To be worn if dust or aerosols are generated.[4] Use only in a well-ventilated area.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following table outlines the procedural steps for its use in a laboratory setting.
| Step | Procedure |
| Preparation | Work in a well-ventilated area, preferably under a chemical fume hood.[6] Ensure eyewash stations and safety showers are easily accessible.[6] |
| Handling | Avoid contact with skin, eyes, and clothing.[1][7] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][4][7][8] Do not eat, drink, or smoke when using this product.[3][4] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed.[4] Store in a locked-up location.[4] Recommended storage temperature is 2-8°C.[7] |
| Spill Cleanup | For small spills, absorb with an inert material and place in an appropriate waste disposal container.[9] For large spills, prevent entry into sewers and basements.[9] In both cases, trained personnel with appropriate PPE should handle the cleanup. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others. As this compound is heat-stable, autoclaving is not a suitable method for its disposal.[10]
| Waste Type | Disposal Procedure |
| Unused Product and Solutions | Dispose of as hazardous waste.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[11] |
| Contaminated Materials (e.g., gloves, labware) | Dispose of in accordance with local, regional, and national regulations for hazardous waste.[3] |
| Empty Containers | Handle as hazardous waste unless thoroughly decontaminated.[3] |
Experimental Protocol Workflow
The following diagram illustrates a typical workflow for a cell culture experiment involving this compound, emphasizing the integration of safety measures at each stage.
Caption: Experimental workflow for using this compound in cell culture.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capricorn-scientific.com [capricorn-scientific.com]
- 6. westliberty.edu [westliberty.edu]
- 7. toku-e.com [toku-e.com]
- 8. himediadownloads.com [himediadownloads.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. tools.mirusbio.com [tools.mirusbio.com]
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
